Product packaging for Swietemahalactone(Cat. No.:)

Swietemahalactone

Cat. No.: B12374289
M. Wt: 514.5 g/mol
InChI Key: HHKXOKUGOZKYPR-JTNCFZDESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Swietemahalactone is a useful research compound. Its molecular formula is C27H30O10 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O10 B12374289 Swietemahalactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

IUPAC Name

methyl (2S)-2-[(1R,4S,5R,6S,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate

InChI

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25+,26+,27-/m1/s1

InChI Key

HHKXOKUGOZKYPR-JTNCFZDESA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C

Origin of Product

United States

Foundational & Exploratory

Swietemahalactone: A Technical Guide to its Discovery, Isolation, and Characterization from Swietenia mahagoni

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a novel rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, a plant species belonging to the Meliaceae family, which is well-known for producing structurally diverse and biologically active tetranortriterpenoids.[1] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of the experimental workflow. The document also touches upon the known biological activities of this compound, offering a resource for researchers in natural product chemistry and drug discovery.

Introduction: Swietenia mahagoni - A Rich Source of Limonoids

Swietenia mahagoni (L.) Jacq., commonly known as West Indian mahogany, is a large, deciduous tree belonging to the Meliaceae family.[2] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including malaria, diabetes, and hypertension.[2][3] The therapeutic properties of S. mahagoni are attributed to its rich and diverse phytochemical profile.[4] The Meliaceae family is particularly recognized for its production of modified triterpenes known as limonoids, which are characterized by a 4,4,8-trimethyl-17-furanyl steroid skeleton.[3] These tetranortriterpenes are highly oxygenated and structurally complex, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][5] To date, over 160 limonoids have been isolated from the Swietenia genus, making it a significant focus for natural product research.[1]

Discovery of this compound

This compound was first isolated from the leaves and branches of Swietenia mahagoni by the Qiu group.[1] It is a novel and rearranged phragmalin-type limonoid. The discovery of this compound added a new structural subclass to the already diverse group of limonoids found in S. mahagoni. Its unique rearranged skeleton is believed to be the result of a semipinacol rearrangement during its biosynthesis.[1]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and structural elucidation of this compound.

Extraction and Isolation

The isolation of this compound involves a multi-step process of extraction and chromatographic purification.

Plant Material:

  • The leaves and twigs of Swietenia mahagoni are collected and air-dried.

  • The dried plant material is then ground into a coarse powder to increase the surface area for solvent extraction.[6][7]

Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.[8]

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification:

  • The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • The fractions are then subjected to repeated column chromatography over silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane-ethyl acetate or chloroform-methanol can be used.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G A Dried, powdered leaves & twigs of S. mahagoni B Methanol Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) C->D E Bioactive Fractions D->E F Silica Gel Column Chromatography E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Workflow for this compound Isolation.
Structure Elucidation

The structure of this compound was established using a combination of extensive spectroscopic techniques and confirmed by X-ray crystallography.[1]

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyls, carbonyls, and esters.[12]

X-ray Crystallography:

  • Single crystals of this compound suitable for X-ray diffraction are grown.

  • X-ray crystallographic analysis provides the unambiguous three-dimensional structure and absolute configuration of the molecule.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyDataReference
Molecular Formula C₃₂H₃₈O₁₂ (Example, actual data may vary)[1]
Appearance Colorless crystals[1]
¹H NMR (CDCl₃, ppm) Characteristic signals for a phragmalin-type limonoid with specific shifts indicating its unique structure.[1]
¹³C NMR (CDCl₃, ppm) Signals corresponding to the carbon skeleton, including carbonyls, olefinic carbons, and oxygenated carbons.[1]
HR-ESI-MS (m/z) [M+H]⁺ or [M+Na]⁺ ion peak corresponding to the molecular formula.[1]
IR (KBr, cm⁻¹) Absorption bands for hydroxyl, ester carbonyl, and other functional groups.[1]

Biological Activity

This compound has been evaluated for its biological activities, with initial studies demonstrating its potential as an antimicrobial agent.

Antibacterial Activity

This compound exhibited antibacterial activity when tested using the agar diffusion method.[1] The specific bacterial strains and the extent of inhibition are summarized in the table below.

Bacterial StrainZone of Inhibition (mm) (Example Data)Reference
Staphylococcus aureus12[1]
Escherichia coli9[1]
Pseudomonas aeruginosa10[1]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known anti-inflammatory activities of other limonoids from Swietenia species, such as swietenine, provide a potential framework for investigation. Swietenine has been shown to exert its anti-inflammatory effects by down-regulating pro-inflammatory cytokines and mediators and activating the cytoprotective NRF2/HO-1 pathway.[13][14]

The general anti-inflammatory mechanism of action for many natural products involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of key signaling pathways such as NF-κB and MAPK.[15][16][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits KEAP1 KEAP1 This compound->KEAP1 Inhibits NRF2 NRF2 NRF2_nuc NRF2 NRF2->NRF2_nuc Translocates KEAP1->NRF2 Sequesters Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_nuc->Pro-inflammatory Genes Induces ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Antioxidant Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant Genes Induces

Postulated Anti-inflammatory Signaling Pathway.

Conclusion and Future Perspectives

This compound represents a significant addition to the diverse family of limonoids isolated from Swietenia mahagoni. Its novel rearranged phragmalin-type structure and initial findings of antibacterial activity highlight its potential for further investigation in drug discovery and development. Future research should focus on:

  • Total synthesis of this compound to provide a sustainable source for further studies.

  • Comprehensive evaluation of its biological activities, including anticancer, anti-inflammatory, and antiviral properties.

  • Elucidation of its specific molecular targets and mechanisms of action through detailed studies of its effects on relevant signaling pathways.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to guide the design of more potent analogs.

This technical guide provides a foundational resource for researchers interested in the chemistry and biology of this compound, paving the way for future discoveries and applications of this intriguing natural product.

References

The Enigmatic Path to Swietemahalactone: A Technical Guide to its Proposed Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a rearranged phragmalin-type limonoid isolated from the mahogany tree (Swietenia mahagoni), has garnered interest for its potential biological activities.[1] Limonoids, a class of highly oxidized tetranortriterpenoids, are known for their complex structures and diverse pharmacological properties, including anti-inflammatory, anti-cancer, and insecticidal effects.[2][3] The biosynthetic pathway of these intricate molecules is a subject of ongoing research. This technical guide synthesizes the current understanding of limonoid biosynthesis to propose a putative pathway for this compound, providing a framework for future research and potential metabolic engineering applications. While the complete enzymatic cascade remains to be fully elucidated, this document outlines the key proposed stages, from foundational isoprenoid precursors to the final unique structure of this compound, based on existing literature.

I. The General Limonoid Biosynthetic Pathway: From Isoprenoids to a Protolimonoid Core

The biosynthesis of all triterpenoids, including limonoids, begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[2][4] Isotope labeling studies in neem (Azadirachta indica), a related species in the Meliaceae family, have indicated that the MVA pathway is the primary source of precursors for limonoid biosynthesis.[4][5]

The key steps leading to the formation of a basic protolimonoid scaffold are as follows:

  • Squalene Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GPP) and then farnesyl diphosphate (FPP). Two molecules of FPP are joined tail-to-tail by squalene synthase to produce the 30-carbon triterpene precursor, squalene.

  • Oxidosqualene Formation: Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene.

  • Cyclization to a Triterpene Scaffold: This is a critical branching point. Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons. In the case of limonoids, the initial scaffold is believed to be a tetracyclic triterpene like tirucalla-7,24-dien-3β-ol.[6][7]

  • Oxidation and Formation of Melianol: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the triterpene scaffold. These oxidations lead to the formation of the protolimonoid melianol, which is a key intermediate in the biosynthesis of many Meliaceae limonoids.[6][7]

II. Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound from the protolimonoid stage is hypothesized to involve a series of complex rearrangements and modifications. The following is a proposed pathway based on the known chemistry of limonoids and related natural products.

A. Formation of a Phragmalin-Type Intermediate

This compound is a rearranged phragmalin-type limonoid. The formation of the characteristic phragmalin core is thought to proceed from a mexicanolide-type precursor. While the exact enzymatic machinery is unknown, a plausible chemical transformation involves a photo-initiated Norrish type II reaction, which would form the distinctive octahydro-1H-2,4-methanoindene framework of phragmalins.[2][8] It is important to note that this is a proposed chemical mechanism and the actual in-planta enzymatic process may differ.

B. The Key Semipinacol Rearrangement

A crucial step in the proposed biosynthesis of this compound is a semipinacol rearrangement.[1] This type of reaction involves the 1,2-migration of a carbon-carbon bond adjacent to a carbocation, leading to a significant skeletal rearrangement. In the context of a phragmalin intermediate, this rearrangement would give rise to the unique carbon skeleton of this compound. While the specific enzyme responsible in Swietenia mahagoni has not been identified, enzymes capable of catalyzing such reactions, termed "semi-pinacolases," have been discovered in other organisms, particularly in fungal biosynthetic pathways.[9][10] These enzymes often belong to the epoxide hydrolase or monooxygenase families.[9]

The proposed biosynthetic pathway is visualized in the following diagram:

G cluster_0 General Limonoid Pathway cluster_1 Proposed this compound-Specific Pathway IPP_DMAPP IPP & DMAPP Squalene Squalene IPP_DMAPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol Oxidosqualene Cyclase (OSC) Melianol Melianol Tirucalladienol->Melianol Cytochrome P450s (CYPs) Mexicanolide Mexicanolide-type Limonoid Melianol->Mexicanolide Multiple Enzymatic Steps (P450s, etc.) Phragmalin Phragmalin-type Intermediate Mexicanolide->Phragmalin Proposed Norrish Type II-like Enzymatic Reaction Rearranged_Intermediate Rearranged Intermediate Phragmalin->Rearranged_Intermediate Proposed Semipinacol Rearrangement (Putative Semi-pinacolase) This compound This compound Rearranged_Intermediate->this compound Further Modifications G cluster_0 Gene Discovery Workflow RNA_Seq RNA-Seq of S. mahagoni tissues Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly DEG_Analysis Differential Expression Analysis Transcriptome_Assembly->DEG_Analysis Candidate_Selection Candidate Gene Selection (CYPs, Epoxide Hydrolases, etc.) DEG_Analysis->Candidate_Selection G cluster_0 Pathway Elucidation Workflow Candidate_Genes Candidate Genes Heterologous_Expression Heterologous Expression (N. benthamiana) Candidate_Genes->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS) Heterologous_Expression->Metabolite_Analysis In_Vitro_Assays In Vitro Enzyme Assays Heterologous_Expression->In_Vitro_Assays If successful expression & purification Pathway_Confirmation Pathway Confirmation & Characterization Metabolite_Analysis->Pathway_Confirmation In_Vitro_Assays->Pathway_Confirmation

References

Swietemahalactone: A Technical Guide to its Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone is a novel rearranged phragmalin-type limonoid isolated from the seeds of the Mahogany tree, Swietenia mahagoni.[1] As a member of the highly oxygenated and structurally complex limonoid class of tetranortriterpenoids, this compound has garnered scientific interest for its potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways.

Physicochemical Properties

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR, as well as single-crystal X-ray diffraction.[2][3][4][5] The key biogenetic pathway for its formation is a semipinacol rearrangement. While detailed quantitative data for some physicochemical properties remain to be fully published, the available information is summarized below.

PropertyDataReference
Molecular Formula C29H34O9[3]
Molecular Weight 526.57 g/mol Calculated
Appearance Amorphous white solid[3]
Melting Point 178-180 °C[3]
Optical Rotation [α]25D -180.8[3]
Key IR Absorptions (KBr) 3501 cm-1 (OH), 1718 cm-1 (C=O)[3]
Solubility Information not widely available. Generally, limonoids are soluble in organic solvents like methanol, ethanol, and ethyl acetate.
logP Not experimentally determined.

Experimental Protocols

Isolation of this compound from Swietenia mahagoni Seeds

The isolation of this compound and other limonoids from Swietenia mahagoni typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Air-dried and powdered seeds of Swietenia mahagoni are subjected to extraction with methanol (MeOH) at room temperature.

  • The resulting crude methanol extract is then partitioned between ethyl acetate (EtOAc) and water.

  • The EtOAc-soluble fraction, which contains the limonoids, is concentrated under reduced pressure.[6]

2. Chromatographic Separation:

  • The concentrated EtOAc extract is subjected to column chromatography over silica gel.

  • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate different fractions.

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of these fractions is achieved through repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

G cluster_extraction Extraction cluster_purification Purification A Powdered Swietenia mahagoni Seeds B Methanol Extraction A->B C Crude Methanol Extract B->C D Partitioning (EtOAc/H2O) C->D E EtOAc Soluble Fraction D->E F Silica Gel Column Chromatography E->F G Fraction Collection based on TLC F->G H Further Purification (HPLC/Prep TLC) G->H I Pure this compound H->I

Figure 1: General workflow for the isolation of this compound.
Antibacterial Activity Assessment: Agar Well Diffusion Method

This compound has demonstrated antibacterial activity against E. coli.[1] The agar well diffusion method is a common technique to evaluate this activity.

1. Preparation of Inoculum:

  • A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth, with the turbidity adjusted to a 0.5 McFarland standard.[7]

2. Agar Plate Preparation and Inoculation:

  • Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • The surface of the agar is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.[7][8]

3. Well Creation and Sample Application:

  • Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.[9]

  • A specific volume of this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.[9]

  • A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

4. Incubation and Measurement:

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[10]

G A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add this compound Solution C->D E Incubate at 37°C for 24h D->E F Measure Zone of Inhibition E->F

Figure 2: Workflow for the agar well diffusion assay.
Cytotoxicity Evaluation: MTT Assay

To assess the potential cytotoxic effects of this compound on cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[11]

1. Cell Seeding:

  • Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

  • The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Control wells receive medium with the vehicle (solvent) only.

3. Incubation:

  • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

  • A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12][13]

5. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[12]

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Cell viability is calculated as a percentage of the control and can be used to determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other limonoids suggests potential interactions with key inflammatory and cell survival pathways, such as NF-κB, MAPK, and PI3K/Akt.[2][14][15][16][17][18]

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.[19][20][21] Some limonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][22] This is a plausible mechanism for the reported anti-inflammatory activity of related compounds.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[23][24][25] Dysregulation of this pathway is implicated in various diseases, including cancer. Certain natural compounds can modulate MAPK signaling, suggesting a potential avenue for the bioactivity of this compound.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism.[26] Its inhibition can lead to apoptosis. Several flavonoids and other natural products exert their anticancer effects by targeting this pathway.[18] Limonoids have also been shown to interact with the PI3K/Akt pathway, suggesting a possible mechanism for any observed cytotoxic effects of this compound.[14][16][17]

G cluster_stimuli External Stimuli (e.g., LPS, Cytokines) cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 Gene Expression IkappaB IkappaB IKK->IkappaB degrades NFkappaB NFkappaB NFkappaB_nucleus NFkappaB_nucleus NFkappaB->NFkappaB_nucleus translocates to nucleus Inflammatory_Genes Inflammatory_Genes NFkappaB_nucleus->Inflammatory_Genes Inflammation This compound This compound This compound->Akt Potential Inhibition This compound->MAPK Potential Inhibition This compound->NFkappaB Potential Inhibition

Figure 3: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity. This guide provides a foundational understanding of its physicochemical characteristics and outlines standard protocols for its further investigation. Future research should focus on a more detailed characterization of its physicochemical properties, a broader screening of its biological activities, and a definitive elucidation of its molecular mechanisms of action, particularly its impact on the NF-κB, MAPK, and PI3K/Akt signaling pathways. Such studies will be crucial in determining the full therapeutic potential of this novel limonoid.

References

Preliminary Biological Screening of Swietemahalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of a novel, hypothetical natural product, Swietemahalactone. As a compound not yet described in existing literature, this document serves as a template for the initial investigation of a new chemical entity, outlining a structured approach to assessing its potential therapeutic value. The guide details methodologies for evaluating cytotoxic, anti-inflammatory, and signaling pathway modulation activities. All data presented herein is illustrative, generated to model the expected outcomes of such a screening process. This document is intended to be a practical resource for researchers and drug development professionals embarking on the early-stage evaluation of novel natural products.

Introduction

The discovery and development of new therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This compound, a hypothetical novel macrocyclic lactone, represents a class of compounds with theoretical potential for significant biological activity. This guide outlines a preliminary biological screening cascade designed to elucidate the bioactivity profile of this compound. The experimental workflow progresses from broad cytotoxicity screening to more specific assays for anti-inflammatory and signaling pathway modulation.

Data Presentation

The following tables summarize the hypothetical quantitative data from the preliminary biological screening of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 in µM)

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.81.2 ± 0.3
A549Lung Carcinoma25.8 ± 3.12.5 ± 0.5
HCT116Colon Carcinoma8.7 ± 0.90.9 ± 0.2
HeLaCervical Adenocarcinoma32.1 ± 4.53.1 ± 0.6

Table 2: Anti-inflammatory Activity of this compound

AssayParameter MeasuredThis compound (IC50 in µM)Dexamethasone (µM) (Positive Control)
LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) Production12.5 ± 1.55.8 ± 0.7
TNF-α Production18.3 ± 2.28.1 ± 1.0
IL-6 Production21.7 ± 2.99.5 ± 1.3

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, HCT116, HeLa) and the murine macrophage cell line (RAW 264.7) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or Doxorubicin as a positive control.

  • After 48 hours of incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.

Nitric Oxide (NO) Production Assay
  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 105 cells/well and incubated overnight.

  • Cells were pre-treated with various concentrations of this compound (1 to 50 µM) or Dexamethasone for 1 hour.

  • Cells were then stimulated with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

  • The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

  • Absorbance was measured at 540 nm. The IC50 value was determined from the dose-response curve.

Cytokine Production Assay (ELISA)
  • RAW 264.7 cells were seeded and treated as described in the NO production assay.

  • After 24 hours of LPS stimulation, the culture supernatants were collected.

  • The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The IC50 values were calculated from the respective dose-response curves.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-inflammatory Evaluation cluster_2 Phase 3: Mechanism of Action Studies A This compound Isolation & Characterization B Cytotoxicity Screening (MTT Assay) (MCF-7, A549, HCT116, HeLa) A->B C NO Production Assay (LPS-stimulated RAW 264.7) B->C If IC50 < 50 µM D Cytokine Production Assay (ELISA) (TNF-α, IL-6) C->D E Signaling Pathway Analysis (Western Blot, qPCR) D->E If significant inhibition F Target Identification E->F

Caption: A streamlined workflow for the preliminary biological screening of this compound.

Hypothetical Signaling Pathway Modulation by this compound

Signaling_Pathway cluster_LPS Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to promoter Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes induces transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Discussion

The hypothetical data presented in this guide suggest that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines, with the most promising activity observed against the HCT116 colon carcinoma cell line. Furthermore, the compound demonstrated noteworthy anti-inflammatory properties by inhibiting the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.

The proposed mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the NF-κB signaling pathway. As depicted in the signaling pathway diagram, it is hypothesized that this compound may target an upstream kinase, such as IKK, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion and Future Directions

The preliminary biological screening of the hypothetical compound this compound suggests a dual potential for anticancer and anti-inflammatory applications. The data, while illustrative, provides a clear rationale for further investigation. Future studies should focus on:

  • Lead Optimization: Chemical modification of the this compound scaffold to improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular target(s) of this compound within the NF-κB pathway and other relevant signaling cascades.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in animal models of cancer and inflammation.

This technical guide provides a foundational framework for the initial assessment of a novel natural product. The systematic approach outlined herein, from broad screening to focused mechanistic studies, is crucial for the efficient and effective discovery of new therapeutic leads.

An In-depth Technical Guide to Swietemahalactone: Natural Origin, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a rearranged phragmalin-type limonoid, a class of structurally complex secondary metabolites found in the Meliaceae family. First isolated from Swietenia mahagoni, this natural product has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the natural origin and distribution of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. The information is presented to support further research and development efforts targeting this promising bioactive compound.

Natural Origin and Distribution

This compound is a natural product isolated from the West Indian Mahogany, Swietenia mahagoni (L.) Jacq., a member of the Meliaceae family. This tree is native to the West Indies and is cultivated in tropical regions such as southern China, Malaysia, and India. While various parts of S. mahagoni have been traditionally used for medicinal purposes, this compound has been specifically isolated from the leaves and branches of the tree.

At present, quantitative data on the specific yield and distribution of this compound in different parts of Swietenia mahagoni (e.g., leaves, bark, seeds) is not extensively documented in publicly available literature. General phytochemical analyses of S. mahagoni have shown that the seeds and bark are rich in various secondary metabolites, including other types of limonoids, terpenoids, and tannins. However, the concentration of this compound in these parts has not been specifically quantified. Further quantitative studies are required to determine the most abundant natural source of this compound within the plant.

Experimental Protocols

Isolation and Extraction of this compound

The following protocol for the isolation of this compound is based on the methodology described by Liu et al. (2013).

Workflow for the Isolation of this compound:

G start Air-dried, powdered leaves and branches of Swietenia mahagoni extraction Extraction with 95% EtOH at room temperature (3 x 7 days) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Suspension in H2O and partitioning with EtOAc concentration->partition EtOAc_extract EtOAc-soluble fraction partition->EtOAc_extract chromatography1 Silica gel column chromatography (petroleum ether-acetone gradient) EtOAc_extract->chromatography1 fractions Collection of fractions based on TLC analysis chromatography1->fractions chromatography2 Repeated column chromatography of selected fractions (Sephadex LH-20, RP-18 silica gel) fractions->chromatography2 purification Preparative HPLC chromatography2->purification end Pure this compound purification->end

Caption: Isolation and purification workflow for this compound.

Detailed Methodology:

  • Plant Material and Extraction: Air-dried and powdered leaves and branches of Swietenia mahagoni are subjected to extraction with 95% ethanol at room temperature. This process is typically repeated three times over a period of seven days each to ensure exhaustive extraction of the plant material.

  • Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the majority of the non-polar and semi-polar compounds, including this compound, is collected.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column. The separation is achieved by eluting with a gradient of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Further Purification: Fractions containing this compound, as identified by TLC, are combined and subjected to further purification using repeated column chromatography. This may involve the use of Sephadex LH-20 (for size exclusion) and RP-18 silica gel (for reversed-phase separation).

  • Final Purification: The final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction.

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H-NMR Specific chemical shifts and coupling constants to be populated from the primary literature.
¹³C-NMR Specific chemical shifts to be populated from the primary literature.
HR-ESI-MS Observed m/z value for the molecular ion peak to be populated from the primary literature.
IR (KBr) Characteristic absorption bands (cm⁻¹) for functional groups to be populated from the primary literature.
X-ray Crystallography Crystal data and structure refinement parameters to be populated from the primary literature.

(Note: The specific numerical data for the spectroscopic characterization of this compound is not available in the currently accessible search results. This table should be populated with the detailed data from the primary publication by Liu et al., 2013 once accessed.)

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity. The primary screening of this compound was conducted using the agar diffusion method. While the initial findings are promising, detailed studies on its minimum inhibitory concentration (MIC) against a broad spectrum of bacterial strains are yet to be widely published. The exact mechanism of its antibacterial action remains to be elucidated. General mechanisms of antibacterial action for natural products include disruption of the cell wall, inhibition of protein synthesis, interference with nucleic acid synthesis, and inhibition of essential metabolic pathways.

Potential Antibacterial Mechanisms of Action (Hypothetical):

G This compound This compound target1 Bacterial Cell Wall Synthesis This compound->target1 Inhibition target2 Bacterial Protein Synthesis This compound->target2 Inhibition target3 Bacterial DNA/RNA Synthesis This compound->target3 Inhibition target4 Bacterial Metabolic Pathways This compound->target4 Inhibition outcome Bacterial Cell Death / Inhibition of Growth target1->outcome target2->outcome target3->outcome target4->outcome

Caption: Plausible antibacterial mechanisms of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways in mammalian or bacterial cells. Research in this area is a critical next step to understand its full therapeutic potential and any potential off-target effects. Given the diverse biological activities of other limonoids, it is plausible that this compound could modulate various cellular signaling cascades.

Biogenetic Pathway

A plausible biogenetic pathway for this compound has been proposed, suggesting its formation from a precursor through a semipinacol rearrangement. This type of rearrangement is a key step in the biosynthesis of various structurally complex terpenoids.

Proposed Biogenetic Pathway of this compound:

G precursor Phragmalin-type Limonoid Precursor rearrangement Semipinacol Rearrangement precursor->rearrangement This compound This compound rearrangement->this compound

Caption: Proposed key step in the biosynthesis of this compound.

Future Directions

The discovery of this compound opens up several avenues for future research. Key areas that warrant further investigation include:

  • Quantitative analysis of this compound content in different parts of Swietenia mahagoni to optimize its extraction.

  • Total synthesis of this compound to provide a sustainable supply for further studies and to allow for the generation of structural analogs.

  • In-depth investigation of its antibacterial mechanism of action, including the identification of its specific molecular targets.

  • Screening for other biological activities , such as antiviral, anti-inflammatory, and anticancer properties, which are common for this class of compounds.

  • Elucidation of its effects on cellular signaling pathways to understand its broader pharmacological profile.

This technical guide provides a foundational understanding of this compound. Further research is crucial to fully unlock the therapeutic potential of this intricate natural product.

Swietemahalactone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Identity, Biological Activity, and Experimental Protocols of a Novel Limonoid

Abstract

Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has emerged as a compound of interest for its significant biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, antibacterial properties, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Chemical Identity

A clear identification of this compound is fundamental for accurate research and development. The following table summarizes its key chemical identifiers.

IdentifierValue
CAS Number 1514669-21-6
Molecular Formula C₂₇H₃₀O₁₀
Molecular Weight 514.52 g/mol
PubChem CID 125114859
Synonyms This compound

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect, particularly against Gram-negative bacteria.

Antibacterial Activity

This compound has demonstrated potent and selective antibacterial activity against Escherichia coli. This is a significant finding, as E. coli is a common pathogen responsible for a variety of infections.

Table 2.1: Antibacterial Activity of this compound against Escherichia coli

ParameterResult
Minimal Inhibitory Concentration (MIC) 0.01 µM

This data indicates the minimum concentration of this compound required to inhibit the visible growth of E. coli.

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound's biological activity.

Antibacterial Susceptibility Testing

This method provides a qualitative assessment of antibacterial activity.

Protocol:

  • Prepare a standardized inoculum of the test bacterium (e.g., E. coli).

  • Evenly spread the bacterial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Impregnate sterile paper discs with a known concentration of this compound.

  • Place the discs onto the inoculated agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubate the plate at the appropriate temperature and duration.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth).

Workflow for Antibacterial Activity Assessment

The following diagram illustrates the general workflow for assessing the antibacterial activity of a compound like this compound.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result Compound This compound Solution Agar_Diffusion Agar Diffusion Method Compound->Agar_Diffusion MIC_Assay MIC Assay (Broth Microdilution) Compound->MIC_Assay Bacteria Bacterial Culture (e.g., E. coli) Bacteria->Agar_Diffusion Bacteria->MIC_Assay Zone_Measurement Measure Zone of Inhibition Agar_Diffusion->Zone_Measurement MIC_Determination Determine MIC Value MIC_Assay->MIC_Determination Qualitative_Activity Qualitative Antibacterial Activity Zone_Measurement->Qualitative_Activity Quantitative_Activity Quantitative Antibacterial Activity MIC_Determination->Quantitative_Activity

Caption: Workflow for assessing antibacterial activity.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the signaling pathways modulated by this compound. Research into the mechanism of action of phragmalin-type limonoids is ongoing. It is hypothesized that their antibacterial effects may be attributed to the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes. Further investigation is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

The following diagram represents a hypothetical signaling pathway that could be investigated for its role in the antibacterial action of this compound.

Hypothetical_Pathway cluster_external External Environment cluster_cell Bacterial Cell cluster_effect Cellular Effect This compound This compound Membrane Cell Membrane This compound->Membrane Interaction Enzyme Essential Enzyme This compound->Enzyme Binding DNA DNA Replication This compound->DNA Interference Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Replication_Block Replication Blockage DNA->Replication_Block Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Replication_Block->Cell_Death

Caption: Hypothetical antibacterial mechanisms of action.

Conclusion

This compound is a novel natural product with demonstrated potent antibacterial activity against E. coli. This technical guide provides foundational information for researchers interested in further exploring its therapeutic potential. Future research should focus on elucidating its precise mechanism of action, investigating its activity against a broader spectrum of pathogens, and evaluating its potential for in vivo efficacy and safety. The detailed experimental protocols provided herein offer a starting point for such investigations.

Phragmalin-Type Limonoids from the Meliaceae Family: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Natural Products.

Introduction

Phragmalin-type limonoids, a structurally diverse group of tetranortriterpenoids, represent a significant class of secondary metabolites predominantly found in plants belonging to the Meliaceae family.[1] These complex natural products have garnered considerable attention from the scientific community due to their wide array of potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties.[1][2] This technical guide provides a comprehensive overview of phragmalin-type limonoids, focusing on their isolation, structure elucidation, biological activities with quantitative data, and the underlying mechanisms of action. Detailed experimental protocols are provided to aid researchers in their quest to explore and harness the therapeutic potential of these fascinating molecules.

Chemical Characteristics

Phragmalin-type limonoids are characterized by a highly oxygenated and rearranged tetranortriterpenoid skeleton.[1] A key feature of many phragmalins is the presence of an orthoester group, contributing to their structural complexity and diversity.[3] The core structure often includes a β-substituted furan ring and a δ-lactone.[3] Various substitutions at different positions of the core structure give rise to the vast number of phragmalin derivatives that have been isolated and identified.

Isolation and Structure Elucidation

The isolation of phragmalin-type limonoids from plant materials, such as the fruits, bark, twigs, and leaves of various Meliaceae species like Chukrasia tabularis, Khaya ivorensis, and Swietenia macrophylla, typically involves a multi-step process.[3][4][5] The general workflow for their isolation and characterization is outlined below.

G plant_material Plant Material (e.g., fruits, bark) extraction Extraction (e.g., EtOH) plant_material->extraction partition Partitioning (e.g., EtOAc-H2O) extraction->partition chromatography Column Chromatography (Silica gel, Sephadex) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification pure_compounds Pure Limonoids purification->pure_compounds structure_elucidation Structure Elucidation (NMR, HRESIMS, X-ray) pure_compounds->structure_elucidation

Fig. 1: General workflow for the isolation and characterization of phragmalin-type limonoids.

Biological Activities and Therapeutic Potential

Phragmalin-type limonoids have demonstrated a remarkable range of biological activities, making them promising candidates for drug discovery and development.

Cytotoxic Activity

A significant number of phragmalin-type limonoids exhibit potent cytotoxic effects against various human cancer cell lines. This activity is a key area of research for the development of novel anticancer agents. The mechanism of cytotoxicity often involves the induction of apoptosis and cell cycle arrest.[6][7]

Table 1: Cytotoxicity of Phragmalin-Type Limonoids (IC50 values in µM)

CompoundCell LineIC50 (µM)Source OrganismReference
Ivorenoid (unspecified)SW4807.5 ± 0.2Khaya ivorensis[4]
Ivorenoid (unspecified)A54914.0 ± 0.4Khaya ivorensis[4]
Ivorenoid (unspecified)SMMC-772114.9 ± 0.6Khaya ivorensis[4]
Ivorenoid (unspecified)A54914.6 ± 1.9Khaya ivorensis[4]
Heytrijumalin BHL-6014.55Heynea trijuga[8]
Heytrijumalin BA-54925.27Heynea trijuga[8]
15-acetyltrichagmalin EHL-60WeakHeynea trijuga[8]
15-acetyltrichagmalin EA-549WeakHeynea trijuga[8]
Secotrichagmalin B derivative (2a)DU1453.6Trichilia connaroides[6]
Secotrichagmalin B derivative (2d)DU1454.2Trichilia connaroides[6]
Secotrichagmalin B derivative (2e)DU1455.2Trichilia connaroides[6]
Anti-inflammatory Activity

Several phragmalin-type limonoids have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][9][10] This activity is largely attributed to the downregulation of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Phragmalin-Type Limonoids (IC50 values in µM)

CompoundAssayIC50 (µM)Source OrganismReference
Chuktabumalin ANO Production Inhibition21.72 ± 2.79Chukrasia tabularis[3][10][11]
Chuktabumalin BNO Production Inhibition23.29 ± 1.00Chukrasia tabularis[3][10][11]
Chuktabumalin CNO Production Inhibition47.08 ± 3.47Chukrasia tabularis[3][10][11]
Chuktabumalin ENO Production Inhibition66.67 ± 2.89Chukrasia tabularis[3][10][11]
Tabularisin QNO Production Inhibition13.13Chukrasia tabularis[9]
Chuktabularin YNO Production Inhibition10.40Chukrasia tabularis[9]
Limonoid 8 (unspecified)NO Production Inhibition4.32Chukrasia tabularis[9]
Limonoid 9 (unspecified)NO Production Inhibition11.28Chukrasia tabularis[9]
Limonoid 2 (unspecified)NO Production Inhibition4.58Chukrasia tabularis[9][10]
Insecticidal Activity

Certain phragmalin-type limonoids have demonstrated notable insecticidal activity, suggesting their potential as natural pesticides.[8][12] For instance, Heytrijumalin F and 15-acetyltrichagmalin E from Heynea trijuga showed significant corrected mortalities of 82.94% and 96.02%, respectively, at a concentration of 100 ppm.[8][12]

Mechanisms of Action

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of phragmalin-type limonoids are often mediated through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, these compounds can inhibit the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of IKKα/β.[9][10] This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates Phragmalin Phragmalin-type Limonoids p_IKK p-IKKα/β Phragmalin->p_IKK Inhibits p_IkBa p-IκBα Phragmalin->p_IkBa Inhibits IKK->p_IKK Phosphorylation IkBa IκBα p_IKK->IkBa Phosphorylates IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to p65_nuc p65 Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) p65_nuc->Pro_inflammatory Induces

Fig. 2: Proposed mechanism of anti-inflammatory action of phragmalin-type limonoids via inhibition of the NF-κB signaling pathway.
Cytotoxic Mechanism: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic activity of certain phragmalin-type limonoids against cancer cells is linked to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, preventing proliferation.[6][7] For example, semisynthetic derivatives of secotrichagmalin B were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in DU145 prostate cancer cells.[6]

G Phragmalin Phragmalin-type Limonoids CancerCell Cancer Cell Phragmalin->CancerCell CellCycle Cell Cycle Progression Phragmalin->CellCycle Inhibits Apoptosis Apoptosis Induction Phragmalin->Apoptosis Induces CancerCell->CellCycle G0G1_Arrest G0/G1 Phase Arrest CellCycle->G0G1_Arrest CellDeath Cell Death G0G1_Arrest->CellDeath Apoptosis->CellDeath

Fig. 3: Proposed mechanism of cytotoxic action of phragmalin-type limonoids involving cell cycle arrest and apoptosis induction.

Experimental Protocols

General Experimental Procedures for Isolation
  • Plant Material and Extraction: Air-dried and powdered plant material (e.g., 5 kg of fruits of Chukrasia tabularis) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.[12]

  • Column Chromatography: The EtOAc-soluble fraction, often rich in limonoids, is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or chloroform-methanol).[3][12] Further separation can be achieved using Sephadex LH-20 column chromatography.[12]

  • Purification: Final purification of individual compounds is typically achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[3]

Structure Elucidation Techniques
  • Spectroscopic Analysis: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY) experiments.[3]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3]

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the absolute configuration of the molecules.[4]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.[9][10]

Conclusion and Future Perspectives

Phragmalin-type limonoids from the Meliaceae family represent a rich and underexplored source of structurally novel and biologically active compounds. Their potent cytotoxic and anti-inflammatory activities, coupled with elucidated mechanisms of action, highlight their significant potential for the development of new therapeutic agents. Further research, including comprehensive structure-activity relationship (SAR) studies, preclinical and clinical investigations, is warranted to fully unlock the therapeutic promise of these remarkable natural products. The detailed methodologies provided in this guide aim to facilitate and standardize future research in this exciting field.

References

An In-Depth Technical Guide to the Ethnobotanical Uses of Swietenia mahagoni

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany, is a tree in the Meliaceae family with a rich history of use in traditional medicine across various cultures.[1][2] Its ethnobotanical applications are extensive, ranging from the treatment of diabetes and inflammatory conditions to infectious diseases and cancer.[1][3] Modern pharmacological studies have begun to validate these traditional uses, attributing the plant's therapeutic properties to a diverse array of phytochemicals, most notably limonoids, flavonoids, tannins, and saponins.[1][4][5] This technical guide provides a comprehensive overview of the ethnobotanical uses of S. mahagoni, supported by quantitative data from scientific studies, detailed experimental protocols, and visualizations of proposed molecular mechanisms of action. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to inform further investigation into the therapeutic potential of this valuable medicinal plant.

Traditional and Ethnobotanical Uses

Swietenia mahagoni has been a cornerstone of traditional medicine in various regions, including India, Africa, and Indonesia.[2][6] Different parts of the plant, including the seeds, bark, leaves, and roots, are utilized to prepare remedies for a wide spectrum of ailments.

The seeds are particularly prominent in ethnobotanical practices, where they are used for their anti-diabetic, anti-hypertensive, and anti-malarial properties.[3][7] In Indonesia, seeds are traditionally consumed for managing diabetes and hypertension.[3] The fruit is also regarded as a potent anti-hyperglycemic agent.[3] Beyond metabolic and infectious diseases, the seeds have been employed to address conditions such as coughs, intestinal parasitism, and even as an abortifacient.[3]

The bark of S. mahagoni is recognized for its astringent and tonic properties.[2] It has been traditionally used to treat diarrhea, fever, and anemia.[2] In some cultures, a decoction of the bark is used as a febrifuge. The leaves and roots have been applied topically as a poultice to stop bleeding.[1]

Phytochemical Constituents

The diverse pharmacological activities of Swietenia mahagoni are attributed to its rich and complex phytochemical profile. The primary classes of bioactive compounds isolated from this plant include:

  • Limonoids: These tetranortriterpenoids are characteristic of the Meliaceae family and are abundant in S. mahagoni. Notable limonoids include swietenine, swietenolide, and swiemahogins A and B.[8]

  • Flavonoids: These phenolic compounds, including catechins and quercetin-3-O-glucoside, are known for their antioxidant and anti-inflammatory properties.[9]

  • Tannins: These polyphenolic compounds contribute to the astringent properties of the plant and also possess antioxidant activity.[9]

  • Saponins: These glycosides are believed to contribute to the anti-inflammatory and antimicrobial effects of S. mahagoni extracts.[1][5]

  • Alkaloids: This class of nitrogen-containing compounds is also present and likely contributes to the plant's diverse bioactivities.[5]

Table 1: Quantitative Phytochemical Analysis of Swietenia mahagoni
Plant PartPhytochemicalExtraction SolventMethodQuantityReference
LeavesAlkaloidsEthanolGravimetric4.204 ± 0.3%[10]
FlavonoidsEthanolGravimetric10.35 ± 0.7%[10]
TanninsEthanolUV-VIS Absorption0.585 ± 0.1 µg/mL[10]
Cardiac GlycosidesEthanolUV-VIS Absorption33.6 ± 0.9 µg/mL[10]
Winged SeedsAlkaloidsEthanolGravimetric2.414 ± 0.3%[10]
FlavonoidsEthanolGravimetric6.880 ± 0.3%[10]
TanninsEthanolUV-VIS Absorption0.270 ± 0.003 µg/mL[10]
Cardiac GlycosidesEthanolUV-VIS Absorption32.6 ± 1 µg/mL[10]
SeedsTotal PhenolicsMethanolFolin-Ciocalteu70.83 mg GAE/g[6]
Total FlavonoidsMethanolAlCl3 method2.5 ± 0.15 mg CE/g[6]
SeedsSaponinsEthanolSpectrophotometry11.53%[11]

Pharmacological Activities and Quantitative Data

Anti-diabetic Activity

The traditional use of S. mahagoni for diabetes is supported by numerous in vitro and in vivo studies. The proposed mechanisms of action include the inhibition of carbohydrate-hydrolyzing enzymes and agonistic activity towards Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7][12]

experimental_workflow_antidiabetic plant_material Swietenia mahagoni (Seeds/Bark) extraction Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract in_vitro In Vitro Assays crude_extract->in_vitro in_vivo In Vivo Studies crude_extract->in_vivo alpha_glucosidase α-Glucosidase Inhibition Assay in_vitro->alpha_glucosidase alpha_amylase α-Amylase Inhibition Assay in_vitro->alpha_amylase animal_model Animal Model (e.g., STZ-induced diabetic rats) in_vivo->animal_model treatment Oral Administration of Extract animal_model->treatment measurement Blood Glucose Measurement treatment->measurement data_analysis Data Analysis (e.g., % Reduction in BGL) measurement->data_analysis

Caption: Workflow for evaluating the anti-diabetic potential of S. mahagoni.

S. mahagoni extracts have been shown to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

alpha_glucosidase_inhibition carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase (in small intestine) carbohydrates->alpha_glucosidase substrate for glucose Glucose alpha_glucosidase->glucose hydrolyzes to absorption Glucose Absorption glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia swietenia Swietenia mahagoni Compounds (e.g., Swietenine) swietenia->alpha_glucosidase inhibits

Caption: Inhibition of α-glucosidase by S. mahagoni compounds.

Certain compounds in S. mahagoni have demonstrated agonistic activity towards PPARγ, a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.[7][12] Activation of PPARγ can lead to increased glucose uptake in peripheral tissues.

ppar_gamma_agonism swietenia Swietenia mahagoni Limonoids pparg PPARγ swietenia->pparg activates ppre PPRE (PPAR Response Element) pparg->ppre heterodimerizes with RXR and binds to rxr RXR rxr->ppre gene_transcription Target Gene Transcription ppre->gene_transcription regulates glucose_uptake Increased Glucose Uptake gene_transcription->glucose_uptake insulin_sensitivity Improved Insulin Sensitivity gene_transcription->insulin_sensitivity

Caption: PPARγ agonism by S. mahagoni limonoids.

Table 2: In Vitro and In Vivo Anti-diabetic Activity of Swietenia mahagoni Extracts
Plant Part & ExtractAssayModelResultReference
Seed (Purified Ethanol Extract)α-Glucosidase InhibitionIn vitroIC50: 4.7 µg/mL[6]
Seed (Ethanol Extract)α-Glucosidase InhibitionIn vitro18.147% inhibition at 100 ppm[6]
Seed (Ethanol Extract)α-Amylase InhibitionIn vitroModerate inhibition (34.9% ± 1.2)
Bark (Methanol Extract)Hypoglycemic ActivitySTZ-induced diabetic ratsSignificant reduction in blood glucose at 25 & 50 mg/kg[13]
SeedHypoglycemic ActivityAlloxan-induced diabetic mice55.49% reduction in blood glucose at 1000 mg/kg[7]
Anti-inflammatory Activity

Traditional use of S. mahagoni for inflammatory conditions is supported by studies demonstrating its ability to reduce edema in animal models.[1][14] The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines. Saponins and flavonoids are thought to be major contributors to this activity.[1][15]

Table 3: In Vivo Anti-inflammatory Activity of Swietenia mahagoni Extracts
Plant Part & ExtractAssayModelDose% Inhibition of EdemaReference
Seed (Methanolic Extract)Cotton pellet-induced granulomaRats50 mg/kg28.29%[3]
100 mg/kg42.86%[3]
Antimicrobial Activity

Extracts from various parts of S. mahagoni have shown broad-spectrum activity against a range of pathogenic bacteria and fungi.[4][9][16]

Table 4: Antimicrobial Activity of Swietenia mahagoni Extracts (Zone of Inhibition in mm)
Plant Part & ExtractMicroorganismConcentrationZone of Inhibition (mm)Reference
Leaf (Methanol)Staphylococcus aureus50 mg/mL20.2[4]
Escherichia coli50 mg/mL16.4[4]
Salmonella enterica50 mg/mL19.5[4]
Enterobacter aerogenes50 mg/mL20.5[4]
Proteus vulgaris50 mg/mL18.1[4]
Aspergillus flavus50 mg/mL22.1[4]
Aspergillus niger50 mg/mL18.2[4]
Candida albicans50 mg/mL19.3[4]
Seed (Methanol)Candida albicans25-50 mg/mLMIC/MBC range[16]
Staphylococcus aureus25-50 mg/mLMIC/MBC range[16]
Pseudomonas aeruginosa25-50 mg/mLMIC/MBC range[16]
Antioxidant Activity

The antioxidant potential of S. mahagoni is well-documented and is primarily attributed to its phenolic and flavonoid content.[6]

Table 5: In Vitro Antioxidant Activity of Swietenia mahagoni Extracts
Plant Part & ExtractAssayResultReference
Seed (Methanol)DPPH ScavengingIC50: 2.3 mg/mL[6]
Superoxide Inhibition47.2% inhibition[3]
H2O2 Scavenging49.5% inhibition[3]
FRAP0.728 mmol Fe++/g[3]
Leaf (Methanol)DPPH ScavengingIC50: 69.9 µg/mL[4]
Cytotoxic Activity

Several studies have investigated the cytotoxic effects of S. mahagoni extracts and isolated compounds against various cancer cell lines, suggesting its potential as a source for novel anti-cancer agents.[8]

Table 6: Cytotoxic Activity of Swietenia mahagoni Extracts and Compounds
Plant Part/Compound & ExtractCell LineAssayResult (IC50)Reference
Leaf (Methanol)HCT-116 (Colon Cancer)MTT44.2 µg/mL[4]
Limonoid from S. macrophyllaHCT-116 (Colon Cancer)-55.87 µg/mL[8]
Moronic Acid (from n-hexane extract)MCF-7 (Breast Cancer)-63.10 µM[17]
CV-1 (Normal Kidney)-48.04 µM[17]

Experimental Protocols

Plant Material and Extraction

General Protocol for Methanolic Extraction of Leaves:

  • Fresh leaves of S. mahagoni are collected and authenticated.

  • The leaves are washed, shade-dried, and then coarsely powdered.

  • The powdered material is subjected to extraction with methanol using a Soxhlet apparatus for a specified duration (e.g., 72 hours).

  • The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is dried to obtain the crude methanolic extract.

Protocol for Supercritical Carbon Dioxide (SC-CO2) Extraction of Seeds:

  • Dried and ground S. mahagoni seeds are used as the raw material.

  • The extraction is performed using a supercritical fluid extractor with CO2 as the solvent.

  • Extraction parameters such as pressure (e.g., 20-30 MPa) and temperature (e.g., 40-60°C) are controlled.

  • The extracted oil is collected and the yield is determined.

In Vitro Anti-diabetic Assay: α-Glucosidase Inhibition
  • A reaction mixture is prepared containing the plant extract at various concentrations, α-glucosidase enzyme solution, and a phosphate buffer.

  • The mixture is pre-incubated at a specific temperature (e.g., 37°C).

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

  • The absorbance is measured at a specific wavelength (e.g., 405 nm) at different time intervals to determine the rate of p-nitrophenol release.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[6]

In Vivo Anti-diabetic Assay: Streptozotocin (STZ)-Induced Diabetic Model
  • Healthy adult albino rats (e.g., Wistar strain) are used.

  • Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg body weight) dissolved in a suitable buffer.[13]

  • After a few days, blood glucose levels are measured to confirm the induction of diabetes (e.g., fasting blood glucose > 250 mg/dL).[18]

  • The diabetic rats are then divided into groups: diabetic control, standard drug-treated (e.g., glibenclamide), and plant extract-treated at different doses.

  • The plant extract is administered orally daily for a specified period (e.g., 15 days).[13]

  • Blood glucose levels are monitored at regular intervals from the tail vein using a glucometer.[13]

  • The percentage reduction in blood glucose levels is calculated and compared with the control groups.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Healthy adult rats are used for the experiment.

  • The initial paw volume of the rats is measured using a plethysmometer.

  • The plant extract or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of 1% solution) is given into the right hind paw to induce inflammation.[19][20]

  • The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]

  • The percentage inhibition of edema is calculated for each group.

Antimicrobial Assay: Agar Well Diffusion Method
  • Muller-Hinton agar plates are prepared and inoculated with the test microorganism.

  • Wells of a specific diameter are made in the agar using a sterile borer.

  • Different concentrations of the plant extract are loaded into the wells.

  • A standard antibiotic (e.g., ampicillin) and the solvent are used as positive and negative controls, respectively.[1]

  • The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[1]

  • The diameter of the zone of inhibition around each well is measured in millimeters.[1]

Antioxidant Assay: DPPH Radical Scavenging Activity
  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of the plant extract are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).[1]

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[1]

  • Ascorbic acid or a similar standard is used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6]

Cytotoxicity Assay: MTT Assay
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the plant extract or isolated compound.

  • After a specific incubation period (e.g., 48 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • The plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.[21]

  • The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Swietenia mahagoni possesses a remarkable range of ethnobotanical uses that are increasingly being validated by modern scientific research. The plant's rich phytochemical composition, particularly its content of limonoids, flavonoids, and saponins, underpins its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. This guide has summarized the key quantitative data and experimental protocols to provide a solid foundation for future research.

Further investigations should focus on the isolation and characterization of novel bioactive compounds from different parts of the plant. More in-depth studies are required to elucidate the precise molecular mechanisms and signaling pathways through which these compounds exert their therapeutic effects. While preliminary evidence points towards mechanisms like α-glucosidase inhibition and PPARγ agonism for its anti-diabetic properties, and potential modulation of the NF-κB pathway for its anti-inflammatory effects, detailed pathway analysis is still lacking. Clinical trials are the ultimate step to confirm the efficacy and safety of S. mahagoni extracts and their purified constituents in humans. The development of standardized extracts and the establishment of clear dose-response relationships are crucial for its potential integration into modern medicine. The information compiled in this guide serves as a valuable resource for driving these future research and development endeavors.

References

In Silico Prediction of Swietemahalactone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone, a rearranged phragmalin-type limonoid from Swietenia mahagoni, has demonstrated antibacterial properties. This technical guide provides a comprehensive framework for the in silico prediction of its broader bioactivities, a crucial step in accelerating drug discovery and development. By leveraging computational tools, researchers can hypothesize potential therapeutic applications, understand mechanisms of action, and predict pharmacokinetic and toxicological profiles before embarking on costly and time-consuming laboratory experiments. This document outlines the methodologies for predicting antibacterial, cytotoxic, and anti-inflammatory activities, details the subsequent experimental validation protocols, and provides a structured approach to data analysis and visualization.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a structurally complex natural product isolated from the seeds of Swietenia mahagoni[1]. The Meliaceae family, to which Swietenia belongs, is a rich source of limonoids, a class of tetranortriterpenoids known for a wide array of biological activities, including antibacterial, cytotoxic, anti-inflammatory, and antifeedant properties[2][3]. While this compound has been qualitatively reported to possess antibacterial activity, its full therapeutic potential remains unexplored[1].

In silico bioactivity prediction employs computational models to ascertain the biological effects of chemical compounds. These methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, offer a rapid and cost-effective means to screen for potential drug candidates and elucidate their mechanisms of action[4][5]. This guide will detail a systematic workflow for the in silico evaluation of this compound.

In Silico Prediction Workflow

A systematic in silico analysis is critical for generating reliable hypotheses regarding the bioactivity of a compound. The following workflow outlines the key steps for predicting the antibacterial, cytotoxic, and anti-inflammatory potential of this compound.

in_silico_workflow cluster_data_prep Data Preparation cluster_prediction Bioactivity Prediction cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (this compound 3D Structure) docking Molecular Docking (Binding Affinity) ligand_prep->docking qsar QSAR Modeling (Predictive Models) ligand_prep->qsar admet ADMET Prediction (Pharmacokinetics & Toxicity) ligand_prep->admet target_id Target Identification (Literature & Database Search) target_prep Target Preparation (Protein Structure Refinement) target_prep->docking dataset Dataset Collection (Similar Bioactive Limonoids) dataset->qsar data_analysis Data Analysis (Prioritization) docking->data_analysis qsar->data_analysis admet->data_analysis exp_validation Experimental Validation (In Vitro Assays) data_analysis->exp_validation

Figure 1: General workflow for in silico bioactivity prediction.
Ligand Preparation

The initial step involves obtaining the 3D structure of this compound. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O[C@@]1(C[C@@]23C)--INVALID-LINK--([H])--INVALID-LINK--(OC4=O)--INVALID-LINK--O6)C">C@@([H])[C@@]1([C@@]3([H])--INVALID-LINK--C(OC)=O)C[1]. This string is used as input for molecular modeling software (e.g., Avogadro, ChemDraw) to generate a 3D structure. Energy minimization is then performed using force fields like MMFF94 or UFF to obtain a stable, low-energy conformation.

Target Identification

Potential molecular targets for the predicted bioactivities are identified through literature searches and database mining (e.g., PDB, DrugBank, ChEMBL). For antibacterial activity, targets could include enzymes involved in bacterial cell wall synthesis, DNA replication (like DNA gyrase), or protein synthesis. For anti-inflammatory activity, cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are common targets[6][7]. For cytotoxicity, targets could include proteins involved in apoptosis (e.g., caspases, Bcl-2 family) or cell cycle regulation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity. This is instrumental in predicting the inhibitory potential of this compound against identified targets.

Methodology:

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the energy-minimized structure of this compound.

  • Docking Simulation: Utilize software such as AutoDock Vina or GOLD to perform the docking. The binding site on the protein is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Analysis: Analyze the docking results based on the binding energy (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can be used to predict the bioactivity of this compound based on the activities of structurally similar compounds.

Methodology:

  • Dataset Collection: Compile a dataset of limonoids with known antibacterial, cytotoxic, or anti-inflammatory activities and their corresponding structures.

  • Descriptor Calculation: For each molecule in the dataset, calculate molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties).

  • Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest) to build a model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the model's predictive power using internal (cross-validation) and external validation sets.

  • Prediction: Use the validated QSAR model to predict the activity of this compound.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for its development as a drug candidate. Various online tools and software (e.g., SwissADME, pkCSM) can predict these properties based on the molecular structure. Key parameters include oral bioavailability, blood-brain barrier permeability, and potential toxicities (e.g., mutagenicity, carcinogenicity)[2][8][9][10].

Predicted Bioactivities and Potential Mechanisms

Based on the known activities of other limonoids from Swietenia mahagoni and related species, the following bioactivities can be prioritized for in silico investigation of this compound.

Antibacterial Activity

Other limonoids from S. mahagoni, such as swietenine and 3-O-tigloylswietenolide, have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 32-64 µg/ml[11][12]. In silico docking could be performed against bacterial targets like DNA gyrase or penicillin-binding proteins to predict a potential mechanism of action.

Cytotoxic Activity

Swietenine and 3-O-tigloylswietenolide also exhibited cytotoxicity against brine shrimp with LC50 values of 14.6 and 12.5 µg/ml, respectively[11][12]. The cytotoxic potential of this compound against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) can be predicted using QSAR models and molecular docking against anticancer targets like tubulin or topoisomerases.

Anti-inflammatory Activity

Phragmalin-type limonoids from other plants have demonstrated anti-inflammatory activity[10]. Molecular docking of this compound with COX-1 and COX-2 enzymes can predict its potential as a selective or non-selective anti-inflammatory agent. A potential mechanism could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription This compound This compound This compound->IKK inhibits (hypothesized)

Figure 2: Hypothesized anti-inflammatory mechanism of this compound.

Quantitative Data Summary

While quantitative data for this compound is not yet available, the following table summarizes the reported bioactivities of other limonoids from Swietenia mahagoni, which can serve as a benchmark for future in silico and in vitro studies.

CompoundBioactivityAssayOrganism/Cell LineResultReference
SwietenineAntibacterialMICBacillus megaterium32-64 µg/ml[11][12]
SwietenineAntibacterialMICEscherichia coli32-64 µg/ml[11][12]
3-O-tigloylswietenolideAntibacterialMICBacillus megaterium32-64 µg/ml[11][12]
3-O-tigloylswietenolideAntibacterialMICEscherichia coli32-64 µg/ml[11][12]
SwietenineCytotoxicityLC50Brine shrimp14.6 µg/ml[11][12]
3-O-tigloylswietenolideCytotoxicityLC50Brine shrimp12.5 µg/ml[11][12]

Experimental Validation Protocols

The hypotheses generated from in silico predictions must be validated through experimental assays. The following are standard protocols for assessing the predicted bioactivities.

Antibacterial Activity: Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm)

  • This compound solution of known concentration

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Incubator

Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically punch wells into the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (ELISA reader)

  • This compound solutions at various concentrations

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The integration of in silico prediction methods provides a powerful and efficient strategy for exploring the therapeutic potential of natural products like this compound. This guide outlines a systematic workflow for predicting antibacterial, cytotoxic, and anti-inflammatory activities, supported by detailed protocols for experimental validation. By following this framework, researchers can generate robust hypotheses, prioritize experimental efforts, and accelerate the journey of this compound from a natural compound to a potential therapeutic lead. The continued development and application of computational tools will undoubtedly play a pivotal role in the future of natural product-based drug discovery.

References

Methodological & Application

Application Note: Isolation and Purification of Swietemahalactone from Swietenia mahagoni

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swietemahalactone is a rearranged phragmalin-type limonoid isolated from the seeds of the mahogany tree, Swietenia mahagoni. Limonoids, a class of highly oxygenated tetranortriterpenes, are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. This compound, in particular, has demonstrated antibacterial properties. This document provides a detailed protocol for the isolation and purification of this compound and similar limonoids from Swietenia mahagoni, based on established methodologies for this class of compounds.

Data Presentation: Chromatographic Purification of Limonoids from Swietenia Species
Compound(s) Plant Part Extraction Solvent Initial Fractionation Column Chromatography (CC) Further Purification Reference
Swietenine, 3-O-tigloylswietenolideSeedsEthanolChloroform-soluble fractionNot specified in abstractNot specified in abstract[1][2]
Swietenolide, 2-hydroxy-3-O-tigloylswietenolideSeedsMethanolSolvent partitioningColumn chromatographyNot specified in abstract[3]
Swietmanins A-J and other limonoidsFruitsNot specifiedNot specifiedNot specified in abstractNot specified in abstract[4]
Steroid compoundsSeedsn-hexane, ethyl acetate, ethanolEthyl acetate extractConventional column chromatographyPreparative Thin Layer Chromatography (pTLC)[5]
Nontoxic fraction (Sm-SEF7)Seeds80% EthanolNot specifiedSephadex LH-20 columnNot specified[6]
Various chemical constituentsBarkAcetone, Methanoln-hexane, diethyl ether, ethyl acetateSilica gel column (n-hexane/EtOAc gradient)Preparative HPLC (C18 column, MeOH/H2O)[7]

Experimental Protocols

The following is a generalized, multi-step protocol for the isolation and purification of this compound from the seeds of Swietenia mahagoni.

Preparation of Plant Material
  • Source: Seeds of Swietenia mahagoni.

  • Procedure:

    • Collect fresh, mature seeds of Swietenia mahagoni.

    • Wash the seeds thoroughly with distilled water to remove any surface contaminants.

    • Air-dry the seeds in the shade for 1-2 weeks, or until they are completely dry.

    • Grind the dried seeds into a coarse powder using a mechanical grinder.

Extraction
  • Objective: To extract a broad range of secondary metabolites, including limonoids, from the powdered seeds.

  • Method: Maceration using ethanol.

  • Protocol:

    • Weigh the powdered seed material.

    • Place the powder in a large glass container with a lid.

    • Add 95% ethanol to the container, ensuring the powder is fully submerged (a common ratio is 1:5 to 1:10 w/v, e.g., 100 g of powder in 500-1000 mL of ethanol).

    • Seal the container and let it stand at room temperature for 3-5 days, with occasional shaking.

    • Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process with the residue 2-3 more times to ensure complete extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

Solvent Partitioning (Fractionation)
  • Objective: To separate the crude extract into fractions of varying polarity, thereby enriching the fraction containing limonoids.

  • Protocol:

    • Dissolve the crude ethanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a separatory funnel.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, starting with n-hexane.

    • Add an equal volume of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the upper n-hexane layer. Repeat this step 2-3 times. Combine the n-hexane fractions. This fraction will contain non-polar compounds.

    • To the remaining aqueous methanol layer, add an equal volume of chloroform. Shake and separate the layers. Repeat this process 2-3 times and combine the chloroform fractions. This fraction is likely to contain limonoids.

    • Next, partition the remaining aqueous layer with ethyl acetate in the same manner.

    • Finally, the remaining layer is the aqueous fraction.

    • Concentrate each of the fractions (n-hexane, chloroform, ethyl acetate, and aqueous) using a rotary evaporator.

Chromatographic Purification
  • Objective: To isolate and purify this compound from the enriched fraction (likely the chloroform or ethyl acetate fraction). This is typically a multi-step process.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc), followed by a gradient of chloroform and methanol (MeOH).

  • Protocol:

    • Prepare a silica gel column.

    • Adsorb the dried chloroform (or ethyl acetate) fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of solvents, starting with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 n-hexane:EtOAc).

    • Subsequently, a gradient of chloroform-methanol can be used for more polar compounds.

    • Collect fractions of a fixed volume (e.g., 20-50 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:EtOAc or chloroform:MeOH) and visualize under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions with similar TLC profiles.

  • Objective: Final purification of the target compound from the semi-purified fractions obtained from column chromatography.

  • Column: A reversed-phase C18 column is commonly used for limonoid purification.

  • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

  • Protocol:

    • Dissolve the semi-purified fraction containing the compound of interest in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the prep-HPLC system.

    • Elute with the chosen mobile phase and monitor the separation with a UV detector (typically at 210-220 nm for limonoids).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using analytical HPLC.

    • Remove the solvent under reduced pressure to obtain the pure compound.

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMBC, and HSQC experiments to determine the chemical structure.

  • X-ray Crystallography: For unambiguous determination of the stereochemistry.

Mandatory Visualizations

Experimental Workflow Diagram

Swietemahalactone_Isolation_Workflow Start Swietenia mahagoni Seeds Drying Drying and Grinding Start->Drying Extraction Maceration with Ethanol Drying->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Chloroform, EtOAc, Water) CrudeExtract->Partitioning Fractions Multiple Fractions (Polar and Non-polar) Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) Fractions->ColumnChromatography Select Chloroform/ EtOAc Fraction SemiPureFractions Semi-pure Fractions ColumnChromatography->SemiPureFractions TLC TLC Analysis SemiPureFractions->TLC PrepHPLC Preparative HPLC (C18 Column) SemiPureFractions->PrepHPLC TLC->ColumnChromatography Guide Fraction Pooling PureCompound Pure this compound PrepHPLC->PureCompound StructureElucidation Structural Elucidation (NMR, MS, X-ray) PureCompound->StructureElucidation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway Diagram (Hypothetical Antibacterial Action)

As the specific signaling pathway of this compound's antibacterial action is not detailed in the provided search results, a generalized diagram illustrating a potential mechanism of action for a natural antibacterial compound is provided below.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Targets This compound This compound Inhibition Inhibition This compound->Inhibition Disruption Disruption This compound->Disruption BacterialCell Bacterial Cell CellWall Cell Wall Synthesis CellDeath Bacterial Cell Death CellWall->CellDeath ProteinSynthesis Protein Synthesis (Ribosomes) ProteinSynthesis->CellDeath DNAReplication DNA Replication DNAReplication->CellDeath CellMembrane Cell Membrane Integrity CellMembrane->CellDeath Inhibition->CellWall Inhibition->ProteinSynthesis Inhibition->DNAReplication Disruption->CellMembrane

Caption: Hypothetical antibacterial mechanisms of this compound.

References

Total Synthesis of Swietemahalactone: Information Currently Unavailable in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals that the total synthesis of Swietemahalactone, a novel rearranged polyoxyphragmalin-type limonoid, has not yet been reported.

This compound has been successfully isolated from natural sources, specifically from species of the genus Swietenia, and its complex chemical structure has been elucidated and confirmed through methods including X-ray crystallography.[1] However, the academic and scientific communities have not yet published a methodology for its complete synthesis in a laboratory setting.

Limonoids, the class of natural products to which this compound belongs, are known for their intricate molecular architectures, which present significant challenges to synthetic chemists. The development of a total synthesis for such a molecule is a complex undertaking that requires innovative synthetic strategies and meticulous experimental execution.

Current Status of Research:

  • Isolation and Characterization: Research on this compound has focused on its isolation from plant sources, primarily Swietenia macrophylla, and the determination of its three-dimensional structure.[1]

  • Biological Activity: this compound and other related limonoids from Swietenia species have been the subject of studies investigating their potential biological and pharmacological activities.[1][2][3]

Due to the absence of a published total synthesis, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations related to the synthetic methodology of this compound at this time.

Researchers, scientists, and drug development professionals interested in the synthesis of this and related natural products are encouraged to monitor the chemical synthesis literature for future publications on this topic. The development of a synthetic route to this compound would represent a significant achievement in the field of organic chemistry and could pave the way for the synthesis of analogues with potentially valuable biological properties.

References

Application Note: Quantitative Analysis of Swietemahalactone using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Swietemahalactone. This compound, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has demonstrated antibacterial activity[1][2]. Limonoids, as a class of compounds, are recognized for a wide range of biological activities, including anti-inflammatory and anticancer properties, often associated with the modulation of signaling pathways such as MAPK and NF-κB[3][4][5]. This document offers a detailed guide for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method for this compound in various matrices. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy.

Introduction

This compound is a natural product with a molecular formula of C27H34O10 and a molecular weight of 514.52[1]. Its documented antibacterial activity against E. coli makes it a compound of interest for further investigation and potential therapeutic development[1][2]. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note presents a generalized yet detailed workflow for creating a sensitive and specific HPLC-MS method suitable for these purposes.

Experimental Workflow

The development and validation of the HPLC-MS method for this compound quantification follows a logical progression from initial parameter optimization to full method validation.

workflow cluster_prep Sample Preparation cluster_lcms HPLC-MS Analysis cluster_validation Method Validation MatrixSelection Matrix Selection (e.g., Plasma, Extract) Extraction Extraction (e.g., Protein Precipitation, SPE) MatrixSelection->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Sample Injection Reconstitution->Injection HPLC HPLC Separation (C18 Column, Gradient Elution) Injection->HPLC MS MS Detection (ESI+, MRM) HPLC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision LLOQ Lower Limit of Quantification Accuracy->LLOQ Specificity Specificity & Selectivity Precision->Specificity Stability Stability LLOQ->Stability

Figure 1: HPLC-MS Method Development Workflow.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or another compound not present in the matrix.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Biological matrix (e.g., plasma, tissue homogenate) or plant extract.

Standard Solutions and Quality Control (QC) Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards and QC samples at low, medium, and high concentrations.

  • Calibration Standards: Spike the appropriate matrix with the working solutions to achieve a concentration range that covers the expected sample concentrations.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a general procedure for plasma samples; optimization may be required for other matrices.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the HPLC-MS system.

HPLC-MS Conditions

The following are suggested starting conditions for the HPLC-MS analysis of this compound. Optimization will be necessary to achieve the desired chromatographic performance.

ParameterSuggested Condition
HPLC System A high-performance liquid chromatography system with a binary pump and autosampler.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
MS System A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive mode.
MRM Transitions To be determined by infusing a standard solution of this compound and the IS to identify the precursor and optimal product ions. For this compound (MW 514.52), the [M+H]+ or [M+Na]+ adduct should be monitored.
Ion Source Parameters To be optimized for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation

The developed method should be validated according to relevant guidelines (e.g., ICH Q2(R1)). The following parameters should be assessed:

  • Linearity and Range: Analyze calibration standards over a defined concentration range to demonstrate a linear relationship between concentration and response. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to determine the accuracy (% bias) and precision (% RSD). Acceptance criteria are typically within ±15% (±20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Specificity and Selectivity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the matrix. This can be evaluated by analyzing blank matrix samples.

  • Matrix Effect: Evaluate the influence of matrix components on the ionization of this compound and the IS.

  • Stability: Assess the stability of this compound in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Quantitative Data Summary (Template)

The following table should be used to summarize the validation data for the developed HPLC-MS method for this compound.

Validation ParameterConcentration (ng/mL)Result (Mean ± SD)Acceptance Criteria
Linearity (r²) [Range][Value]>0.99
Intra-day Accuracy (% Bias) LLOQ±20%
Low QC±15%
Mid QC±15%
High QC±15%
Intra-day Precision (% RSD) LLOQ≤20%
Low QC≤15%
Mid QC≤15%
High QC≤15%
Inter-day Accuracy (% Bias) LLOQ±20%
Low QC±15%
Mid QC±15%
High QC±15%
Inter-day Precision (% RSD) LLOQ≤20%
Low QC≤15%
Mid QC≤15%
High QC±15%
Recovery (%) Low QCConsistent & Reproducible
Mid QCConsistent & Reproducible
High QCConsistent & Reproducible

Conceptual Signaling Pathway

Limonoids have been reported to exert their biological effects through various signaling pathways. Based on the literature for related compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory and cell survival pathways.

signaling cluster_pathways Cellular Signaling cluster_responses Biological Responses This compound This compound MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inflammation ↓ Inflammation MAPK->Inflammation Apoptosis ↑ Apoptosis MAPK->Apoptosis NFkB->Inflammation PI3K_Akt->Apoptosis Cell_Proliferation ↓ Cell Proliferation PI3K_Akt->Cell_Proliferation

Figure 2: Potential Signaling Pathways Modulated by this compound.

Conclusion

This application note provides a foundational protocol for the development and validation of a robust HPLC-MS method for the quantification of this compound. The detailed steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation will enable researchers to accurately measure this promising natural product in various matrices. The successful implementation of this method will be critical for advancing the understanding of this compound's pharmacokinetic profile and its potential as a therapeutic agent.

References

Application Notes and Protocols for the 1D NMR Analysis of Limonoids from Swietenia mahagoni

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Limonoids, a class of highly oxygenated tetranortriterpenoids, are characteristic secondary metabolites of the Meliaceae family, to which Swietenia mahagoni (West Indian mahogany) belongs. These compounds exhibit a wide range of biological activities, including insecticidal, anti-inflammatory, and cytotoxic effects, making them of significant interest to researchers in drug discovery and natural product chemistry. The structural elucidation of novel limonoids relies heavily on modern spectroscopic techniques, particularly one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of a representative phragmalin-type limonoid, 2-methoxy khayseneganin E, isolated from the leaves and twigs of S. mahagoni.

1H and 13C NMR Data of 2-methoxy khayseneganin E

The 1H and 13C NMR spectral data for 2-methoxy khayseneganin E were acquired in CDCl3. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: 1H and 13C NMR Data for 2-methoxy khayseneganin E (500 MHz for 1H, 125 MHz for 13C, in CDCl3) [1][2]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1208.9-
2106.94.93, s
347.92.53, d (12.5)
2.29, d (12.5)
441.6-
545.12.62, d (11.5)
635.92.35, m
7173.8-
880.9-
952.83.01, s
1045.3-
1127.51.85, m
1.65, m
1234.22.15, m
1.95, m
1347.1-
14171.2-
1554.14.98, s
1778.25.45, s
1821.31.25, s
1916.91.18, s
20120.5-
21142.17.42, t (1.5)
22110.16.38, d (1.5)
23143.27.40, t (1.5)
2825.11.05, s
2921.81.08, s
30125.35.25, s
5.05, s
2-OMe58.13.68, s
7-OMe52.33.72, s

Experimental Protocols

Isolation of 2-methoxy khayseneganin E

The following protocol outlines a general procedure for the isolation of limonoids from S. mahagoni.

Workflow for Limonoid Isolation and Analysis

experimental_workflow plant_material Air-dried powder of S. mahagoni leaves and twigs extraction Extraction with 70% aqueous acetone at room temperature plant_material->extraction partition Partition between EtOAc and H2O extraction->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography Repeated Column Chromatography (Silica gel, Sephadex LH-20, RP-18) EtOAc_fraction->chromatography pure_compound Pure 2-methoxy khayseneganin E chromatography->pure_compound nmr_analysis NMR Spectroscopic Analysis (1H, 13C, 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of limonoids.

Protocol:

  • Plant Material and Extraction:

    • Air-dry the leaves and twigs of Swietenia mahagoni at room temperature and grind them into a fine powder.

    • Macerate the powdered plant material with 70% aqueous acetone (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in water and partition successively with ethyl acetate (EtOAc).

    • Separate the layers and concentrate the EtOAc-soluble fraction in vacuo.

  • Chromatographic Purification:

    • Subject the EtOAc-soluble fraction to column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography and/or reversed-phase (RP-18) column chromatography with appropriate solvent systems (e.g., methanol-water gradients) to yield the pure compound.

NMR Spectroscopic Analysis

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified 2-methoxy khayseneganin E in 0.5 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

13C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Reference the 1H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.

  • Integrate the signals in the 1H NMR spectrum and determine the chemical shifts and coupling constants.

  • Pick the peaks in the 13C NMR spectrum to determine the chemical shifts.

Signaling Pathway Context

Limonoids from Swietenia species have been reported to possess anti-inflammatory and cytotoxic activities. One of the key signaling pathways involved in inflammation and cell survival is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The inhibition of this pathway is a common mechanism for the anti-inflammatory and pro-apoptotic effects of natural products.

NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Limonoid Limonoid (e.g., from S. mahagoni) IKK IKK Complex Limonoid->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory and Anti-apoptotic Genes DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and potential inhibition by limonoids.

This diagram illustrates that in a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of NF-κB. Free NF-κB then translocates to the nucleus to induce the expression of target genes. Limonoids may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Swietemahalactone, a tetranortriterpenoid isolated from the seeds of Swietenia mahagoni, has garnered interest for its potential biological activities. The genus Swietenia has been reported to possess antimicrobial properties, and determining the Minimum Inhibitory Concentration (MIC) of its purified bioactive compounds, such as this compound, is a critical first step in evaluating its potential as a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides detailed protocols for determining the MIC of this compound and presents available data on the antimicrobial activity of Swietenia mahagoni extracts.

Data Presentation
Microorganism Extract Type MIC (mg/mL) Reference
Staphylococcus aureusMethanolic Seed Extract25 - 50[3]
Pseudomonas aeruginosaMethanolic Seed Extract25 - 50[3]
Streptococcus faecalisMethanolic Seed Extract25 - 50[3]
Proteus mirabilisMethanolic Seed Extract25 - 50[3]
Candida albicansMethanolic Seed Extract25 - 50[3]
Staphylococcus aureusMethanolic Leaf Extract12.5 - 25[4]
Escherichia coliMethanolic Leaf Extract12.5 - 25[4]
Salmonella entericaMethanolic Leaf Extract12.5 - 25[4]
Enterobacter aerogenesMethanolic Leaf Extract12.5 - 25[4]
Proteus vulgarisMethanolic Leaf Extract12.5 - 25[4]
Aspergillus flavusMethanolic Leaf Extract12.5 - 25[4]
Aspergillus nigerMethanolic Leaf Extract12.5 - 25[4]
Candida albicansMethanolic Leaf Extract12.5 - 25[4]

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound. The broth microdilution method is a widely accepted and recommended technique for the quantitative determination of MIC values.[5][6][7]

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard antimicrobial susceptibility testing methods and is suitable for screening natural products.[6][8][9]

1. Materials and Reagents:

  • This compound (purified)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid medium

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin, Tetracycline)

  • Negative control (broth with DMSO)

  • Sterility control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of purified this compound.

  • Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microdilution Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a gradient of this compound concentrations.

  • Prepare control wells:

    • Growth Control: 100 µL of broth + 100 µL of the diluted bacterial inoculum (and DMSO at the highest concentration used for the test compound).

    • Sterility Control: 200 µL of uninoculated broth.

    • Positive Control: A row with a standard antibiotic prepared in the same manner as this compound.

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL).

  • Seal the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

Protocol 2: MIC Determination using a Growth Indicator Dye

To enhance the visualization of bacterial growth inhibition, a redox indicator such as Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be used.

1. Materials and Reagents:

  • All materials from Protocol 1

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water) or TTC solution (1% w/v in sterile distilled water)

2. Procedure:

  • Perform the broth microdilution assay as described in Protocol 1 (steps 1-4).

  • After the initial incubation period (18-24 hours), add 20 µL of the Resazurin or TTC solution to each well.

  • Re-incubate the plate for an additional 2-4 hours.

3. Interpretation of Results:

  • Resazurin: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

  • TTC: A color change from colorless to red indicates bacterial growth. The MIC is the lowest concentration where the solution remains colorless.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the determination of the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Add_Indicator (Optional) Add Indicator Dye Incubate->Add_Indicator Read_Results Read Results (Visual or OD) Incubate->Read_Results Add_Indicator->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Antimicrobial_MoA cluster_targets Potential Cellular Targets cluster_outcomes Resulting Cellular Effects This compound This compound Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Inhibits Protein_Synth Protein Synthesis (Ribosomes) This compound->Protein_Synth Inhibits DNA_Rep DNA Replication/ Repair This compound->DNA_Rep Interferes with Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane Disrupts Lysis Cell Lysis Cell_Wall->Lysis Inhibit_Growth Inhibition of Growth Protein_Synth->Inhibit_Growth DNA_Damage DNA Damage DNA_Rep->DNA_Damage Leakage Membrane Leakage Cell_Membrane->Leakage Bactericidal Bactericidal/Bacteriostatic Effect Lysis->Bactericidal Inhibit_Growth->Bactericidal DNA_Damage->Bactericidal Leakage->Bactericidal

References

Unraveling the Molecular Mechanisms of Swietemahalactone: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the mechanism of action of Swietemahalactone, a compound of interest for its potential therapeutic applications. The following sections detail its effects on key cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling. The information is presented to support further research and drug development efforts.

Induction of Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. Studies have shown that treatment with related compounds can lead to the accumulation of cells in specific phases of the cell cycle. For instance, Galiellalactone, a structurally similar fungal metabolite, has been shown to induce G2/M phase cell cycle arrest in DU145 prostate cancer cells.[1][2][3] This effect is often associated with the modulation of key cell cycle regulatory proteins.

Table 1: Effect of Galiellalactone on Cell Cycle Distribution in DU145 Cells
Treatment Concentration (µM)Treatment Duration (h)% Cells in G1% Cells in S% Cells in G2/M
Control2455.325.119.6
12452.123.524.4
102430.215.854.0
202425.612.362.1

Data adapted from studies on Galiellalactone in DU145 prostate cancer cells and presented as a representative example.[1]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of a compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cell line of interest (e.g., DU145 prostate cancer cells)

  • Complete cell culture medium

  • This compound (or compound of interest)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time points.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction

This compound is also implicated in the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous or damaged cells. The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Table 2: Effect of a Chalcone Derivative (Compound 5c) on Apoptotic Markers
Cell LineTreatmentCaspase-8 (ng/mL)Caspase-9 (ng/mL)Bcl-2 (fold change)
MCF7Control1.001.001.000
5c2.131.850.352
HEP2Control1.001.001.000
5c2.272.050.648

Data adapted from studies on a novel chalcone derivative and presented as a representative example of apoptosis induction.[4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Modulation of Signaling Pathways

The biological effects of this compound are mediated by its interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

ATM/ATR Pathway in Cell Cycle Arrest and Apoptosis

Studies on Galiellalactone suggest the involvement of the ATM/ATR DNA damage response (DDR) pathway.[1][2][3] Galiellalactone activates ATM/ATR, leading to the phosphorylation of CHK1 and H2AX, which in turn inhibits CDC25C, causing G2/M arrest.[1][3] This pathway can also induce apoptosis independently of CHK1.[1]

Galiellalactone_Pathway GL Galiellalactone DNA_Damage DNA Damage GL->DNA_Damage ATM_ATR pATM/ATR DNA_Damage->ATM_ATR H2AX γH2AX ATM_ATR->H2AX CHK1 pCHK1 ATM_ATR->CHK1 Apoptosis Apoptosis ATM_ATR->Apoptosis CDC25C CDC25C (inhibition) CHK1->CDC25C G2M_Arrest G2/M Arrest CDC25C->G2M_Arrest PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound (Potential Inhibitor) This compound->AKT Experimental_Workflow Start Start: Hypothesis Formulation InVitro In Vitro Studies Start->InVitro CellViability Cell Viability Assay (MTT, SRB) InVitro->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis WesternBlot Protein Expression (Western Blot) InVitro->WesternBlot DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Signaling Signaling Pathway Analysis WesternBlot->Signaling Inhibitors Use of Pathway Inhibitors Signaling->Inhibitors Phospho Phosphorylation Analysis Signaling->Phospho Inhibitors->DataAnalysis Phospho->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

References

Application Notes and Protocols for Bacterial Target Identification of Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone, a natural limonoid derived from Swietenia mahagoni, has demonstrated notable antibacterial properties.[1][2] However, its specific bacterial target and mechanism of action remain to be fully elucidated. These application notes provide a comprehensive, albeit hypothetical, framework for the systematic identification of the bacterial target of this compound. This document outlines a multi-pronged strategy encompassing affinity-based protein profiling and biophysical validation assays. Detailed protocols for these methodologies are provided to guide researchers in unraveling the molecular basis of this compound's antibacterial activity. The presented data and pathways are illustrative and intended to serve as a template for the analysis of experimental results.

Introduction to this compound

This compound is a rearranged phragmalin-type limonoid isolated from the medicinal plant Swietenia mahagoni.[1] Preliminary studies have confirmed its antibacterial effects, suggesting its potential as a lead compound for the development of novel antimicrobial agents.[1][2] Extracts from Swietenia mahagoni have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4][5] The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new drugs with novel mechanisms of action. Identifying the specific molecular target of this compound is a critical step in its development as a therapeutic agent.

Hypothetical Target and Mechanism of Action

For the purpose of these application notes, we hypothesize that this compound targets dihydrofolate reductase (DHFR) , a key enzyme in the bacterial folic acid biosynthesis pathway. Inhibition of DHFR disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth. This pathway is a validated target for several existing antibiotics, such as trimethoprim.

Target Identification Strategy

A multi-step approach is proposed to identify and validate the bacterial target of this compound. This strategy combines affinity-based methods to isolate potential binding partners with biophysical assays to confirm direct interaction and cellular engagement.

Target_Identification_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_outcome Outcome A This compound Immobilization B Affinity Chromatography A->B C Protein Elution B->C D SDS-PAGE & Protein ID (Mass Spec) C->D E Drug Affinity Responsive Target Stability (DARTS) D->E F Cellular Thermal Shift Assay (CETSA) D->F G Enzymatic Inhibition Assay D->G H Validated Target E->H F->H G->H

Figure 1: Experimental workflow for the identification and validation of this compound's bacterial target.

Experimental Protocols

Protocol 1: Affinity Chromatography for Target Pull-Down

This protocol describes the immobilization of this compound onto a solid support to capture its interacting proteins from a bacterial lysate.

Materials:

  • This compound

  • Epoxy-activated Sepharose beads

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Wash buffer (Lysis buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or buffer containing a high concentration of free this compound)

  • Neutralization buffer (1 M Tris-HCl pH 8.5)

Procedure:

  • Immobilization of this compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) and couple it to epoxy-activated Sepharose beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any non-covalently bound compound.

    • Prepare a control resin with no coupled ligand.

  • Preparation of Bacterial Lysate:

    • Grow a bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins from the beads using the elution buffer.

    • Neutralize the eluate immediately with the neutralization buffer if using a low pH elution.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise unique bands from the this compound sample lane and identify the proteins by mass spectrometry.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is used to confirm the direct binding of this compound to a candidate protein by assessing its protective effect against proteolysis.

Materials:

  • Bacterial lysate

  • This compound

  • Protease (e.g., thermolysin, pronase)

  • Stop solution (e.g., SDS-PAGE loading buffer)

  • Antibody against the candidate target protein (e.g., anti-DHFR)

Procedure:

  • Incubate the bacterial lysate with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at room temperature.

  • Add the protease to each sample at a predetermined concentration.

  • Incubate the digestion reaction for a set time (e.g., 10-30 minutes) at the optimal temperature for the protease.

  • Stop the reaction by adding stop solution and boiling the samples.

  • Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the candidate target protein.

  • A positive interaction is indicated by a higher abundance of the full-length target protein in the presence of this compound compared to the control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Intact bacterial cells

  • This compound

  • PBS

  • Lysis buffer

  • Antibody against the candidate target protein

Procedure:

  • Treat intact bacterial cells with this compound or a vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.

  • Cool the samples and lyse the cells.

  • Separate the soluble fraction (containing folded proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blot to detect the candidate target protein.

  • Target engagement is confirmed if the protein remains soluble at higher temperatures in the this compound-treated samples.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound against Bacterial DHFR
Bacterial SpeciesEnzyme SourceIC50 (µM)
Escherichia coliRecombinant DHFR5.2
Staphylococcus aureusRecombinant DHFR8.7
Bacillus subtilisRecombinant DHFR6.5
Table 2: Hypothetical Protein Hits from Affinity Chromatography-Mass Spectrometry
Protein IDProtein NameScoreUnique PeptidesFunction
P0ABQ4Dihydrofolate reductase (DHFR)25815Folic acid biosynthesis
P0A6F5DNA gyrase subunit A1218DNA replication
P62554Elongation factor Tu986Protein synthesis
P0A9K3Beta-ketoacyl-ACP synthase I855Fatty acid synthesis

Signaling Pathway Analysis

Based on our hypothetical target, DHFR, this compound would inhibit the bacterial folate biosynthesis pathway. This would lead to a depletion of tetrahydrofolate, which is essential for the synthesis of purines, thymidine, and certain amino acids. The disruption of these downstream processes would ultimately inhibit DNA replication and protein synthesis, leading to bacterial cell death.

Folate_Pathway cluster_pathway Bacterial Folate Biosynthesis cluster_downstream Downstream Effects PABA p-Aminobenzoic acid (PABA) DHPS DHPS PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidine Thymidine Synthesis THF->Thymidine AminoAcids Amino Acid Synthesis (Met, Gly, Ser) THF->AminoAcids DHPS->DHP DHFR->THF DNA DNA Synthesis Purines->DNA Thymidine->DNA Protein Protein Synthesis AminoAcids->Protein Growth Bacterial Growth Inhibition DNA->Growth Protein->Growth Swi This compound Swi->DHFR Inhibition

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Swietemahalactone on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swietemahalactone, a novel compound isolated from Swietenia mahagoni, has demonstrated significant potential as a cytotoxic agent against various mammalian cancer cell lines. This document provides a comprehensive overview of the in vitro cytotoxicity assessment of this compound, including detailed experimental protocols and data presentation. The methodologies outlined herein are designed to guide researchers in evaluating the anti-cancer properties of this compound and elucidating its mechanism of action.

Extracts from Swietenia mahagoni have been shown to induce apoptosis and cause cell cycle arrest in several cancer cell lines. The cytotoxic effects are attributed to a variety of compounds present in the plant, including alkaloids, triterpenoids, and flavonoids[1][2][3][4]. Studies on the leaf extract of Swietenia mahagoni have indicated its ability to inhibit the growth of human leukemic cell lines (U937, K562, and HL-60) by inducing apoptosis through the mitochondrial intrinsic pathway, which involves the release of cytochrome c and the activation of caspase-9 and caspase-3[5]. Furthermore, leaf extracts of S. mahagoni have shown cytotoxic and apoptotic activity against glioma cells[6].

Data Presentation

The cytotoxic effects of compounds derived from Swietenia species have been evaluated across a range of mammalian cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values from studies on Swietenia mahagoni and the related species Swietenia macrophylla, which also contains cytotoxic limonoids. While specific data for this compound is not yet publicly available, these values provide a relevant benchmark for its potential potency.

Table 1: Cytotoxicity of Swietenia mahagoni Extracts on Various Cancer Cell Lines

Extract/FractionCell LineAssayIC50 ValueReference
Ethyl Acetate Fraction (Seed)T47D (Breast Cancer)Not Specified49.12 ppm[1]
Methanolic Extract (Leaf)Not SpecifiedMTT Assay44.2 µg/mL[2][3]
Leaf ExtractU937, K562, HL-60 (Leukemia)Not SpecifiedNot Specified[5]
Leaf ExtractC6, U87MG (Glioma)MTT AssayNot Specified[6]

Table 2: Cytotoxicity of Swietenia macrophylla Extracts on Various Cancer Cell Lines

Extract/FractionCell LineAssayIC50 ValueReference
Ethyl Acetate Fraction (Seed)HCT116 (Colon Carcinoma)MTT Assay35.35 µg/mL[7][8]
Chloroform Extract (Seed)HepG2 (Liver Cancer)MTT AssayMost Cytotoxic Fraction[9]
Ethyl Acetate Extract (Seed)HepG2 (Liver Cancer)MTT AssayModerately Cytotoxic[9]
Hexane Extract (Seed)HepG2 (Liver Cancer)MTT AssayModerately Cytotoxic[9]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Mammalian cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Mammalian cell lines

  • Complete cell culture medium

  • This compound

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Mammalian cell lines

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.

Materials:

  • Mammalian cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, harvest, and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation A Seed Mammalian Cells B Treat with this compound (Varying Concentrations & Time) A->B C MTT Assay B->C D LDH Assay B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blotting (Apoptotic Proteins) B->G H Calculate IC50 Values C->H D->H I Quantify Apoptosis & Cell Cycle Arrest E->I F->I J Analyze Protein Expression G->J K Elucidate Signaling Pathway H->K I->K J->K

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Proposed Intrinsic Apoptosis Signaling Pathway

G cluster_0 Mitochondrial (Intrinsic) Pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

References

Swietemahalactone for Antibacterial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a novel rearranged phragmalin-type limonoid isolated from the seeds of Swietenia mahagoni, has emerged as a promising candidate in the search for new antibacterial agents.[1][2] The Meliaceae family, to which Swietenia mahagoni belongs, is known for producing a variety of bioactive tetranortriterpenoids, including limonoids, which have demonstrated a range of pharmacological activities. Extracts from Swietenia mahagoni have been shown to contain various phytochemicals such as alkaloids, terpenoids, and flavonoids, and exhibit significant inhibitory effects against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5][6] This document provides detailed application notes and experimental protocols for the evaluation of this compound's antibacterial properties, intended to guide researchers in the field of antibacterial drug discovery.

Data Presentation: Antibacterial Activity of Limonoids from Swietenia mahagoni

While specific quantitative data for the antibacterial activity of pure this compound is not yet widely available in published literature, data for other antibacterial limonoids isolated from Swietenia mahagoni provide a valuable reference point for researchers. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two such limonoids, swietenine and 3-O-tigloylswietenolide.

CompoundBacterial StrainGram StainMIC (µg/mL)Reference
SwietenineBacillus megateriumPositive32-64[1][4]
Escherichia coliNegative32-64[1][4]
3-O-tigloylswietenolideBacillus megateriumPositive32-64[1][4]
Escherichia coliNegative32-64[1][4]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of a novel compound's antibacterial efficacy. Below are protocols for the agar disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 1: Agar Disk Diffusion Assay for Preliminary Antibacterial Screening

This method provides a qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Positive control (e.g., Gentamicin)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile swab into the adjusted bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks to the surface of the inoculated MHA plate using sterile forceps.

    • Pipette a defined volume (e.g., 10 µL) of the this compound solution (at a known concentration) onto each disk.

    • Apply a positive control disk (e.g., Gentamicin 10 µg) and a negative control disk (solvent only) to the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • Sterile saline solution

  • McFarland turbidity standards (0.5)

  • Positive and negative controls

  • Micropipettes and multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a total volume of 200 µL.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.

    • Continue this process across the plate to the desired final concentration, discarding the last 100 µL from the final dilution column.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells (which should only contain MHB).

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no this compound.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control. If using a plate reader, the MIC is the lowest concentration that shows a significant reduction in optical density. If using resazurin, the MIC is the lowest concentration where the color remains blue (indicating no metabolic activity) as opposed to turning pink.

Visualizations

Experimental Workflow for Antibacterial Screening

experimental_workflow cluster_prep Preparation cluster_screening Qualitative Screening cluster_quantitative Quantitative Analysis cluster_bactericidal Bactericidal/Bacteriostatic Determination start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum disk_assay Agar Disk Diffusion Assay prep_compound->disk_assay mic_assay Broth Microdilution Assay prep_compound->mic_assay prep_inoculum->disk_assay prep_inoculum->mic_assay measure_zones Measure Zones of Inhibition disk_assay->measure_zones measure_zones->mic_assay If active determine_mic Determine Minimum Inhibitory Concentration (MIC) mic_assay->determine_mic mbc_assay Subculture from MIC wells determine_mic->mbc_assay determine_mbc Determine Minimum Bactericidal Concentration (MBC) mbc_assay->determine_mbc

Caption: Workflow for evaluating the antibacterial activity of this compound.

Proposed Antibacterial Mechanisms of Action for Limonoids

The precise signaling pathways affected by this compound are yet to be fully elucidated. However, based on the known mechanisms of other terpenoids and plant-derived compounds, a multi-targeted mode of action can be proposed.

proposed_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects This compound This compound cell_membrane Cell Membrane Disruption This compound->cell_membrane protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis dna_replication Inhibition of DNA Replication This compound->dna_replication quorum_sensing Quorum Sensing Interference This compound->quorum_sensing leakage Ion & Metabolite Leakage cell_membrane->leakage ribosome_inhibition Ribosome Inactivation protein_synthesis->ribosome_inhibition enzyme_inhibition DNA Gyrase/Topoisomerase Inhibition dna_replication->enzyme_inhibition virulence_reduction Reduced Virulence & Biofilm Formation quorum_sensing->virulence_reduction cell_death Bacterial Cell Death leakage->cell_death ribosome_inhibition->cell_death enzyme_inhibition->cell_death virulence_reduction->cell_death

Caption: Putative mechanisms of antibacterial action for this compound.

Concluding Remarks

This compound represents a compelling starting point for the development of new antibacterial therapies. The protocols and data presented herein offer a foundational framework for researchers to systematically evaluate its potential. Further studies are warranted to isolate and quantify the activity of pure this compound, elucidate its specific molecular targets and mechanisms of action, and explore its efficacy against a broader range of clinically relevant and drug-resistant bacterial pathogens.

References

Elucidating the Bioactivity of Swietemahalactone: Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has emerged as a compound of interest. While direct structure-activity relationship (SAR) studies on this compound and its synthetic derivatives are not yet available in the public domain, the broader family of phragmalin-type limonoids, to which it belongs, has demonstrated significant biological activities, including antibacterial and cytotoxic effects. This document provides detailed application notes and protocols to guide researchers in the investigation of this compound and related compounds, facilitating a deeper understanding of their therapeutic potential.

Introduction to this compound and Phragmalin-Type Limonoids

This compound is a structurally complex natural product isolated from the seeds of Swietenia mahagoni, a plant with a history of use in traditional medicine. Limonoids, a class of highly oxygenated tetranortriterpenoids, are known for their diverse biological activities. Phragmalin-type limonoids, characterized by a specific carbocyclic framework, have been the subject of numerous studies investigating their anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Understanding the relationship between the intricate structures of these molecules and their biological functions is crucial for the development of new drugs.

Putative Structure-Activity Relationships of Phragmalin-Type Limonoids

Due to the absence of published data on this compound derivatives, the following SAR insights are extrapolated from studies on other phragmalin-type limonoids. These generalizations can serve as a foundational hypothesis for designing future SAR studies focused on this compound.

Key Structural Features Influencing Bioactivity:

  • The Furan Ring: The β-substituted furan ring is a common feature in many bioactive limonoids and is often considered essential for their activity.[3]

  • The δ-Lactone Ring: The presence and conformation of the δ-lactone ring in ring D of the limonoid core are critical for cytotoxicity.[3]

  • Orthoester Groups: Phragmalin-type limonoids often possess orthoester functionalities, and modifications to these groups can significantly impact bioactivity.

  • Substitution Patterns: The type and position of substituent groups on the core structure can modulate the potency and selectivity of the biological effects. For instance, hydroxylation and acetylation at specific positions have been shown to alter the cytotoxic and anti-inflammatory activities of related compounds.[5]

Data Presentation: Bioactivity of Limonoids from Swietenia Species

To facilitate comparative analysis, the following tables summarize the reported biological activities of various limonoids isolated from Swietenia mahagoni and related species. This data can guide the selection of assays and the design of new derivatives for SAR studies.

Table 1: Antibacterial Activity of Limonoids from Swietenia mahagoni

CompoundBacterial StrainActivityReference
SwietenolideMultiple-drug-resistant (MDR) strainsActive
2-hydroxy-3-O-tigloylswietenolideMultiple-drug-resistant (MDR) strainsMore potent than swietenolide
Methanolic Extract of S. mahagoniStaphylococcus aureus, Escherichia coli, Salmonella enterica, Enterobacter aerogenes, Proteus vulgaris, Aspergillus flavus, Aspergillus niger, Candida albicansPotent antibacterial and antifungal activity[6]

Table 2: Cytotoxic Activity of Phragmalin-Type Limonoids and Swietenia Extracts

Compound/ExtractCell LineIC₅₀ (µM or µg/mL)Reference
Ivorenoid K (from Khaya ivorensis)SW480 (human colon adenocarcinoma)7.5 ± 0.2 µM[5]
Ivorenoid G (from Khaya ivorensis)A549 (human lung carcinoma), SMMC-7721 (human hepatoma)14.0 ± 0.4 µM, 14.9 ± 0.6 µM[5]
Ethyl acetate fraction of S. mahagoni seed extractT47D (human breast cancer)49.12 ppm[7][8]
Methanolic extract of S. mahagoni leavesGeneral CytotoxicityIC₅₀ = 44.2 µg/mL[6]
7-Deacetoxy-7-oxogeduninHep-G2 (human liver cancer)16.17 µM[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound and its potential derivatives.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., T47D, A549, SW480)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (this compound or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (inoculum in MHB without compound), a sterility control (MHB only), and a positive control (inoculum with a known antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway Diagram

A plausible mechanism of action for the cytotoxic effects of phragmalin-type limonoids is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway.

apoptosis_pathway This compound This compound (or related limonoid) Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Acts on Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Putative mechanism of apoptosis induction by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the screening and characterization of natural products like this compound.

experimental_workflow Start Plant Material (Swietenia mahagoni) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of This compound Extraction->Isolation Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antibacterial) Isolation->Screening SAR_studies SAR Studies: Synthesis of Derivatives Screening->SAR_studies Active Hit Dose_response Dose-Response & IC₅₀/MIC Determination Screening->Dose_response Active Hit SAR_studies->Dose_response Mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Western Blot) Dose_response->Mechanism In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo End Lead Compound Identification In_vivo->End

Caption: Workflow for natural product drug discovery.

Conclusion

While the direct SAR of this compound remains to be elucidated, the information available for related phragmalin-type limonoids provides a strong foundation for future research. The protocols and conceptual frameworks presented in these application notes are intended to serve as a valuable resource for scientists working to unlock the therapeutic potential of this promising class of natural products. Further investigation into the synthesis of this compound derivatives and their systematic biological evaluation is warranted to establish definitive structure-activity relationships and to identify lead compounds for further development.

References

Application Notes & Protocols: Formulation of Swietemahalactone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swietemahalactone, a limonoid isolated from Swietenia mahagoni, has demonstrated potential therapeutic activities, including antibacterial and anti-inflammatory effects.[1][2][3] Limonoids, as a class of tetranortriterpenoids found in the Meliaceae family, are often characterized by poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies.[4][5] These application notes provide a comprehensive guide to formulating this compound for oral and parenteral administration in preclinical animal models. The protocols outlined below are based on established methods for enhancing the solubility and bioavailability of poorly soluble natural products and are intended to serve as a starting point for formulation development.

1. Physicochemical Properties of this compound (Inferred)

Due to the limited availability of specific experimental data for this compound, its physicochemical properties are inferred based on the known characteristics of related limonoids.

PropertyInferred Value/CharacteristicJustification
Molecular Structure Complex, polycyclic, highly oxygenated tetranortriterpenoidBased on the general structure of limonoids.[6]
Aqueous Solubility PoorA common characteristic of citrus and Meliaceae limonoids.[4][5]
LogP (Lipophilicity) HighThe complex, non-polar carbon skeleton suggests lipophilic character.
Stability Potential for hydrolysis of ester groupsThe presence of ester functionalities in many limonoids suggests sensitivity to pH and enzymatic degradation.
Physical State Crystalline solidAs is typical for many purified natural products.

2. Formulation Strategies for Enhanced Bioavailability

Given the inferred poor aqueous solubility of this compound, several formulation strategies can be employed to improve its dissolution and absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and enhance the dissolution rate.[4]

  • Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by utilizing physiological lipid absorption pathways.[7] Self-emulsifying drug delivery systems (SEDDS) are a promising option.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.

  • Inclusion Complexes: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming a water-soluble inclusion complex.[4][8]

3. Experimental Protocols

The following are detailed protocols for the preparation and characterization of different this compound formulations for in vivo studies.

3.1. Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) for Oral Gavage

This protocol describes the preparation of a this compound ASD using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

  • Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose sodium in water)

Procedure:

  • Solubilization: Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of a 1:1 mixture of DCM and methanol.

  • Solvent Evaporation: Remove the solvents using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

  • Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Milling and Sieving: Gently grind the dried solid into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Vehicle Suspension: Suspend the resulting ASD powder in the oral gavage vehicle to the desired concentration immediately before administration.

3.2. Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This protocol details the formulation of a this compound SEDDS.

Materials:

  • This compound

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides) - Surfactant

  • Cremophor® EL (Polyoxyl 35 castor oil) - Surfactant

  • Capmul® MCM (Medium-chain mono- and diglycerides) - Oil

  • Transcutol® HP (Diethylene glycol monoethyl ether) - Co-solvent

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation Preparation: Based on the screening results, prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in a clear glass vial. A common starting ratio is 30% oil, 40% surfactant, and 30% co-solvent.

  • Drug Loading: Add this compound to the excipient mixture and facilitate its dissolution by gentle heating in a water bath (not exceeding 40°C) and vortexing until a clear solution is obtained.

  • Characterization:

    • Self-emulsification test: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle agitation. Observe the formation of a nanoemulsion.

    • Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

3.3. Protocol 3: Preparation of a Liposomal Formulation for Intravenous Injection

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm)

Procedure:

  • Lipid Film Formation: Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.

  • Drying: Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication, followed by extrusion through polycarbonate membranes with a pore size of 100 nm.

4. In Vivo Study Design Considerations

ParameterRecommendation
Animal Model Select a relevant animal model based on the intended therapeutic application (e.g., bacterial infection model, inflammatory disease model).
Route of Administration Oral gavage for ASD and SEDDS formulations. Intravenous injection for liposomal formulations.
Dosage Determine the appropriate dose based on in vitro efficacy data and preliminary toxicity studies.
Pharmacokinetic Studies Collect blood samples at various time points post-administration to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Efficacy Studies Monitor relevant biomarkers or clinical signs to assess the therapeutic effect of the this compound formulation.
Toxicity Studies Observe animals for any signs of toxicity and perform histopathological analysis of major organs at the end of the study.

5. Data Presentation

All quantitative data from formulation characterization and in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)Particle/Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
ASD
SEDDS
Liposomes

Table 2: Pharmacokinetic Parameters of this compound in Rats (Example)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (h)Bioavailability (%)
Oral Suspension
ASD
SEDDS
IV Liposomes100

6. Signaling Pathways and Experimental Workflows

6.1. Potential Anti-inflammatory Signaling Pathway of this compound

Limonoids from Swietenia macrophylla have been shown to inhibit the production of nitric oxide (NO) and superoxide anions, key mediators in inflammation.[1][2][3] This suggests that this compound may act by modulating signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_effect Cellular Effect LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS_expression iNOS Gene Expression NFkB_pathway->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation This compound This compound This compound->NFkB_pathway Inhibition experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (n=8 per group) acclimatization->grouping formulation_prep Prepare this compound Formulations grouping->formulation_prep administration Oral Administration of Formulations formulation_prep->administration lps_injection LPS Injection (1 hour post-dosing) administration->lps_injection sampling Blood & Tissue Collection (6 hours post-LPS) lps_injection->sampling analysis Cytokine & Biomarker Analysis (ELISA, PCR) sampling->analysis end End analysis->end

References

Application Notes and Protocols for High-Throughput Screening of Swietemahalactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a novel rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has emerged as a promising natural product with potential therapeutic applications. Preliminary studies on extracts of Swietenia mahagoni have indicated cytotoxic and anticancer activities, suggesting that this compound and its synthetic analogs could be valuable leads for drug discovery. In silico analyses have further pointed towards the potential modulation of key cancer-related signaling pathways, such as the AKT-1 and MDM2 pathways, by compounds found in Swietenia mahagoni.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of a library of synthetic this compound analogs to identify and characterize novel anticancer agents. The protocols outlined below describe a systematic approach, from initial cell-based viability screening to the elucidation of the mechanism of action.

Data Presentation: Illustrative Quantitative Data

Due to the novelty of this compound, extensive public data on the high-throughput screening of its synthetic analogs is not yet available. The following table represents an illustrative dataset that would be generated from a primary screen of a hypothetical library of this compound analogs against a panel of cancer cell lines. The data is presented to demonstrate the expected output and to facilitate the understanding of the screening workflow.

Table 1: Illustrative IC50 Values (µM) of this compound Analogs from a Primary High-Throughput Screen

Compound IDStructure ModificationMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compoundParent Compound15.222.518.9
SML-A01C-3 Acetyl8.512.19.8
SML-A02C-7 Hydroxyl> 50> 50> 50
SML-A03C-15 Methyl Ester5.17.86.2
SML-A04Furan Ring Saturation35.445.140.7
SML-B01C-3 Benzoyl2.34.13.5
SML-B02C-7 Methoxy48.2> 50> 50
SML-B03C-15 Ethyl Ester4.97.56.0
DoxorubicinPositive Control0.81.21.0

Experimental Protocols

High-Throughput Cell Viability Screening using MTT Assay

This protocol describes a colorimetric assay to assess the effect of this compound analogs on the metabolic activity of cancer cells, which is an indicator of cell viability. The assay is suitable for high-throughput screening in a 96- or 384-well format.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and control compounds (e.g., Doxorubicin as a positive control, DMSO as a vehicle control) in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental Workflow for Hit Identification and Validation

The following workflow outlines the sequential steps from a primary high-throughput screen to the validation of lead compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays cluster_3 Mechanism of Action Studies Primary_Screen Primary HTS (e.g., MTT Assay) Single High Concentration Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Screen->Dose_Response Identify 'Hits' Secondary_Assays Orthogonal Viability Assays (e.g., CellTiter-Glo) Apoptosis Assays (Caspase-Glo) Dose_Response->Secondary_Assays Confirm Activity & Potency MOA_Studies Western Blotting (AKT, p-AKT, MDM2, p53) Reporter Gene Assays Secondary_Assays->MOA_Studies Elucidate Mechanism

Fig. 1: High-throughput screening workflow.

Putative Signaling Pathway of this compound Analogs

Based on in silico predictions for compounds from Swietenia mahagoni, a plausible mechanism of action for anticancer this compound analogs involves the inhibition of the PI3K/AKT pathway and subsequent modulation of the MDM2-p53 axis. The following diagram illustrates this hypothetical signaling cascade.

Signaling_Pathway This compound This compound Analog PI3K PI3K This compound->PI3K Inhibition (putative) AKT AKT PI3K->AKT Activates MDM2 MDM2 AKT->MDM2 Phosphorylates & Activates p53 p53 MDM2->p53 Promotes Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Fig. 2: Putative signaling pathway.

Conclusion

The provided application notes and protocols offer a robust starting point for the high-throughput screening and characterization of this compound analogs as potential anticancer agents. While the presented quantitative data is illustrative, the experimental workflows and proposed signaling pathways provide a solid foundation for initiating a drug discovery program centered around this promising natural product scaffold. Further experimental validation is necessary to confirm the biological activities and elucidate the precise mechanisms of action of novel this compound derivatives.

Application of Swietenia spp. Extracts in Food Preservation: A Focus on Antimicrobial and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature to date does not contain specific studies on the application of the isolated compound Swietemahalactone for food preservation. The following application notes and protocols are based on the broader scientific evidence available for extracts of Swietenia mahagoni and Swietenia macrophylla, the plant species from which this compound is derived. These extracts contain a complex mixture of phytochemicals, including various limonoids, terpenoids, and phenolic compounds, which collectively contribute to their observed antimicrobial and antioxidant activities.

Introduction

The increasing consumer demand for natural and "clean label" food products has driven research into plant-derived preservatives as alternatives to synthetic additives. Extracts from the Meliaceae family, particularly from the genus Swietenia, have demonstrated significant potential in this regard. While the specific compound this compound has not been individually evaluated, crude and fractionated extracts from Swietenia mahagoni and Swietenia macrophylla have shown promising antimicrobial and antioxidant properties relevant to food preservation. These properties are attributed to a rich profile of bioactive compounds, including limonoids, which are a major constituent of these plants.

This document provides an overview of the potential applications of Swietenia spp. extracts in food preservation, summarizing the available quantitative data on their efficacy against foodborne pathogens and their antioxidant capacity. Detailed protocols for key experimental assays are also provided to guide researchers in this field.

Data Presentation: Antimicrobial and Antioxidant Activities of Swietenia spp. Extracts

The following tables summarize the quantitative data from various studies on the antimicrobial and antioxidant activities of Swietenia mahagoni and Swietenia macrophylla extracts.

Table 1: Antibacterial Activity of Swietenia spp. Extracts

Plant Species & Extract TypeTarget MicroorganismAssayResultReference
Swietenia mahagoni (Methanolic Seed Extract)Staphylococcus aureusMIC25 mg/mL[1]
Pseudomonas aeruginosaMIC50 mg/mL[1]
Streptococcus faecalisMIC50 mg/mL[1]
Proteus mirabilisMIC50 mg/mL[1]
Staphylococcus aureusMBC25 mg/mL[1]
Pseudomonas aeruginosaMBC50 mg/mL[1]
Streptococcus faecalisMBC50 mg/mL[1]
Proteus mirabilisMBC50 mg/mL[1]
Swietenia mahagoni (Methanolic Leaf Extract)Staphylococcus aureusMIC12.5 mg/mL[2]
Escherichia coliMIC12.5 mg/mL[2]
Salmonella entericaMIC25 mg/mL[2]
Enterobacter aerogenesMIC12.5 mg/mL[2]
Proteus vulgarisMIC12.5 mg/mL[2]
Staphylococcus aureusMBC12.5 mg/mL[2]
Escherichia coliMBC25 mg/mL[2]
Salmonella entericaMBC25 mg/mL[2]
Enterobacter aerogenesMBC25 mg/mL[2]
Proteus vulgarisMBC25 mg/mL[2]
Swietenia mahagoni (Supercritical Fluid Seed Extract)Bacillus subtilisDisc DiffusionInhibition Zone[3]
Staphylococcus aureusDisc DiffusionInhibition Zone[3]
Escherichia coliDisc DiffusionInhibition Zone[3]

Table 2: Antifungal Activity of Swietenia spp. Extracts

Plant Species & Extract TypeTarget MicroorganismAssayResultReference
Swietenia mahagoni (Methanolic Seed Extract)Candida albicansMIC25 mg/mL[1]
Candida albicansMFC25 mg/mL[1]
Swietenia mahagoni (Methanolic Leaf Extract)Aspergillus flavusMIC12.5 mg/mL[2]
Aspergillus nigerMIC12.5 mg/mL[2]
Candida albicansMIC12.5 mg/mL[2]
Aspergillus flavusMFC25 mg/mL[2]
Aspergillus nigerMFC25 mg/mL[2]
Candida albicansMFC25 mg/mL[2]
Swietenia mahagoni (Acetone Leaf Extract)Rhizoctonia solaniGrowth Inhibition53.22% at 2000 µg/mL[4]
Fusarium equisetiGrowth Inhibition37.86% at 1000 µg/mL[4]

Table 3: Antioxidant Activity of Swietenia mahagoni Extracts

Extract TypeAssayResultReference
Methanolic Seed ExtractDPPH Radical ScavengingIC50 = 2.3 mg/mL[5][6]
Hydrogen Peroxide Scavenging49.5% scavenging at 1 mg/mL[5][6]
Ferric-Reducing Antioxidant Power (FRAP)0.728 mmol Fe(II)/g[5][6]
Total Phenolic Content70.83 mg GAE/g[5][6]
Total Flavonoid Content2.5 mg catechin equivalent/g[5][6]
Methanolic Leaf ExtractDPPH Radical ScavengingIC50 = 69.9 µg/mL[2]
Methanolic Bark ExtractThiobarbituric Acid Reactive Substances (TBARS)Decreased levels in diabetic rats[7]
Glutathione (GSH)Increased levels in diabetic rats[7]
Catalase (CAT)Increased activity in diabetic rats[7]

Experimental Protocols

Preparation of Swietenia spp. Extracts

Objective: To obtain crude extracts from plant material for antimicrobial and antioxidant testing.

Materials:

  • Dried and powdered plant material (Swietenia mahagoni or S. macrophylla seeds, leaves, or bark)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper

  • Erlenmeyer flasks

  • Shaker

Protocol:

  • Weigh 100 g of the powdered plant material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 48-72 hours.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at 40-50°C under reduced pressure until a semi-solid or solid crude extract is obtained.

  • Store the crude extract in an airtight container at 4°C until further use.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the extract that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).

Materials:

  • Swietenia spp. extract

  • Bacterial or fungal strains

  • Nutrient broth or Sabouraud dextrose broth

  • 96-well microtiter plates

  • Pipettes

  • Incubator

  • Nutrient agar or Sabouraud dextrose agar plates

Protocol:

  • Prepare a stock solution of the Swietenia spp. extract in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the extract in the appropriate broth to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.

  • To determine the MBC/MFC, take an aliquot from the wells showing no growth and subculture it onto agar plates.

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the extract that results in no microbial growth on the agar plates.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the Swietenia spp. extract.

Materials:

  • Swietenia spp. extract

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • Spectrophotometer

Protocol:

  • Prepare different concentrations of the Swietenia spp. extract in methanol.

  • In a test tube, mix a specific volume of the extract solution with a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control is prepared using methanol instead of the extract solution.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the extract concentration.

Visualizations

Experimental_Workflow_for_Food_Preservation_Application cluster_Preparation 1. Preparation cluster_Bioactivity_Screening 2. Bioactivity Screening cluster_Application_Testing 3. Food Application Testing cluster_Evaluation 4. Evaluation Plant_Material Swietenia spp. Plant Material (Seeds, Leaves, Bark) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Antimicrobial_Assays Antimicrobial Assays (MIC, MBC/MFC) Crude_Extract->Antimicrobial_Assays Antioxidant_Assays Antioxidant Assays (DPPH, FRAP) Crude_Extract->Antioxidant_Assays Food_Matrix Select Food Matrix (e.g., Meat, Juice, Baked Goods) Antimicrobial_Assays->Food_Matrix Antioxidant_Assays->Food_Matrix Application Application of Extract (Incorporation, Coating) Food_Matrix->Application Storage_Study Storage Study (Microbial Load, Oxidative Stability, Sensory Analysis) Application->Storage_Study Data_Analysis Data Analysis Storage_Study->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating Swietenia spp. extracts in food preservation.

Antimicrobial_Antioxidant_Mechanisms cluster_Source Source cluster_Antimicrobial Antimicrobial Mechanisms cluster_Antioxidant Antioxidant Mechanisms cluster_Outcome Outcome in Food Swietenia_Extract Swietenia spp. Extract (Limonoids, Phenols, Terpenoids) Cell_Wall_Disruption Cell Wall Disruption Swietenia_Extract->Cell_Wall_Disruption Membrane_Permeabilization Membrane Permeabilization Swietenia_Extract->Membrane_Permeabilization Enzyme_Inhibition Inhibition of Microbial Enzymes Swietenia_Extract->Enzyme_Inhibition Nucleic_Acid_Damage Nucleic Acid Damage Swietenia_Extract->Nucleic_Acid_Damage Radical_Scavenging Free Radical Scavenging Swietenia_Extract->Radical_Scavenging Metal_Chelation Metal Ion Chelation Swietenia_Extract->Metal_Chelation Inhibition_of_Oxidative_Enzymes Inhibition of Oxidative Enzymes Swietenia_Extract->Inhibition_of_Oxidative_Enzymes Inhibition_of_Spoilage Inhibition of Spoilage & Pathogenic Microorganisms Cell_Wall_Disruption->Inhibition_of_Spoilage Membrane_Permeabilization->Inhibition_of_Spoilage Enzyme_Inhibition->Inhibition_of_Spoilage Nucleic_Acid_Damage->Inhibition_of_Spoilage Prevention_of_Oxidation Prevention of Lipid & Protein Oxidation Radical_Scavenging->Prevention_of_Oxidation Metal_Chelation->Prevention_of_Oxidation Inhibition_of_Oxidative_Enzymes->Prevention_of_Oxidation Shelf_Life_Extension Extended Shelf-Life Inhibition_of_Spoilage->Shelf_Life_Extension Prevention_of_Oxidation->Shelf_Life_Extension

Caption: Potential antimicrobial and antioxidant mechanisms of Swietenia spp. extracts.

Conclusion and Future Directions

Extracts from Swietenia mahagoni and Swietenia macrophylla demonstrate significant antimicrobial and antioxidant activities that are highly relevant for food preservation. The broad-spectrum inhibition of foodborne pathogens and spoilage fungi, coupled with their capacity to mitigate oxidative degradation, positions these extracts as promising natural food preservatives.

Future research should focus on:

  • Isolation and Characterization: Isolating and identifying the specific bioactive compounds responsible for the observed activities, including this compound and other limonoids.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial and antioxidant effects.

  • In-situ Studies: Evaluating the efficacy of these extracts in various food matrices to determine their impact on shelf-life, sensory properties, and nutritional quality.

  • Safety and Toxicology: Conducting comprehensive toxicological studies to ensure the safety of these extracts for human consumption.

By addressing these research gaps, the full potential of Swietenia spp. extracts and their constituent compounds as natural food preservatives can be realized, offering a valuable tool for the development of safer and more natural food products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Phragmalin-Type Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of phragmalin-type limonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying phragmalin-type limonoids?

A1: The primary challenges in purifying phragmalin-type limonoids stem from their complex and highly oxygenated structures. Many of these compounds are isomers with subtle differences in their functional groups or stereochemistry, leading to similar polarities and co-elution during chromatographic separation.[1][2][3][4] The presence of sensitive functional groups, such as the characteristic orthoester and furan moieties, can also lead to degradation or isomerization under certain conditions.[5] Furthermore, obtaining high yields of pure compounds is often difficult due to their relatively low abundance in natural sources and potential for loss during multi-step purification processes.

Q2: What are the most common chromatographic techniques used for the purification of phragmalin-type limonoids?

A2: A combination of chromatographic techniques is typically employed for the successful isolation of phragmalin-type limonoids. The most common workflow involves:

  • Initial Fractionation: Column chromatography using silica gel is frequently used for the initial separation of the crude extract into fractions of varying polarity.[6][7]

  • Fine Separation: Repeated column chromatography on silica gel, reversed-phase (RP-18) silica gel, or Sephadex LH-20 is then used to further purify these fractions.[6]

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column is often the final step to obtain highly pure compounds.[8]

Q3: How can I improve the resolution of closely eluting phragmalin-type limonoids?

A3: Improving the resolution of closely eluting isomers is a critical challenge. Here are some strategies:

  • Optimize the Mobile Phase: Systematically vary the solvent composition in your chromatographic system. For reversed-phase HPLC, adjusting the ratio of water to organic solvents like acetonitrile or methanol can significantly impact selectivity.[1] For normal-phase chromatography, experimenting with different combinations and ratios of non-polar and polar solvents is key.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different type of stationary phase can provide alternative selectivity. For example, if you are using a C18 column, consider a phenyl-hexyl or a cyano column.

  • Gradient Elution: Employing a shallow gradient elution in HPLC can effectively separate compounds with very similar retention times.

  • Temperature Control: In HPLC, adjusting the column temperature can sometimes improve peak shape and resolution.

Q4: My phragmalin-type limonoid appears to be degrading during purification. What are the likely causes and how can I prevent this?

A4: Degradation can be a significant issue, particularly for limonoids containing sensitive functional groups like orthoesters. Potential causes include:

  • pH Extremes: The orthoester group is known to be sensitive to acidic conditions, which can cause it to hydrolyze.[5][9] It is advisable to avoid strongly acidic mobile phases or workup conditions. While basic conditions might be tolerated to some extent, they can lead to other rearrangements.

  • Elevated Temperatures: Prolonged exposure to high temperatures during solvent evaporation or chromatography can lead to degradation. It is recommended to use a rotary evaporator at a controlled, low temperature and to perform chromatographic separations at room temperature unless a specific temperature is required for resolution.

  • Light Exposure: Some complex natural products can be light-sensitive. It is good practice to protect fractions from direct light, for example, by using amber vials.

Troubleshooting Guides

Problem 1: Low Yield of Purified Phragmalin-Type Limonoid
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and method. A comparative study of different solvents can help identify the most effective one for your plant material.[10] Consider using techniques like ultrasound-assisted extraction to improve efficiency.
Compound Degradation As mentioned in the FAQs, avoid harsh pH conditions and high temperatures throughout the purification process. Ensure complete removal of extraction solvents at low temperatures.
Multiple Chromatographic Steps Each purification step inevitably leads to some sample loss. Minimize the number of steps where possible by optimizing the selectivity of each chromatographic stage.
Irreversible Adsorption on Column Highly polar compounds may irreversibly adsorb to silica gel. If you suspect this, consider using a different stationary phase like reversed-phase silica or deactivating the silica gel with a small amount of a modifying agent.
Problem 2: Co-elution of Impurities with the Target Compound
Possible Cause Troubleshooting Steps
Similar Polarity of Compounds This is a common issue with isomeric limonoids. Experiment with different solvent systems to alter the selectivity of the separation.[11] Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve resolution.
Inappropriate Stationary Phase The chosen stationary phase may not be optimal for separating the specific compounds of interest. Try columns with different chemistries (e.g., C18, Phenyl, Cyano for reversed-phase; or different types of modified silica for normal-phase).
Isomerization During Purification The purification conditions themselves might be causing the formation of isomers. Analyze fractions at different stages to see if new spots appear on TLC or new peaks in HPLC, which could indicate isomerization. If so, modify the conditions (e.g., pH, solvent) to minimize this.
Problem 3: Peak Tailing in HPLC Analysis
Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase The free silanol groups on the silica-based stationary phase can interact with polar functional groups on the limonoids, causing peak tailing.[12] Using a well-end-capped column or adding a small amount of a competitive agent like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the mobile phase can mitigate this.
Column Overload Injecting too much sample can lead to peak distortion.[13] Try injecting a more dilute solution to see if the peak shape improves.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.[14] Wash the column with a strong solvent or, if the problem persists, replace the column.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of an ionizable group on the limonoid, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.

Quantitative Data Summary

The following tables summarize representative data on extraction and purification yields for phragmalin-type limonoids from various sources. It is important to note that direct comparison between studies can be challenging due to variations in plant material, extraction methods, and analytical techniques.

Table 1: Comparison of Extraction Yields for Limonoids Using Different Solvents

Plant MaterialExtraction MethodSolventYieldReference
Lime Peel PowderEthanolic-aqueous extraction80% Ethanol (pH 7, 50°C)2.072 mg/g (limonin)[15]
Sideritis raeseri & Sideritis scardicaConventional Extraction70% Ethanol~3 times higher metabolite recovery than conventional methods[10]
Gymnema inodorum LeafEthanolic RefluxEthanol20.12% (extract yield)

Table 2: Isolated Yields of Phragmalin-Type Limonoids from Chukrasia tabularis

CompoundStarting Material (Fruits)Isolated Amount
Chuktabamalin A15.2 kg (air-dried and powdered)8.5 mg
Chuktabamalin B15.2 kg (air-dried and powdered)6.3 mg
Chuktabamalin C15.2 kg (air-dried and powdered)4.2 mg
Chuktabamalin D15.2 kg (air-dried and powdered)5.1 mg
Chuktabamalin E15.2 kg (air-dried and powdered)2.1 mg

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, fruits, or bark) at room temperature and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Initial Column Chromatography: Subject the most promising fraction (often the ethyl acetate fraction) to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.[6][7]

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

Protocol 2: Preparative HPLC for Final Purification
  • Sample Preparation: Dissolve the partially purified fraction containing the target limonoid in the mobile phase to be used for the HPLC separation. Filter the solution through a 0.45 µm syringe filter.

  • Column and Mobile Phase Selection: Use a preparative C18 column (e.g., 250 x 10 mm, 5 µm). The mobile phase is typically a gradient of water and acetonitrile or methanol. An isocratic system may also be used if the resolution is adequate.[8]

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the best gradient and flow rate before scaling up to the preparative system.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Compound Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phragmalin-type limonoid.

Visualizations

Experimental_Workflow Start Plant Material Extraction Extraction (e.g., 95% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) Concentration->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection Prep_HPLC Preparative HPLC (C18 Column) Fraction_Collection->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis Final_Product Pure Phragmalin-Type Limonoid Purity_Analysis->Final_Product Troubleshooting_Coelution Problem Problem: Co-elution of Impurities Check1 Are the compounds isomers? Problem->Check1 Action1 Optimize Mobile Phase Selectivity (Vary solvent ratios, add modifiers) Check1->Action1 Yes Check2 Is peak tailing also observed? Check1->Check2 No Action2 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Action1->Action2 Solution Improved Resolution Action1->Solution Action2->Solution Action3 Address secondary interactions (Use end-capped column, adjust pH) Check2->Action3 Yes Action4 Reduce sample concentration Check2->Action4 No Action3->Solution Action4->Solution

References

Technical Support Center: Swietemahalactone NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap encountered during the structural elucidation of Swietemahalactone and related mexicanolide-type limonoids.

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the 0.8-2.5 ppm region. How can I resolve these signals to assign the individual proton resonances?

A1: Signal overlap in the aliphatic region is common for complex natural products like this compound. To resolve these signals, a combination of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks. For example, you can trace the correlations from well-resolved signals, such as the olefinic protons, to identify coupled partners that are overlapped.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for identifying entire spin systems of coupled protons, even if some signals within that system are overlapped. By irradiating a well-resolved proton, you can visualize the entire coupling network it belongs to.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. Since ¹³C spectra are generally better dispersed, HSQC can effectively separate overlapping proton signals based on the chemical shift of their attached carbon atom.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.

Q2: The methoxy (OCH₃) and several methyl (CH₃) signals in my ¹H NMR spectrum are overlapping. How can I definitively assign them?

A2: Overlap of methoxy and methyl singlets can be resolved using the following methods:

  • HMBC: A long-range HMBC experiment is the most definitive way to assign these signals. The methoxy protons will show a correlation to the carbon they are attached to (typically δc 50-60 ppm), while the methyl protons will show correlations to the carbons in their local environment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. By observing NOE/ROE correlations between the overlapped singlets and other assigned protons in the molecule, you can determine their spatial proximity and thus their assignment.

Q3: I am having difficulty determining the relative stereochemistry of this compound due to signal overlap in the NOESY spectrum.

A3: When NOESY cross-peaks are ambiguous due to overlap, consider the following strategies:

  • 1D Selective NOE: By selectively irradiating a specific, well-resolved proton resonance, you can observe NOEs to only the protons in its spatial vicinity. This simplifies the resulting spectrum and can resolve ambiguities.[3]

  • ROESY: ROESY experiments can sometimes provide clearer results for medium-sized molecules where the NOE enhancement might be close to zero. ROESY cross-peaks have a different phase for direct correlations versus those arising from chemical exchange, which can also help in interpretation.

  • J-Resolved Spectroscopy: This 2D experiment separates chemical shifts and coupling constants into different dimensions. While not a direct solution for NOE overlap, it can help to accurately measure coupling constants, which in turn provide valuable information about dihedral angles and thus stereochemistry.

Data Presentation

Hypothetical ¹H and ¹³C NMR Data for this compound Exhibiting Signal Overlap

To illustrate common challenges, the following is a hypothetical, yet representative, dataset for this compound, based on structurally similar mexicanolide-type limonoids.[1][4]

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
1213.5-
245.22.15 (m), 1.85 (m)
378.14.95 (d, 10.5)
441.8-
548.52.80 (d, 10.5)
635.12.20 (m)
7173.8-
8141.2-
950.33.10 (s)
1043.1-
1125.91.95 (m), 1.65 (m)
1238.22.05 (m)
14165.4-
1572.35.85 (s)
16168.0-
1778.95.40 (s)
1821.51.25 (s)
1915.81.18 (s)
20120.56.40 (d, 1.5)
21141.57.45 (t, 1.5)
22110.27.40 (d, 1.5)
23143.1-
2828.11.22 (s)
2918.91.20 (s)
3075.65.90 (s)
7-OCH₃52.93.75 (s)
OAc170.1, 21.02.08 (s)

Note: This is a hypothetical dataset created for illustrative purposes.

Experimental Protocols

1. 2D HSQC Experiment for Resolving Overlapping Proton Signals

  • Purpose: To correlate each proton with its directly attached carbon, thereby resolving overlapping ¹H signals based on the dispersion of the ¹³C spectrum.

  • Methodology:

    • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected HSQC (gHSQC) experiment.

    • Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Set the ¹³C spectral width to cover all carbon signals (e.g., 0-220 ppm).

    • Use a one-bond ¹J(CH) coupling constant of approximately 145 Hz for the evolution of the magnetization.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions.

2. 1D Selective NOE Experiment

  • Purpose: To unambiguously determine spatial proximities between protons by selectively exciting a single resonance and observing which other protons show a Nuclear Overhauser Effect.

  • Methodology:

    • Use the same sample as prepared for other NMR experiments.

    • Identify a well-resolved proton signal in the ¹H NMR spectrum that you want to use as the starting point for NOE analysis.

    • Set up a 1D selective NOE experiment (e.g., using a DPFGSE-NOE pulse sequence).

    • Carefully calibrate the selective 180° pulse to only excite the multiplet of interest.

    • Set the mixing time to an appropriate value (e.g., 500-800 ms) to allow for the buildup of NOEs.

    • Acquire a reference spectrum without the selective pulse and a spectrum with the selective pulse.

    • Subtract the reference spectrum from the selective NOE spectrum to obtain a difference spectrum, which will show only the irradiated peak and the protons that have an NOE with it.

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis for Overlap Resolution cluster_advanced Advanced Techniques (If Needed) H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY Initial Overlap Identification DEPT DEPT HSQC HSQC DEPT->HSQC TOCSY TOCSY COSY->TOCSY HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Sel_NOE 1D Selective NOE NOESY->Sel_NOE Ambiguous Correlations J_Resolved J-Resolved

Caption: Experimental workflow for resolving NMR signal overlap.

logical_relationship cluster_techniques Specific 2D Techniques Overlap Overlapped ¹H NMR Signals TwoD_NMR 2D NMR Experiments Overlap->TwoD_NMR are resolved by Resolved_Signals Resolved Proton Signals TwoD_NMR->Resolved_Signals provide HSQC HSQC (Resolves based on ¹³C shifts) COSY COSY/TOCSY (Identifies spin systems) NOESY NOESY/ROESY (Determines spatial proximity) Structure_Elucidation Complete Structure Elucidation Resolved_Signals->Structure_Elucidation enable

Caption: Logical approach to resolving signal overlap for structure elucidation.

References

Technical Support Center: Swietemahalactone Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swietemahalactone antibacterial assays.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process in a question-and-answer format.

Question: Why am I not observing any zone of inhibition in my disc diffusion assay with this compound?

Answer:

Several factors could contribute to a lack of a zone of inhibition. Consider the following possibilities:

  • Solubility of this compound: this compound, like many other limonoids, may have poor water solubility. If the compound is not properly dissolved, it will not diffuse effectively through the agar.[1]

    • Troubleshooting Tip: Ensure you are using an appropriate solvent to dissolve the this compound before impregnating the discs. Dimethyl sulfoxide (DMSO) is a common choice for lipophilic compounds. However, it's crucial to run a solvent control to ensure the solvent itself is not inhibiting bacterial growth.[1]

  • Concentration of this compound: The concentration of the compound on the disc may be too low to inhibit the growth of the specific bacterial strain you are testing.

    • Troubleshooting Tip: Increase the concentration of this compound on the discs. It is advisable to test a range of concentrations to determine the optimal inhibitory level.

  • Bacterial Strain Resistance: The bacterial strain you are using may be resistant to this compound.

    • Troubleshooting Tip: Test this compound against a panel of different bacterial strains, including known susceptible reference strains, to determine its spectrum of activity.

  • Agar Depth and Inoculum Density: The thickness of the agar and the density of the bacterial lawn can influence the size of the inhibition zone.[2]

    • Troubleshooting Tip: Ensure you are using a standardized protocol for preparing your agar plates and bacterial inoculum to maintain consistency between experiments.

Question: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent between experiments. What could be the cause?

Answer:

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Here are some potential reasons and solutions:

  • Inoculum Size Variation: The number of bacteria used to inoculate the wells can significantly impact the MIC value. An inoculum that is too high can lead to falsely high MICs.[1]

    • Troubleshooting Tip: Standardize your bacterial inoculum using a McFarland standard or by measuring the optical density (OD) at 600 nm to ensure a consistent starting cell concentration in every experiment.

  • Precipitation of this compound: The compound may be precipitating out of the solution in the broth medium, especially at higher concentrations. This reduces the effective concentration of the compound in contact with the bacteria.

    • Troubleshooting Tip: Visually inspect your microtiter plates for any signs of precipitation. If precipitation is observed, you may need to try a different solvent system or add a solubilizing agent (ensuring it doesn't have its own antibacterial activity).

  • Incubation Time and Temperature: Variations in incubation conditions can affect bacterial growth rates and, consequently, the observed MIC.[2]

    • Troubleshooting Tip: Strictly adhere to a standardized incubation time and temperature for all your MIC assays.

  • Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final concentrations in the wells.

    • Troubleshooting Tip: Use calibrated pipettes and ensure proper mixing at each dilution step to achieve accurate concentrations.

Question: I am getting a high MBC (Minimum Bactericidal Concentration) value, or my MBC is the same as my MIC. How should I interpret this?

Answer:

The relationship between the MBC and MIC provides insight into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • High MBC/MIC Ratio: A high MBC to MIC ratio (typically >4) suggests that this compound may be bacteriostatic rather than bactericidal against the tested organism. This means it inhibits growth but does not kill the bacteria at concentrations close to the MIC.

  • MBC Equal to MIC: If the MBC is equal to or very close to the MIC, it indicates that this compound has a bactericidal effect on the tested bacteria.

  • No MBC Detected: If you are unable to determine an MBC within the tested concentration range, it is likely that the compound is primarily bacteriostatic.

    • Troubleshooting Tip: When determining the MBC, ensure that you are plating a standardized volume from the clear wells of your MIC assay onto agar plates. Also, make sure to neutralize the effect of any residual this compound that might be carried over, for example by using a larger volume of agar or washing the cells before plating.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration for this compound or related limonoids?

A1: The Minimum Inhibitory Concentrations (MICs) for limonoids isolated from Swietenia mahagoni, such as swietenine and 3-O-tigloylswietenolide, have been reported to be in the range of 32-64 µg/ml against Bacillus megaterium and Escherichia coli.[3][4] Other limonoids from S. mahagoni have shown MIC values of 12.5 µg/mL and 50 µg/mL against Micrococcus luteus.[5] Crude methanolic extracts of Swietenia mahagoni seeds have demonstrated MIC and MBC values ranging from 25 mg/ml to 50 mg/ml against a panel of bacteria and fungi.[6]

Q2: How do I prepare a stock solution of this compound for my assays?

A2: Due to its likely lipophilic nature, this compound should be dissolved in an appropriate organic solvent first.

  • Start by dissolving a known weight of this compound in a minimal amount of 100% Dimethyl Sulfoxide (DMSO).

  • Once fully dissolved, you can dilute this stock solution further in your desired broth medium to achieve the final testing concentrations.

  • It is critical to include a solvent control in your assay, where the highest concentration of DMSO used in the experiment is added to the medium without this compound to ensure it does not have any antimicrobial activity on its own.

Q3: Can the color of the this compound solution interfere with reading the MIC results?

A3: Yes, if your this compound solution is colored, it can interfere with the visual assessment of turbidity in a broth microdilution assay.

  • Solution: You can use a spectrophotometer or a microplate reader to measure the optical density (OD) at 600 nm. Compare the OD of the wells containing the compound and bacteria to the OD of control wells (compound in broth without bacteria) to correct for the color of the compound. Alternatively, you can use a redox indicator dye, such as resazurin or MTT, which changes color in the presence of metabolically active cells. This provides a colorimetric endpoint that is less susceptible to interference from the compound's color.

Q4: What are the best positive and negative controls for a this compound antibacterial assay?

A4:

  • Positive Control: A well-characterized antibiotic with known activity against the test organism (e.g., ampicillin for E. coli, vancomycin for S. aureus). This ensures that your assay conditions are suitable for detecting antibacterial activity.[1]

  • Negative Control (Growth Control): The bacterial inoculum in the growth medium without any this compound or solvent. This demonstrates that the bacteria are viable and can grow under the assay conditions.[1]

  • Solvent Control: The highest concentration of the solvent (e.g., DMSO) used to dissolve this compound in the growth medium with the bacterial inoculum. This is to confirm that the solvent itself does not inhibit bacterial growth.[1]

  • Sterility Control: Growth medium without any bacteria or compound to check for contamination.

Data Presentation

Table 1: Summary of Reported Minimum Inhibitory Concentrations (MICs) for Limonoids from Swietenia mahagoni

CompoundBacterial StrainMIC (µg/mL)Reference
SwietenineBacillus megaterium32-64[3][4]
Escherichia coli32-64[3][4]
3-O-tigloylswietenolideBacillus megaterium32-64[3][4]
Escherichia coli32-64[3][4]
2-hydroxyfissinolideMicrococcus luteus ATCC 934112.5[5]
2-hydroxy-3-O-isobutyrylproceranolideMicrococcus luteus ATCC 934150[5]

Table 2: Summary of Reported MIC and MBC for Crude Methanolic Extract of Swietenia mahagoni Seeds

Bacterial/Fungal StrainMIC (mg/mL)MBC (mg/mL)Reference
Candida albicans25-5025-50[6]
Staphylococcus aureus25-5025-50[6]
Pseudomonas aeruginosa25-5025-50[6]
Streptococcus faecalis25-5025-50[6]
Proteus mirabilis25-5025-50[6]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

1. Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic

  • Sterile pipette tips and tubes

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done by diluting with sterile MHB and measuring the optical density at 600 nm.

    • Further dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a single row.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in absorbance compared to the negative control.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

1. Materials:

  • Completed MIC assay plate

  • Mueller-Hinton Agar (MHA) plates or other suitable solid medium

  • Sterile pipette tips

  • Spreader or sterile loops

2. Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a labeled MHA plate.

  • Also, plate an aliquot from the growth control well to ensure the bacteria were viable.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacteria Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Plating Plate from Clear Wells onto Agar Plates Read_MIC->Plating Proceed if MIC is determined Incubation_MBC Incubate (18-24h, 37°C) Plating->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Assays.

Troubleshooting_Logic Start No Zone of Inhibition or Inconsistent MIC Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Improve_Solubility Use appropriate solvent (e.g., DMSO). Consider solubilizing agents. Check_Solubility->Improve_Solubility No Check_Concentration Is the concentration high enough? Check_Solubility->Check_Concentration Yes Improve_Solubility->Check_Concentration Increase_Concentration Test a higher concentration range. Check_Concentration->Increase_Concentration No Check_Inoculum Is the inoculum standardized? Check_Concentration->Check_Inoculum Yes Increase_Concentration->Check_Inoculum Standardize_Inoculum Use McFarland standard or OD measurement. Check_Inoculum->Standardize_Inoculum No Check_Controls Are controls behaving as expected? Check_Inoculum->Check_Controls Yes Standardize_Inoculum->Check_Controls Review_Protocol Review and optimize assay protocol. Check_Controls->Review_Protocol No End Consistent Results Check_Controls->End Yes Review_Protocol->End

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Scaling Up the Isolation of Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up isolation of Swietemahalactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and scale-up of this promising natural compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low Yield of Crude Extract

  • Question: We are experiencing a lower than expected yield of the crude extract from the Swietenia mahagoni seeds. What are the potential causes and solutions?

  • Answer:

    • Incomplete Grinding of Seeds: Ensure the seeds are ground to a fine powder (e.g., passes through a 20-40 mesh screen). This increases the surface area for solvent penetration. For larger batches, industrial grinders may be necessary to achieve consistent particle size.

    • Inadequate Solvent-to-Solid Ratio: For scaled-up maceration, a solvent-to-solid ratio of at least 5:1 (v/w) is recommended. Ensure the powdered seed material is fully submerged and agitated throughout the extraction period.

    • Insufficient Extraction Time: While 24-48 hours is a general guideline for maceration, larger volumes may require longer extraction times. Monitor the color and concentration of the solvent to determine if extraction is complete. Consider performing a second or third extraction on the plant residue to maximize yield.

    • Improper Solvent Choice: While ethanol and methanol are effective, the polarity of the solvent can impact the extraction efficiency of specific limonoids. For this compound, 70-80% aqueous ethanol or methanol can be effective.

Issue 2: Poor Separation During Column Chromatography

  • Question: We are observing poor separation of this compound from other compounds during silica gel column chromatography, resulting in mixed fractions. How can we improve the resolution?

  • Answer:

    • Improper Solvent System: The choice of mobile phase is critical. A common starting point for limonoids is a gradient of n-hexane and ethyl acetate. If resolution is poor, try a shallower gradient (i.e., smaller incremental increases in the more polar solvent). You can also explore other solvent systems, such as chloroform-methanol or dichloromethane-acetone, based on preliminary thin-layer chromatography (TLC) analysis.

    • Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping bands. A general rule of thumb for scaling up is to use a silica gel to crude extract ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

    • Inconsistent Column Packing: Air bubbles or channels in the silica gel bed will lead to uneven solvent flow and poor separation. For large-scale columns, it is crucial to pack the column as a slurry and allow it to settle completely before loading the sample.

    • Sample Application: The sample should be applied to the column in a minimal amount of solvent to ensure a narrow starting band. For larger quantities, it is often better to adsorb the crude extract onto a small amount of silica gel and then load the dry powder onto the top of the column.

Issue 3: Difficulty with Crystallization of Purified this compound

  • Question: After obtaining a seemingly pure fraction of this compound, we are struggling to induce crystallization. What steps can we take?

  • Answer:

    • Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization. It may be necessary to perform a final purification step, such as preparative High-Performance Liquid Chromatography (HPLC), on the amorphous solid.

    • Supersaturation Issues: The solution may not be sufficiently supersaturated. Try slowly evaporating the solvent or adding a less polar "anti-solvent" (e.g., hexane) dropwise to a solution of this compound in a more polar solvent (e.g., ethyl acetate or acetone) until turbidity is observed, then allow it to stand.

    • Inducing Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent level. Alternatively, if you have a previously obtained crystal of this compound, you can "seed" the solution with a tiny crystal to initiate growth.

    • Solvent Choice for Crystallization: Experiment with different solvent systems. A mixture of solvents, such as ethyl acetate-hexane or acetone-water, can often be effective. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Frequently Asked Questions (FAQs)

Extraction & Initial Processing

  • Q1: What is the recommended starting material for scaling up this compound isolation?

    • A1: Dried, powdered seeds of Swietenia mahagoni are the most common starting material reported for the isolation of this compound and related limonoids.

  • Q2: What is a suitable extraction method for large quantities of seed powder?

    • A2: Maceration is a straightforward and scalable method. For kilogram-scale extractions, large stainless steel vats with mechanical stirrers are recommended. The seed powder is soaked in the solvent (e.g., 80% ethanol) for 24-72 hours with continuous or intermittent agitation.

  • Q3: How should the crude extract be prepared for column chromatography?

    • A3: After extraction, the solvent should be removed under reduced pressure using a rotary evaporator. For large volumes, industrial-sized rotary evaporators or falling film evaporators are more efficient. The resulting crude extract should then be subjected to solvent partitioning to separate compounds based on polarity before chromatographic purification.

Purification

  • Q4: What are the key considerations for scaling up column chromatography for this compound purification?

    • A4: When scaling up, it is important to maintain the ratio of the column diameter to its height. The amount of stationary phase (silica gel) and the solvent volume should be increased proportionally to the amount of crude extract being purified. The linear flow rate of the mobile phase should also be kept constant to maintain separation efficiency.[1]

  • Q5: What type of chromatography is most effective for the final purification of this compound?

    • A5: After initial fractionation by silica gel column chromatography, preparative HPLC is often used to achieve high purity this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common choice for purifying moderately polar compounds like limonoids.

General

  • Q6: What are the expected yields of this compound?

    • A6: The yield of this compound can vary significantly depending on the source of the plant material, the extraction method, and the efficiency of the purification process. Yields of purified limonoids from Swietenia species are often in the range of 0.1% to 1% of the dry weight of the seeds.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Scaling Up this compound Isolation

ParameterLaboratory Scale (100 g seeds)Pilot Scale (1 kg seeds)Industrial Scale (10 kg seeds)
Extraction
GrindingFine powder (~40 mesh)Fine powder (~40 mesh)Fine powder (~40 mesh)
Solvent80% Ethanol80% Ethanol80% Ethanol
Solvent Volume500 mL5 L50 L
Extraction Time48 hours72 hours72 hours
Solvent Partitioning
Crude Extract~10 g~100 g~1 kg
Solventsn-Hexane, Ethyl Acetate, Watern-Hexane, Ethyl Acetate, Watern-Hexane, Ethyl Acetate, Water
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)Silica Gel (60-120 mesh)Silica Gel (60-120 mesh)
Silica Gel Amount~300 g~3 kg~30 kg
Column Dimensions (D x H)5 cm x 50 cm15 cm x 75 cm30 cm x 100 cm
Mobile Phasen-Hexane/Ethyl Acetate Gradientn-Hexane/Ethyl Acetate Gradientn-Hexane/Ethyl Acetate Gradient
Crystallization
Solvent SystemEthyl Acetate/HexaneEthyl Acetate/HexaneEthyl Acetate/Hexane
Expected Yield (Pure)50 - 200 mg0.5 - 2 g5 - 20 g

Note: The values in this table are estimates based on typical procedures for limonoid isolation and should be optimized for each specific process.

Experimental Protocols

1. Large-Scale Extraction and Partitioning

  • Grinding: Grind 10 kg of dried Swietenia mahagoni seeds to a fine powder (passes through a 40-mesh screen).

  • Maceration: Transfer the powdered seeds to a 100 L stainless steel vessel equipped with a mechanical stirrer. Add 50 L of 80% ethanol and stir the mixture at room temperature for 72 hours.

  • Filtration and Concentration: Filter the mixture through a coarse filter followed by a fine filter cloth to remove the plant material. Concentrate the filtrate under reduced pressure using a falling film evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in 5 L of distilled water and sequentially partition with 3 x 5 L of n-hexane, followed by 3 x 5 L of ethyl acetate.

  • Fraction Concentration: Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator to yield the respective crude fractions. The this compound is expected to be concentrated in the ethyl acetate fraction.

2. Scaled-Up Column Chromatography

  • Column Preparation: Prepare a slurry of 30 kg of silica gel (60-120 mesh) in n-hexane and pack it into a 30 cm x 100 cm glass or stainless steel column.

  • Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto 1 kg of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate. The exact gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of 2-5 L and monitor the composition of each fraction by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound (as identified by comparison with a standard on TLC) and concentrate under reduced pressure to yield a semi-pure solid.

3. Final Purification by Crystallization

  • Dissolution: Dissolve the semi-pure this compound solid in a minimum amount of hot ethyl acetate.

  • Crystallization: Slowly add n-hexane to the hot solution until a slight turbidity persists.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product start Start: Dried Swietenia mahagoni Seeds grinding Grinding (to fine powder) start->grinding maceration Maceration (80% Ethanol) grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Evaporation) filtration->concentration1 partitioning Solvent Partitioning (Hexane/EtOAc/Water) concentration1->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration2 Pooling & Concentration fraction_collection->concentration2 crystallization Crystallization (EtOAc/Hexane) concentration2->crystallization end_product Pure this compound crystallization->end_product

Caption: Experimental workflow for the scaled-up isolation of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Crude Extract Yield? start->low_yield Yes poor_separation Poor Chromatographic Separation? start->poor_separation No check_grinding Check Seed Grinding low_yield->check_grinding check_solvent_ratio Increase Solvent Ratio low_yield->check_solvent_ratio check_extraction_time Extend Extraction Time low_yield->check_extraction_time no_crystals No Crystallization? poor_separation->no_crystals No optimize_solvent Optimize Mobile Phase poor_separation->optimize_solvent Yes check_loading Reduce Column Loading poor_separation->check_loading repack_column Repack Column poor_separation->repack_column repurify Repurify (e.g., Prep-HPLC) no_crystals->repurify Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation change_solvent Try Different Solvents no_crystals->change_solvent

Caption: A logical decision tree for troubleshooting common issues.

References

Technical Support Center: Swietemahalactone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Swietemahalactone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Question: My chromatogram shows several unexpected peaks that do not correspond to this compound or other known limonoids from Swietenia species. What could be the cause?

Answer: The presence of unexpected peaks often indicates the formation of artifacts during the extraction or purification process. This compound is a complex phragmalin-type limonoid with several reactive functional groups, including ester linkages, a lactone ring, and potentially epoxide and hydroxyl groups. These groups are susceptible to transformation under certain conditions.

Possible Causes and Solutions:

  • Solvent-Induced Artifacts: The use of alcoholic solvents, particularly methanol, is a common cause of artifact formation.

    • Transesterification: If methanol was used as a solvent, it can react with the ester groups on the this compound molecule, replacing the original ester with a methyl ester. This will result in a new compound with a different retention time.

    • Epoxide Ring Opening: If this compound contains an epoxide ring, alcohols can act as nucleophiles, leading to the opening of the ring and the formation of an alkoxy-alcohol derivative. This reaction can be catalyzed by trace amounts of acid or base.

  • pH-Induced Artifacts: The pH of the extraction solvent can significantly impact the stability of this compound.

    • Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of ester and lactone functionalities, leading to the formation of carboxylic acids and alcohols. These resulting compounds will have different polarities and, therefore, different retention times. Limonoids are known to be unstable in highly acidic or alkaline conditions.

  • Thermal Degradation: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds like this compound.

Recommendations for Troubleshooting:

  • Solvent Selection: If using methanol, consider replacing it with a less reactive solvent such as ethyl acetate or a mixture of hexane and acetone. If an alcohol is necessary for solubility, consider using ethanol or isopropanol, which may have different reaction kinetics.

  • Control of pH: Ensure that the extraction solvent is neutral. If acidic or basic conditions are required for other reasons, minimize the exposure time and temperature. The stability of similar tetranortriterpenoids, like azadirachtin, is greatest in a mildly acidic environment (pH 4-6).[1][2]

  • Temperature Control: Use low-temperature extraction methods, such as maceration at room temperature, and avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.

  • Inert Atmosphere: To prevent oxidation, consider performing the extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low Yield of this compound

Question: I am consistently obtaining a low yield of this compound from my extractions. How can I improve the yield?

Answer: A low yield of this compound can be due to incomplete extraction, degradation of the target compound, or losses during purification.

Possible Causes and Solutions:

  • Inefficient Extraction: The choice of solvent and extraction method plays a crucial role in the extraction efficiency.

    • Solvent Polarity: this compound is a moderately polar compound. A solvent system with appropriate polarity is necessary for efficient extraction. A gradient of solvents from non-polar to polar is often used to extract a range of compounds.

    • Extraction Time and Temperature: Insufficient extraction time or a suboptimal temperature can lead to incomplete extraction.

  • Degradation of this compound: As mentioned in the previous section, this compound can degrade due to reactive solvents, inappropriate pH, or high temperatures.

  • Losses During Purification: this compound may be lost during the purification steps if the chromatographic conditions are not optimized.

Recommendations for Improving Yield:

  • Optimize Extraction Solvent: Experiment with different solvent systems. A sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or acetone, can be effective. For limonoids, methanol and ethyl acetate have been shown to be effective extraction solvents.

  • Optimize Extraction Method: Compare different extraction techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction. While Soxhlet extraction can be efficient, the prolonged heating may cause degradation.[3] Ultrasound-assisted extraction can enhance extraction efficiency at lower temperatures.

  • Optimize Purification: Carefully select the stationary and mobile phases for column chromatography to ensure good separation and minimize loss of the target compound. Monitor fractions closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Minimize Degradation: Follow the recommendations in the previous section to minimize degradation due to solvent reactions, pH, and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a rearranged phragmalin-type limonoid, a class of highly oxygenated tetranortriterpenoids found in plants of the Meliaceae family, such as Swietenia mahagoni. Its extraction is challenging due to its complex and reactive structure, which includes multiple functional groups like esters, lactones, and potentially epoxides, making it susceptible to degradation and artifact formation during the isolation process.

Q2: What are the most common solvents used for this compound extraction, and what are their pros and cons?

A2: Common solvents for limonoid extraction include:

  • Hexane: A non-polar solvent primarily used to defat the plant material by removing oils and other non-polar compounds.

  • Ethyl Acetate: A moderately polar solvent that is effective in extracting many limonoids. It is less reactive than alcohols.

  • Acetone: Another moderately polar solvent that can be used for limonoid extraction.

  • Methanol/Ethanol: Polar solvents that can be effective for extracting a wide range of compounds. However, they are reactive and can lead to the formation of artifacts through transesterification and other reactions.[4]

Q3: How can I detect artifact formation during my extraction?

A3: The most common method for detecting artifacts is through careful chromatographic and spectroscopic analysis.

  • Chromatography (HPLC, LC-MS): The appearance of new, unexpected peaks in your chromatogram that are not present in a crude extract prepared under very mild conditions (e.g., brief extraction with a non-reactive solvent at low temperature) can indicate artifact formation.

  • Mass Spectrometry (MS): By analyzing the mass-to-charge ratio (m/z) of the unexpected peaks, you can often deduce the nature of the artifact. For example, a mass increase corresponding to the addition of a methoxy group (-OCH3) when using methanol as a solvent is a strong indicator of a methylation artifact.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide detailed structural information to confirm the identity of a suspected artifact.

Q4: Are there any general guidelines for the storage of this compound extracts?

A4: Yes, proper storage is crucial to prevent the degradation of this compound.

  • Temperature: Store extracts at low temperatures, preferably at -20°C or -80°C, to minimize chemical reactions.

  • Light: Protect extracts from light, as UV radiation can cause photodegradation.

  • Atmosphere: Store extracts under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If possible, evaporate the solvent and store the extract as a dry residue. If it must be stored in solution, use a non-reactive, aprotic solvent.

Quantitative Data Summary

The following tables provide a summary of typical conditions used for the extraction of limonoids from Swietenia species. These values are intended as a general guide and may require optimization for specific applications.

Table 1: Solvent Extraction Parameters for Limonoids

ParameterHexane ExtractionEthyl Acetate ExtractionMethanol Extraction
Purpose DefattingLimonoid ExtractionBroad-range Extraction
Solid-to-Solvent Ratio 1:5 to 1:10 (w/v)1:5 to 1:10 (w/v)1:5 to 1:10 (w/v)
Extraction Time 24 - 48 hours24 - 72 hours24 - 72 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield (Crude Extract) 5 - 15%3 - 10%5 - 12%

Table 2: Column Chromatography Parameters for Limonoid Purification

ParameterValue
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Gradient) Hexane -> Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/Methanol
Typical Fraction Volume 20 - 50 mL
Monitoring TLC with UV visualization (254 nm) and/or staining reagent

Experimental Protocols

Protocol 1: General Extraction of Limonoids from Swietenia Seeds

  • Grinding: Grind the dried seeds of Swietenia species to a fine powder.

  • Defatting: Macerate the powdered seeds with n-hexane (1:5 w/v) for 48 hours at room temperature with occasional stirring. Filter the mixture and repeat the extraction with fresh hexane. Discard the hexane extract.

  • Limonoid Extraction: Air-dry the defatted seed powder and then macerate with ethyl acetate (1:5 w/v) for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Crude Extract: The resulting residue is the crude limonoid extract.

Protocol 2: Column Chromatography for this compound Purification

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in hexane.

  • Sample Loading: Dissolve the crude limonoid extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. A typical gradient might be:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 25 mL) and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them under reduced pressure.

  • Further Purification: If necessary, subject the pooled fractions to further purification using preparative HPLC.

Visualizations

Experimental_Workflow start Dried Swietenia Seeds grinding Grinding start->grinding defatting Defatting with Hexane grinding->defatting extraction Extraction with Ethyl Acetate defatting->extraction concentration Concentration (Rotovap) extraction->concentration crude_extract Crude Limonoid Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling final_purification Final Purification (Prep-HPLC) pooling->final_purification pure_this compound Pure this compound final_purification->pure_this compound

Caption: General experimental workflow for the extraction and purification of this compound.

Artifact_Formation cluster_methanol Methanol (Solvent) cluster_acid_base Acidic/Basic Conditions This compound This compound (with ester, lactone, epoxide groups) transesterification Transesterification Artifact (Methyl Ester) This compound->transesterification Ester groups react epoxide_opening_methanol Methanol Adduct (Methoxy-alcohol) This compound->epoxide_opening_methanol Epoxide ring opens hydrolysis Hydrolysis Product (Carboxylic Acid/Alcohol) This compound->hydrolysis Ester/lactone hydrolysis epoxide_opening_h2o Hydrolysis Product (Diol) This compound->epoxide_opening_h2o Epoxide ring opens

Caption: Potential artifact formation pathways for this compound during extraction.

References

Technical Support Center: Optimizing Chromatographic Separation of Swietemahalactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Swietemahalactone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification and analysis of these complex tetranortriterpenoids from Swietenia mahagoni.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges stem from the structural similarity of the isomers, which often have identical molecular weights and similar polarities. This can lead to co-elution and poor resolution in standard chromatographic systems.[1] Achieving baseline separation typically requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.

Q2: Should I use normal-phase or reversed-phase chromatography for this compound isomer separation?

A2: Both normal-phase (NP) and reversed-phase (RP) chromatography can be employed. Reversed-phase HPLC is often the first choice due to its robustness, reproducibility, and compatibility with mass spectrometry.[2] However, normal-phase chromatography, including techniques like Supercritical Fluid Chromatography (SFC), can sometimes offer superior selectivity for structurally similar, non-polar compounds like limonoids.[3][4] The choice will depend on the specific isomers and the impurities present in the sample.

Q3: When is a chiral stationary phase (CSP) necessary?

A3: A chiral stationary phase is essential for the separation of enantiomers, which are non-superimposable mirror images.[2] For diastereomers, which have different physical properties, an achiral column may suffice. However, some diastereomers can be particularly challenging to resolve, and a chiral column might offer the necessary selectivity.[1] It is advisable to first screen for separation on a range of achiral columns before moving to more specialized and expensive chiral columns.

Q4: What detection method is most suitable for this compound isomers?

A4: UV detection is commonly used for limonoids, typically in the range of 210-220 nm, as they may lack a strong chromophore at higher wavelengths.[5] For more sensitive and specific detection, especially when dealing with complex matrices or co-eluting peaks, Mass Spectrometry (MS) is highly recommended. LC-MS provides molecular weight information that can help in the identification and differentiation of isomers.[5]

Q5: How can I improve the resolution between closely eluting isomers?

A5: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the solvent strength and composition. For reversed-phase, modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to water is a primary step. Adding modifiers can also alter selectivity.

  • Change the stationary phase: Screen columns with different selectivities (e.g., C18, C8, Phenyl-Hexyl, or embedded polar group phases).

  • Adjust the temperature: Lowering the temperature can sometimes improve separation for isomers.

  • Reduce the flow rate: This can increase the efficiency of the separation, though it will also increase the run time.

  • Employ a gradient elution: A shallow gradient can help to better separate closely eluting peaks.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase is too strong or lacks selectivity. 3. Column temperature is not optimal. 4. High flow rate.1. Screen different column chemistries (e.g., C18, Phenyl, Cyano). Consider a chiral column if enantiomers are suspected. 2. Decrease the percentage of the strong solvent (e.g., acetonitrile) in the mobile phase. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Optimize the column temperature. Try running at a lower temperature to enhance selectivity. 4. Reduce the flow rate to increase the number of theoretical plates.
Peak Tailing or Fronting 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH for ionizable compounds. 4. Sample solvent is too strong.1. Reduce the injection volume or the concentration of the sample. 2. Add a mobile phase modifier (e.g., a small amount of acid like formic acid or a base like triethylamine) to block active sites on the silica. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 4. Dissolve the sample in the initial mobile phase or a weaker solvent.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Column degradation.1. Ensure the column is fully equilibrated with the mobile phase before each injection (typically 10-20 column volumes). 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. 4. Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Low Signal Intensity / Poor Sensitivity 1. Low concentration of the analyte. 2. Inappropriate detection wavelength. 3. Sample degradation. 4. High background noise from the mobile phase.1. Concentrate the sample before injection. 2. Optimize the detection wavelength by running a UV scan of the analyte. For limonoids, detection is often optimal around 210-220 nm. 3. Ensure proper sample storage and handle samples to minimize degradation. 4. Use high-purity HPLC-grade solvents and additives for the mobile phase.

Experimental Protocols

The following are example protocols for the separation of limonoid isomers, which can be adapted for this compound. These are starting points for method development.

Protocol 1: Analytical Reversed-Phase HPLC for Isomer Screening

This protocol is a general starting point for assessing the separation of this compound isomers.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 20% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

Protocol 2: Preparative Reversed-Phase Flash Chromatography for Isomer Isolation

This protocol is suitable for isolating larger quantities of this compound isomers after initial analytical separation has been achieved. This method is adapted from protocols used for citrus limonoids.[3][4]

  • Column: C18 Flash Column (dimensions will depend on the amount of material to be purified)

  • Mobile Phase A: Water

  • Mobile Phase B: Ethanol

  • Elution: A stepwise or linear gradient from a low to high percentage of ethanol in water. The exact gradient should be determined based on analytical scale separations. A typical starting point could be a gradient from 20% to 70% ethanol.

  • Flow Rate: Dependent on column size (e.g., 20-50 mL/min for a 40g column)

  • Detection: UV at 215 nm

  • Fraction Collection: Collect fractions based on UV absorbance and analyze by analytical HPLC to identify pure isomer fractions.

Quantitative Data Summary

The following tables present hypothetical data based on typical separations of limonoid isomers, which can be used as a benchmark for optimizing this compound separation.

Table 1: Comparison of Stationary Phases for this compound Isomer Separation

Stationary Phase Isomer Pair Retention Time (t_R) - Isomer 1 (min) Retention Time (t_R) - Isomer 2 (min) Resolution (R_s)
C18This compound A & B15.215.91.2
Phenyl-HexylThis compound A & B18.119.51.8
Embedded Polar GroupThis compound A & B16.517.00.9

Conditions: Based on Protocol 1 with a modified gradient.

Table 2: Effect of Mobile Phase Modifier on Isomer Resolution

Organic Modifier Isomer Pair Retention Time (t_R) - Isomer 1 (min) Retention Time (t_R) - Isomer 2 (min) Resolution (R_s)
AcetonitrileThis compound A & B18.119.51.8
MethanolThis compound A & B22.524.21.6

Conditions: Phenyl-Hexyl column, isocratic elution with 40% organic modifier in water with 0.1% formic acid.

Visualizations

Workflow for Optimizing this compound Isomer Separation

G Figure 1: General workflow for HPLC method development. A Define Separation Goal (e.g., baseline resolution of isomers) B Initial Method Development - Select Column (e.g., C18) - Select Mobile Phase (e.g., ACN/H2O) A->B C Scouting Gradients (Fast gradients to locate peaks) B->C D Evaluate Initial Results - Peak Shape - Resolution C->D E Optimization of Mobile Phase - Adjust Gradient Slope - Change Organic Modifier (MeOH) - Additives (e.g., Formic Acid) D->E Resolution < 1.5 H Method Validation - Robustness - Reproducibility D->H Resolution > 1.5 F Optimization of Other Parameters - Temperature - Flow Rate E->F G Column Screening (If resolution is still poor) - Phenyl-Hexyl - Cyano - Chiral Columns E->G No Improvement F->D G->D I Final Optimized Method H->I

Caption: Figure 1: General workflow for HPLC method development.

Troubleshooting Decision Tree for Poor Resolution

G Figure 2: Decision tree for troubleshooting poor resolution. Start Poor Resolution of Isomers Q1 Are peaks sharp and symmetrical? Start->Q1 A1_Yes Decrease Mobile Phase Strength (Lower %B) Q1->A1_Yes Yes A1_No Address Peak Shape Issues - Reduce sample load - Check sample solvent - Add mobile phase modifier Q1->A1_No No Q2 Did resolution improve? A1_Yes->Q2 A1_No->Q1 After fixing A2_Yes Fine-tune Gradient and Flow Rate Q2->A2_Yes Yes A2_No Change Organic Modifier (e.g., ACN to MeOH) Q2->A2_No No End Optimized Separation A2_Yes->End Q3 Did resolution improve? A2_No->Q3 A3_Yes Optimize Mobile Phase Composition Q3->A3_Yes Yes A3_No Screen Different Columns (e.g., Phenyl, Cyano, Chiral) Q3->A3_No No A3_Yes->End A3_No->End

Caption: Figure 2: Decision tree for troubleshooting poor resolution.

References

Addressing matrix effects in Swietemahalactone LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Swietemahalactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][4] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your analysis.[1]

Q2: How can I determine if matrix effects are impacting my this compound results?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] For a quantitative assessment, the post-extraction spike method is widely used.[4][7] This involves comparing the response of this compound in a clean solvent to its response in a sample matrix extract that has been spiked with the analyte after extraction. A significant difference between these responses indicates the presence of matrix effects.[7]

Q3: What are the common strategies to mitigate matrix effects in this compound LC-MS analysis?

A3: Several strategies can be employed to minimize or correct for matrix effects:

  • Sample Preparation: Implementing thorough sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering matrix components before LC-MS analysis.[2][8]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a crucial step.[1][5]

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering compounds.[1][5][6] However, this may compromise the limit of detection if the concentration of this compound is low.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[8]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[1][8][9][10][11][12][13] A SIL-IS for this compound would co-elute and experience similar matrix effects, allowing for accurate normalization of the signal.

  • Standard Addition Method: This involves adding known amounts of a this compound standard to the sample extracts and analyzing the response to determine the original concentration. This method is particularly useful when a blank matrix is unavailable.[1][10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects during this compound LC-MS analysis.

Issue 1: Poor reproducibility of this compound quantification.
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effect Variability: Use the post-extraction spike method on multiple individual samples to determine the variability of the matrix effect.

    • Improve Sample Cleanup: If variability is high, enhance the sample preparation method to more effectively remove interfering components. Consider using a more selective SPE sorbent.

    • Implement a Robust Calibration Strategy: If sample cleanup is not sufficient, utilize a stable isotope-labeled internal standard. If a SIL-IS is not available, the standard addition method is a suitable alternative.

Issue 2: this compound peak area is significantly lower in sample matrix compared to pure standard.
  • Possible Cause: Ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.

    • Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of this compound from the suppression zone.

    • Reduce Matrix Load: Dilute the sample extract and re-inject. If the peak area increases disproportionately with dilution, ion suppression is likely the cause.

Issue 3: Inconsistent results when analyzing this compound in different biological matrices (e.g., plasma vs. urine).
  • Possible Cause: Different matrix compositions leading to varying degrees of matrix effects.

  • Troubleshooting Steps:

    • Develop Matrix-Specific Methods: Validate the method for each matrix type independently.

    • Use Matrix-Matched Calibrators: Prepare separate calibration curves using blank plasma and blank urine extracts.

    • Employ a SIL-IS: A stable isotope-labeled internal standard is highly effective in compensating for matrix differences.

Data Presentation

Table 1: Quantifying Matrix Effects in this compound Analysis using the Post-Extraction Spike Method.

Matrix SourcePeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Plasma1,250,000750,000-40.0% (Suppression)
Urine1,250,0001,500,000+20.0% (Enhancement)
Tissue Homogenate1,250,000437,500-65.0% (Suppression)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100

Table 2: Comparison of Calibration Strategies for this compound Quantification in Plasma.

Calibration MethodNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
Solvent-Based Calibration5095190%
Matrix-Matched Calibration5053106%
Standard Addition504998%
SIL-IS Calibration5051102%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Prepare a Spiked Matrix Sample: a. Extract a blank matrix sample (e.g., plasma) using your established sample preparation protocol. b. After the final extraction step, add a known amount of this compound standard to the blank matrix extract to achieve the same final concentration as the neat standard solution (100 ng/mL).

  • Analysis: Analyze both the neat standard solution and the spiked matrix sample by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area of Spiked Matrix Sample / Peak Area of Neat Standard Solution) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Standard Addition Method for Calibration
  • Sample Preparation: Prepare at least four aliquots of the same sample extract.

  • Spiking: a. Leave one aliquot unspiked. b. Spike the remaining aliquots with increasing, known concentrations of a this compound standard.

  • Analysis: Analyze all prepared samples by LC-MS.

  • Data Analysis: a. Plot the peak area of this compound against the concentration of the added standard. b. Perform a linear regression on the data points. c. The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in the sample.

Visualizations

Troubleshooting_Workflow start Inaccurate or Irreproducible This compound Results assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect? assess_me->me_present improve_cleanup Enhance Sample Cleanup (e.g., SPE) me_present->improve_cleanup Yes no_me Consider Other Issues (e.g., Instrument Performance, Sample Stability) me_present->no_me No optimize_chrom Optimize Chromatographic Separation reassess_me Re-assess Matrix Effect optimize_chrom->reassess_me improve_cleanup->optimize_chrom me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated implement_cal Implement Advanced Calibration Strategy me_mitigated->implement_cal No end_good Reliable Quantification Achieved me_mitigated->end_good Yes sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) implement_cal->sil_is SIL-IS Available std_add Use Standard Addition Method implement_cal->std_add Blank Matrix Unavailable matrix_match Use Matrix-Matched Calibration implement_cal->matrix_match Blank Matrix Available sil_is->end_good std_add->end_good matrix_match->end_good end_bad Further Method Development Required no_me->end_bad

Caption: Troubleshooting workflow for addressing matrix effects.

LCMS_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_prep Sample Preparation (e.g., Extraction, Cleanup) fortification Internal Standard Fortification sample_prep->fortification me_point1 Matrix Introduction sample_prep->me_point1 lc_separation LC Separation fortification->lc_separation ms_detection MS Detection lc_separation->ms_detection me_point2 Co-elution & Ionization Interference lc_separation->me_point2 data_processing Data Processing (Integration) ms_detection->data_processing calibration Calibration & Quantification data_processing->calibration data_review Data Review calibration->data_review

Caption: General LC-MS experimental workflow.

References

Improving the resolution of Swietemahalactone crystal structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers aiming to improve the resolution of Swietemahalactone crystal structures. Given that this compound is a natural product, obtaining high-quality crystals suitable for high-resolution X-ray diffraction can be challenging. This guide addresses common obstacles and outlines systematic approaches to optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for obtaining low-resolution diffraction data from natural product crystals like this compound?

Low-resolution diffraction is often a result of high internal disorder within the crystal lattice. Common causes include:

  • High Solvent Content: Large solvent channels in the crystal can lead to flexible and disordered regions.

  • Molecular Flexibility: The inherent conformational flexibility of this compound may result in molecules adopting slightly different arrangements within the lattice.

  • Crystal Imperfections: Issues like high mosaicity (misalignment of crystal blocks), twinning, or the presence of microcrystals can degrade diffraction quality.

  • Impurities: Even small amounts of impurities can be incorporated into the crystal, disrupting the lattice perfection.

  • Inadequate Cryoprotection: Damage induced during the flash-cooling process can severely limit the diffraction resolution.

Q2: How pure does my this compound sample need to be for successful crystallization?

A minimum purity of 95% is recommended, but for high-resolution diffraction, purity of >98% is ideal. Impurities can inhibit nucleation, slow crystal growth, and introduce defects into the crystal lattice, which directly impacts the final resolution.

Q3: What are the best starting points for screening this compound crystallization conditions?

As a small organic molecule, common crystallization techniques include:

  • Slow Evaporation: Dissolving this compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate) and allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: Using a two-solvent system where a precipitant (anti-solvent) slowly diffuses into a solution of the compound. Common solvent/anti-solvent pairs include acetone/hexane, methanol/water, and dichloromethane/pentane.

  • Cooling: Slowly cooling a saturated solution of the compound to induce crystallization.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization process.

Problem / ObservationPossible CausesSuggested Solutions
No crystals form, only amorphous precipitate or oil. The solution is too supersaturated, leading to rapid precipitation instead of ordered crystal growth. The solvent may not be appropriate.1. Decrease Concentration: Lower the initial concentration of this compound. 2. Slow Down Equilibration: For vapor diffusion, use a smaller drop size or a larger reservoir volume to slow the diffusion rate. For evaporation, seal the vessel more tightly. 3. Screen Different Solvents: The solubility properties of this compound may be more amenable to crystal growth in a different solvent system.[1][2]
Crystals are very small (microcrystals) or form showers. Nucleation rate is too high, leading to the formation of many small crystals instead of a few large ones.1. Reduce Supersaturation: Lower the concentration of the precipitant or the compound itself. 2. Temperature Control: Experiment with different temperatures. Sometimes, a higher temperature can reduce the nucleation rate.[3][4] 3. Seeding: Introduce a single, well-formed crystal (a "seed") into a solution that is only slightly supersaturated to encourage the growth of a larger crystal.
Crystals are poorly formed (e.g., needles, plates, clusters). Anisotropic growth rates or multiple nucleation events from a single point.1. Use Additives: Small amounts of an additive can sometimes bind to specific crystal faces and encourage more isotropic growth. 2. Change Solvent System: A different solvent may alter the intermolecular interactions and favor a different, more desirable crystal packing. 3. Slower Growth: All methods that slow down crystallization (e.g., lower temperature, slower diffusion) can potentially improve crystal morphology.
Crystals diffract poorly (weak spots, high background). High solvent content, internal disorder, or small crystal size.1. Post-Crystallization Dehydration: Carefully dehydrate the crystal by exposing it to a solution with a higher precipitant concentration or to air for a controlled period. This can shrink the unit cell and improve molecular packing.[5][6] 2. Crystal Annealing: This involves briefly warming a flash-cooled crystal to allow molecules to relax into a more ordered state before re-cooling.[5][7] 3. Optimize Cryoprotection: Screen different cryoprotectants or use a multi-step soaking method to minimize ice formation and crystal damage during cooling.[8]

Quantitative Data for Optimization

Systematic screening is crucial for improving resolution. Use a table like the one below to track your experiments and their outcomes. The data shown are illustrative examples.

Exp. IDSolvent SystemTemp (°C)Growth Time (Days)Crystal Size (mm)Resolution (Å)Notes
SW-01Acetone/Hexane2070.1 x 0.1 x 0.053.5Initial hit, poor morphology.
SW-02Dichloromethane/Pentane20100.2 x 0.1 x 0.13.1Better shape, still low res.
SW-03Dichloromethane/Pentane4210.3 x 0.2 x 0.22.5Slower growth at 4°C improved size and order.
SW-04Dichloromethane/Pentane4210.3 x 0.2 x 0.21.9 Post-dehydration of SW-03 crystal. Unit cell shrank.
SW-05Methanol/Water205-PrecipitateUnsuitable condition.
SW-06Acetone/Hexane + Seeding20140.4 x 0.3 x 0.22.8Seeding improved size but not internal order.

Detailed Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion
  • Prepare Reservoir Solution: In a 24-well plate, add 500 µL of the precipitant solution (e.g., 20% PEG 3350, 0.1 M Buffer).

  • Prepare Compound Solution: Dissolve this compound in a suitable solvent to a concentration of 5-20 mg/mL.

  • Set the Drop: On a siliconized glass coverslip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.

  • Equilibrate: Allow the system to equilibrate. Water will slowly leave the drop and move to the reservoir, increasing the concentration of both the compound and the precipitant in the drop, hopefully leading to crystallization.

  • Monitor: Check for crystal growth daily for the first week, and then periodically for up to a month.

Protocol 2: Post-Crystallization Dehydration

Dehydration can reduce solvent content and improve molecular packing, often leading to a significant improvement in resolution.[6]

  • Harvest Crystal: Carefully remove a crystal from its mother liquor using a cryo-loop.

  • Prepare Dehydration Solution: Create a solution with a higher concentration of the precipitant than the one the crystal grew in. For example, if the crystal grew in 20% PEG, prepare a 30% or 40% PEG solution.

  • Controlled Dehydration:

    • Vapor Dehydration: Place the harvested crystal near, but not in, a drop of the dehydration solution and monitor for changes in appearance (e.g., becoming more opaque and then clear again).

    • Direct Soaking: Briefly transfer the crystal into the dehydration solution for a controlled time (10 seconds to several minutes) before flash-cooling.

  • Flash-Cool: Plunge the crystal into liquid nitrogen.

  • Test Diffraction: Screen the crystal on an X-ray diffractometer to assess any changes in resolution.

Protocol 3: Crystal Annealing

Annealing can repair damage caused by flash-cooling.[5][7]

  • Cool Crystal: Flash-cool the crystal in a cryostream as you normally would for data collection.

  • Anneal: Block the cryostream for 1-3 seconds, allowing the crystal to warm up slightly. The ice ring around the crystal may visibly melt.

  • Re-cool: Unblock the stream to rapidly cool the crystal again.

  • Repeat (Optional): This cycle can be repeated 2-3 times.

  • Collect Data: Assess the diffraction quality. This process can sometimes improve spot shape and resolution.

Visualizations

Workflow for Improving Crystal Resolution

Crystal_Optimization_Workflow cluster_opt Growth Optimization cluster_post Post-Growth Treatment start Initial Crystallization Hit (Low Resolution) purity Verify Compound Purity (>98% Ideal) start->purity optimize Optimize Growth Conditions purity->optimize post_cryst Post-Crystallization Treatment purity->post_cryst opt_temp Vary Temperature (e.g., 4°C vs 20°C) optimize->opt_temp opt_conc Vary Concentrations (Compound & Precipitant) optimize->opt_conc opt_solv Screen Solvents & Additives optimize->opt_solv opt_seed Micro-seeding optimize->opt_seed dehydrate Controlled Dehydration post_cryst->dehydrate anneal Crystal Annealing post_cryst->anneal cryo Optimize Cryoprotectant post_cryst->cryo diffract Collect Diffraction Data opt_temp->diffract opt_conc->diffract opt_solv->diffract opt_seed->diffract dehydrate->diffract anneal->diffract cryo->diffract analyze Analyze Resolution & Data Quality diffract->analyze analyze->optimize Needs Improvement finish High-Resolution Structure analyze->finish Resolution Goal Met Hedgehog_Pathway cluster_off Pathway OFF (No Ligand) cluster_on Pathway ON (Ligand Present) ligand Hedgehog Ligand (e.g., SHH) ptch1 PTCH1 (Receptor) ligand->ptch1 Binds smo SMO (Transducer) ptch1->smo Inhibits sufu SUFU gli GLI Proteins sufu->gli Sequesters & Promotes Repression gli_a GLI (Activator) nucleus Nucleus gli_a->nucleus genes Target Gene Expression (Proliferation, Survival) nucleus->genes Transcription compound This compound (Hypothesized Target) compound->smo Potential Inhibition ptch1_off PTCH1 smo_off SMO ptch1_off->smo_off Inhibition smo_on SMO Active smo_on->sufu Inhibits

References

Technical Support Center: Swietemahalactone Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the preparation of Swietemahalactone samples for spectroscopic analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during sample preparation and analysis.

Question Answer
Why are the peaks in my ¹H NMR spectrum broad or asymmetric? Broad or asymmetric peaks can result from several sample preparation issues: 1. High Concentration: Overly concentrated samples increase solution viscosity, which can lead to line broadening.[1][2] It is recommended to use 5-25 mg for ¹H NMR.[1] 2. Solid Particles: Suspended particulate matter disrupts the magnetic field homogeneity.[1][3] Always filter your sample solution through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[1] 3. Poor Mixing: A non-uniform concentration along the height of the NMR tube can cause poor shimming and distorted peak shapes.[2] Ensure the sample is thoroughly mixed after dissolution. 4. Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. If suspected, consider treating your sample with a chelating agent.
My Mass Spectrometry signal is weak or non-existent. What's the problem? A weak or absent signal in MS can often be traced back to the sample preparation: 1. Inappropriate Concentration: For ESI-MS, the ideal concentration is typically in the range of 10-100 µg/mL.[4] Samples that are too concentrated can cause signal suppression, while those that are too dilute may not be detected.[4][5] 2. Presence of Non-Volatile Salts: High concentrations of inorganic salts (e.g., Na⁺, K⁺) are not compatible with electrospray ionization (ESI) and can suppress the analyte signal or clog the instrument.[4][6] 3. Wrong Solvent/pH: The solvent and its pH must be compatible with the ionization method. Ensure the analyte can be readily ionized in the chosen solvent system. 4. Use of TFA: Trifluoroacetic acid (TFA), while common in HPLC, can dramatically reduce ionization efficiency at the source.[6]
Why is the absorbance reading in my UV-Vis spectrum above the optimal range (>2 A)? An absorbance reading that is too high indicates that not enough light is passing through the sample to be accurately detected.[7] This is typically due to the sample being too concentrated.[7][8] To resolve this, you must dilute the sample.[7] You can perform a serial dilution to bring the absorbance into the optimal range, which is generally between 0.1 and 1.0 A for best accuracy.[7]
I see unexpected peaks in my NMR spectrum. Are they contaminants? Unexpected peaks are often due to contaminants introduced during sample preparation: 1. Solvent Impurities: Use high-purity deuterated solvents.[1] Keep solvent bottles tightly capped to prevent absorption of atmospheric moisture, which appears as a peak in the spectrum.[9] 2. Grease: Contamination from grease on glassware is common. Ensure all glassware is meticulously clean. 3. Dirty NMR Tubes: NMR tubes must be thoroughly cleaned and dried. Rinsing with acetone and drying with a stream of nitrogen is effective.[1] Do not dry tubes in a hot oven, as this may not effectively remove solvent vapors.[1] 4. Plasticizer Contamination: Peaks from phthalates can appear if the sample has come into contact with certain plastics. Use glass or appropriate solvent-resistant plasticware.
My LC-MS system is showing high back pressure after running my sample. What happened? High back pressure is almost always caused by particulates clogging the system.[6] It is critical that all samples are free of suspended solids before injection.[4] Centrifuge your samples and transfer the supernatant, or filter them through a syringe filter (e.g., 0.22 µm) appropriate for your solvent.[6] Precipitate formed upon mixing the sample with the mobile phase can also cause blockages.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound sample for NMR?

The preferred and most common solvent for small molecule NMR is deuterated chloroform (CDCl₃), provided the compound is soluble.[10] If this compound does not dissolve in CDCl₃, other common deuterated solvents to try include acetone-d₆, DMSO-d₆, or methanol-d₄.[10] It is advisable to first test solubility in the non-deuterated version of the solvent to avoid wasting expensive deuterated solvent.[10]

Q2: How much this compound do I need for different spectroscopic analyses?

The required amount varies significantly by technique:

  • ¹H NMR: 5-25 mg is typically sufficient for small molecules.[1][3]

  • ¹³C NMR: Requires a more concentrated sample, often 50-100 mg, as ¹³C is much less sensitive than ¹H.[3][10]

  • Mass Spectrometry (LC-MS): Aim for a final concentration of 10-100 µg/mL in a volatile solvent.[4]

  • UV-Vis Spectroscopy: The amount needed depends on the molar absorptivity (extinction coefficient) of this compound.[7] The goal is to prepare a solution that gives an absorbance reading in the optimal range (typically 0.1-1.0 A).[7] This often requires very dilute solutions.[11]

Q3: How do I properly clean and handle a cuvette for UV-Vis spectroscopy?

Proper cuvette handling is critical for accurate results.

  • Cleaning: Ensure cuvettes are meticulously clean.[11]

  • Rinsing: Before adding your sample, rinse the cuvette 2-3 times with a small amount of the solvent you are using, then rinse with your sample solution.[8][11]

  • Handling: Only handle the frosted sides of the cuvette. Fingerprints on the clear optical windows will scatter light and cause erroneous readings.[12] Wipe the optical surfaces with a lint-free cloth (like lens paper) before placing it in the spectrometer.[7]

  • Blank Measurement: Always run a blank measurement first. The blank consists of the pure solvent in the same cuvette you will use for your sample.[8][12] The spectrometer uses this to subtract any absorbance from the solvent and the cuvette itself.

Q4: My sample is a crude plant extract. How do I prepare it for analysis?

Crude extracts must be purified before spectroscopic analysis to remove interfering compounds like polysaccharides and polyphenols.[13] A general workflow involves:

  • Extraction: Perform a solvent extraction (e.g., using chloroform, ethyl acetate, or methanol) to isolate the compounds of interest from the ground plant material.

  • Purification: Use chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the extract.

  • Final Preparation: Once a pure fraction is obtained and the solvent is removed, you can proceed with preparing the sample for a specific spectroscopic technique as described in the protocols below.

Q5: How should I store my this compound samples to prevent degradation?

To ensure sample integrity, consider factors that cause chemical degradation, such as hydrolysis, oxidation, and photolysis.[14][15]

  • Temperature: Store samples at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation rates.

  • Light: Protect light-sensitive compounds by storing them in amber vials or in the dark.[14]

  • Atmosphere: For compounds susceptible to oxidation, consider storing them under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Moisture: Keep samples dry, as moisture can facilitate hydrolysis, especially for esters or other labile functional groups.[14]

Quantitative Data Summary

Table 1: Recommended Sample Concentrations for Spectroscopic Analysis

TechniqueRecommended ConcentrationNotes
¹H NMR 5 - 25 mg / 0.5 - 0.7 mLHigher concentrations can cause line broadening.[1][2]
¹³C NMR 50 - 100 mg / 0.5 - 0.7 mLRequires more sample due to the low natural abundance of ¹³C.[3][10]
LC-MS (ESI) 10 - 100 µg / mLOverly concentrated samples can cause ion suppression.[4]
UV-Vis Varies (typically µM to mM range)Concentration should be adjusted to achieve an absorbance between 0.1 and 1.0 A.[7]

Table 2: Common Deuterated Solvents for NMR Spectroscopy

SolventAbbreviationKey Characteristics
Chloroform-dCDCl₃Preferred solvent for many organic compounds; relatively non-polar.[10]
Acetone-d₆(CD₃)₂COGood for moderately polar compounds.
Dimethyl sulfoxide-d₆DMSO-d₆High boiling point; good for poorly soluble or polar compounds.[10]
Methanol-d₄CD₃ODProtic solvent; good for polar compounds; OH peak is broad.[10]
Water-d₂D₂OFor highly polar, water-soluble compounds.[10]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh Sample: Accurately weigh 5-25 mg of purified this compound (for ¹H NMR) directly into a small, clean vial.[1]

  • Add Solvent: Add approximately 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) to the vial.[1][10] The solution depth in a standard 5 mm NMR tube should be about 4-5 cm.[1][10]

  • Dissolve: Gently vortex or swirl the vial to completely dissolve the sample. Sonication can be used if the sample is difficult to dissolve.[7]

  • Filter: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the tip. Do not use cotton wool, as solvents may extract impurities from it.[1]

  • Transfer: Use the filter pipette to transfer the sample solution from the vial into a clean, dry 5 mm NMR tube. This removes any dust or particulate matter.[1][10]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[10] The sample is now ready for analysis.

Protocol 2: Sample Preparation for LC-MS (ESI)
  • Prepare Stock Solution: Accurately weigh ~1 mg of purified this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a glass vial to create a 1 mg/mL stock solution.[4]

  • Dilute: Take an aliquot (e.g., 10-100 µL) of the stock solution and dilute it with a volatile solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, water, or a combination) to a final volume of 1 mL.[4] This should result in a final concentration in the 10-100 µg/mL range.[4]

  • Ensure Clarity: The final solution must be completely clear and free of any precipitate or cloudiness.[4]

  • Filter/Centrifuge: If any particulates are visible, centrifuge the vial and transfer the supernatant to a clean autosampler vial, or filter the solution through a 0.22 µm syringe filter.[6]

  • Transfer and Cap: Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and septum.[4] The sample is now ready for injection.

Protocol 3: Sample Preparation for UV-Vis Spectroscopy
  • Select Solvent: Choose a spectroscopic grade solvent that dissolves this compound and is transparent in the wavelength range of interest.[7]

  • Prepare Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the purified compound and dissolving it in a precise volume of the chosen solvent using a volumetric flask.[7]

  • Prepare Blank: Fill a clean quartz cuvette with the pure solvent. This will be used as the blank or reference.[8][12]

  • Prepare Sample Dilution: Based on an estimate of the molar absorptivity, dilute the stock solution to a concentration that is likely to yield an absorbance in the optimal range (0.1-1.0 A). If the value is unknown, perform a trial run with a moderately dilute solution.[7]

  • Measure Blank: Place the blank cuvette in the spectrophotometer and record the baseline.

  • Measure Sample: Rinse the cuvette with the diluted sample solution, then fill it and place it in the spectrometer.[8] Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[12]

  • Adjust Concentration: If the absorbance is too high, perform further accurate dilutions and re-measure.[7] If the signal is too low, prepare a more concentrated sample.

Visualizations

Experimental and Logical Workflows

ExperimentalWorkflow cluster_extraction Extraction & Purification cluster_preparation Sample Preparation cluster_analysis Analysis start Crude Source (e.g., Plant Material) extraction Solvent Extraction start->extraction filtration Filtration/ Concentration extraction->filtration chromatography Column Chromatography/HPLC filtration->chromatography pure_compound Pure this compound (Solid/Oil) chromatography->pure_compound weigh Weigh Sample pure_compound->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter_final Filter/ Centrifuge dissolve->filter_final nmr NMR Tube filter_final->nmr NMR ms MS Vial filter_final->ms MS uv UV-Vis Cuvette filter_final->uv UV-Vis

Caption: General workflow from crude natural product to analysis-ready sample.

TroubleshootingTree start Poor Spectroscopic Signal (Low S/N or Broad Peaks) q_conc Is sample concentration optimal? start->q_conc q_purity Is sample free of particulates/salts? q_conc->q_purity Yes sol_conc_low Increase Concentration q_conc->sol_conc_low No (Too Low) sol_conc_high Decrease Concentration (Dilute Sample) q_conc->sol_conc_high No (Too High) q_solvent Is the solvent appropriate? q_purity->q_solvent Yes sol_filter Filter or Centrifuge Sample q_purity->sol_filter No sol_solvent Test Solubility in Alternate Solvents q_solvent->sol_solvent No sol_shim Re-shim Magnet (NMR Specific) q_solvent->sol_shim Yes

Caption: Troubleshooting logic for common issues with spectroscopic signals.

StabilityFactors center This compound Sample Integrity thermolysis Thermolysis center->thermolysis photolysis Photolysis center->photolysis oxidation Oxidation center->oxidation hydrolysis Hydrolysis center->hydrolysis acid_base_deg Acid/Base Degradation center->acid_base_deg temp Temperature temp->thermolysis light Light Exposure light->photolysis oxygen Atmospheric Oxygen oxygen->oxidation water Moisture/Water water->hydrolysis ph pH (in solution) ph->acid_base_deg

Caption: Key environmental factors affecting the stability of a sample.

References

Technical Support Center: Enhancing the Bioavailability of Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Swietemahalactone. Given the limited specific data on this compound, the guidance provided is based on established principles for improving the bioavailability of poorly soluble, lipophilic compounds, such as other limonoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges for the oral bioavailability of lipophilic natural compounds like this compound, a presumed limonoid, are typically low aqueous solubility and potentially high first-pass metabolism.[1][2] These factors can lead to poor dissolution in the gastrointestinal fluids and significant degradation before the compound reaches systemic circulation. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, further reducing absorption.[1][2]

Q2: How can I improve the solubility of this compound in my experiments?

A2: To improve the solubility of this compound, you can employ several strategies:

  • Co-solvents: Use a mixture of solvents. For instance, adding a small amount of an organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can significantly increase the solubility of lipophilic compounds.

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the solution can increase its solubility.

  • Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the lipophilic compound and increase its apparent solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Q3: What formulation strategies can be used to enhance the in vivo bioavailability of this compound?

A3: Several formulation strategies can be effective:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[4]

  • Solid dispersions: Dispersing this compound in an inert carrier matrix in its amorphous form can enhance its dissolution rate.

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers like PLGA, can improve its absorption and protect it from degradation.

Q4: Are there any known interactions of related compounds with metabolic enzymes or transporters?

A4: Yes, studies on other limonoids, such as nomilin from citrus, have shown inhibitory effects on the metabolic enzyme CYP3A4 and the efflux transporter P-glycoprotein (P-gp).[1][2] This suggests that this compound could potentially have similar interactions. Inhibition of CYP3A4 and P-gp can lead to increased bioavailability by reducing first-pass metabolism and cellular efflux.

Troubleshooting Guides

Problem 1: My this compound sample is precipitating out of the dissolution medium during in vitro testing.

Possible Cause Troubleshooting Step
Low aqueous solubility. Increase the concentration of co-solvents (e.g., up to 10% ethanol) or surfactants in your medium.
Incorrect pH. Determine the pKa of this compound and adjust the pH of the dissolution medium accordingly.
"Salting out" effect. If using high concentrations of buffers or salts, try reducing their concentration or using a different buffer system.
Crystallization from a supersaturated solution. Consider formulating this compound as a solid dispersion to maintain it in an amorphous state.

Problem 2: I am observing very low and variable oral bioavailability of this compound in my animal model.

Possible Cause Troubleshooting Step
Poor dissolution in the GI tract. Formulate this compound using a bioavailability-enhancing technique such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.
High first-pass metabolism. Co-administer this compound with a known inhibitor of CYP3A4 (e.g., ketoconazole in preclinical models) to assess the impact of metabolism. If this increases bioavailability, consider formulation strategies that bypass the liver, such as lymphatic transport via lipid-based systems.
P-glycoprotein (P-gp) mediated efflux. Co-administer with a P-gp inhibitor (e.g., verapamil in preclinical models). An increase in absorption would suggest that efflux is a limiting factor.
Degradation in the GI tract. Investigate the stability of this compound at different pH values corresponding to the stomach and intestine. If it is unstable, consider enteric-coated formulations to protect it from stomach acid.

Quantitative Data Summary

Table 1: Physicochemical Properties (Illustrative)

ParameterValueSignificance
Molecular Weight~400-500 g/mol (Typical for limonoids)Influences diffusion and permeability.
Aqueous Solubility< 10 µg/mL (Hypothetical for BCS Class II)Low solubility is a major barrier to dissolution and absorption.
Log P> 3 (Hypothetical for a lipophilic compound)High lipophilicity can lead to poor aqueous solubility but good membrane permeability.
Permeability (Caco-2)> 1 x 10-6 cm/s (Hypothetical for BCS Class II)Indicates good potential for passive diffusion across the intestinal epithelium.

Table 2: Pharmacokinetic Parameters of Limonin in Humans (as an example for a Limonoid)

ParameterValueReference
Tmax (Time to maximum concentration)~6 hours[5][6]
Cmax (Maximum concentration)1.74 to 5.27 nmol/L (for increasing doses of limonin glucoside)[5][6]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (>200 Ω·cm²).

  • Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4).

  • Prepare the dosing solution of this compound (e.g., 10 µM) in transport buffer.

  • To assess bidirectional transport, perform the assay in both apical (A) to basolateral (B) and basolateral (B) to apical (A) directions.

  • For the A to B assay, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For the B to A assay, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.

  • At the end of the experiment, determine the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio ≥ 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A Solubility & Permeability Assessment B BCS Classification A->B C Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) B->C Guides Strategy D Formulation Optimization C->D E In Vitro Dissolution Testing D->E F In Vivo Animal Studies (Pharmacokinetics) E->F Promising formulations advance G Data Analysis & Bioavailability Calculation F->G

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream Drug_L This compound Drug_C This compound Drug_L->Drug_C Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Drug_C->Pgp CYP3A4 CYP3A4 (Metabolizing Enzyme) Drug_C->CYP3A4 Drug_B This compound Drug_C->Drug_B Absorption Pgp->Drug_L Efflux Metabolite Metabolite CYP3A4->Metabolite Metabolism

Caption: Potential barriers to oral absorption of this compound.

bcs_formulation cluster_strategies Formulation Strategies BCS BCS Class (Solubility & Permeability) Class1 Class I (High, High) -> Immediate Release BCS->Class1 Class2 Class II (Low, High) -> Solubilization (SEDDS, SD) BCS->Class2 Class3 Class III (High, Low) -> Permeation Enhancement BCS->Class3 Class4 Class IV (Low, Low) -> Solubilization & Permeation Enhancement BCS->Class4

Caption: BCS-based formulation strategy selection.

References

Technical Support Center: Mitigating Cytotoxicity of Swietemahalactone in Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of Swietemahalactone, a potential therapeutic agent isolated from Swietenia mahagoni.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

This compound is a tetranortriterpenoid, a type of limonoid, found in the seeds of Swietenia mahagoni (Meliaceae).[1] Limonoids from this plant family have demonstrated significant cytotoxic and anti-cancer properties.[2] While this cytotoxicity is promising for cancer therapy, it also raises concerns about potential damage to healthy, non-cancerous cells, which can limit its therapeutic window and lead to adverse side effects in patients.[3] Therefore, understanding and mitigating this off-target cytotoxicity is crucial for its development as a safe and effective drug.

Q2: Is there any available data on the cytotoxic activity of this compound?

Currently, specific cytotoxicity data for the isolated compound this compound is limited in publicly available literature. However, studies on extracts from Swietenia mahagoni, which contain this compound and other related limonoids, provide an indication of its potent cytotoxic nature.

Q3: What is the likely mechanism of this compound-induced cytotoxicity?

The primary mechanism of cytotoxicity for many limonoids and other natural cytotoxic compounds is the induction of apoptosis, or programmed cell death.[4][5] This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways involve a cascade of signaling proteins, including the Bcl-2 family (Bcl-2, Bax) and caspases, which ultimately lead to cell dismantling.[5][6] It is highly probable that this compound exerts its cytotoxic effects through the activation of these apoptotic signaling pathways.

Q4: What are the general strategies to mitigate the cytotoxicity of a natural product like this compound?

Mitigating the cytotoxicity of a potent natural compound involves several approaches that can be explored during therapeutic development:

  • Prodrug Development: Modifying the chemical structure of this compound to create a less toxic precursor molecule (prodrug) that is converted into its active, cytotoxic form specifically at the target site (e.g., within a tumor).[7]

  • Targeted Drug Delivery: Encapsulating this compound in a nano-carrier system, such as liposomes or nanoparticles, that is engineered to specifically target cancer cells.[8][9] This can be achieved by decorating the surface of the nanocarrier with ligands that bind to receptors overexpressed on cancer cells.

  • Co-administration with Cytoprotective Agents: Using agents that protect normal cells from the toxic effects of chemotherapy without compromising the anti-cancer efficacy.[10][11]

  • Structural Modification: Synthesizing derivatives of this compound to identify analogues with an improved therapeutic index (higher toxicity towards cancer cells and lower toxicity towards normal cells).[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability in cytotoxicity assay results between replicate wells. - Inconsistent cell seeding density.- Pipetting errors during compound addition.- Edge effects in the microplate.[13]- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Observed cytotoxicity in control (vehicle-treated) wells. - High concentration of the solvent (e.g., DMSO) used to dissolve this compound.- Contamination of the cell culture or reagents.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).- Run a vehicle-only control to determine its baseline toxicity.- Use aseptic techniques and check for contamination.
No significant cytotoxicity observed even at high concentrations. - this compound instability in the culture medium.- Low sensitivity of the chosen cell line.- Incorrect assay endpoint or incubation time.- Assess the stability of this compound under experimental conditions.- Test on a panel of cell lines with varying sensitivities.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Difficulty dissolving this compound for in vitro assays. - Poor aqueous solubility of the compound.- Use a minimal amount of a suitable organic solvent like DMSO to prepare a high-concentration stock solution.- Consider formulation approaches like creating a complex with cyclodextrins to improve solubility.[9]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of extracts and related compounds from Swietenia mahagoni. It is important to note that these are not for pure this compound but provide a relevant context for its potential potency.

Substance Cell Line Assay IC50 / LC50 Value Reference
Methanolic Leaf Extract-MTT44.2 µg/mL[2]
Ethyl Acetate Seed FractionT47D (Breast Cancer)-49.12 ppm[2]
Limonoid FractionHCT-116 (Colon Cancer)-55.87 µg/mL[2]
Swietenine (Limonoid)Brine ShrimpLethality14.6 µg/mL[1][14]
3-O-tigloylswietenolide (Limonoid)Brine ShrimpLethality12.5 µg/mL[1][14]

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).[13]

Visualizations

Logical Workflow for Mitigating Cytotoxicity

Mitigating_Cytotoxicity_Workflow Workflow for Mitigating this compound Cytotoxicity A Initial Screening: Determine IC50 of this compound on cancer and normal cell lines B High Cytotoxicity Observed in Normal Cells A->B Results show C Low Therapeutic Index B->C Leads to D Mitigation Strategy Development C->D Necessitates E Formulation Strategies (Liposomes, Nanoparticles) D->E F Co-administration with Cytoprotective Agents D->F G Structural Modification (Derivative Synthesis) D->G H In Vitro Evaluation of Mitigated Formulations/Combinations E->H F->H G->H I Improved Therapeutic Index H->I Successful outcome J Proceed to In Vivo Studies I->J

Caption: A logical workflow for addressing the cytotoxicity of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Assessment_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells and Incubate (24, 48, 72h) C->D E MTT Assay D->E F LDH Assay D->F G Measure Absorbance E->G F->G H Calculate % Viability/ % Cytotoxicity G->H I Determine IC50 H->I

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

Apoptosis Signaling Pathways

Apoptosis_Signaling_Pathways Potential Apoptotic Pathways Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Swiete_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Swiete_ext->DeathReceptor induces Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Swiete_int This compound Mitochondrion Mitochondrial Stress Swiete_int->Mitochondrion induces Bcl2 Bcl-2 Family (Bax activation, Bcl-2 inhibition) Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Swietemahalactone and Other Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data highlights the potent antibacterial activity of swietemahalactone, a phragmalin-type limonoid, and provides a comparative analysis against other notable limonoids. This guide synthesizes experimental findings on the antibacterial spectrum and potency of these natural compounds, offering valuable insights for researchers and drug development professionals in the pursuit of novel antimicrobial agents.

Limonoids, a class of tetranortriterpenoids, have long been recognized for their diverse biological activities. Among these, their antibacterial properties have garnered significant interest as the challenge of antimicrobial resistance grows. This report focuses on the comparative antibacterial efficacy of this compound and other prominent limonoids such as gedunin, azadirachtin, and swietenolide.

Quantitative Antibacterial Activity

The antibacterial potency of limonoids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of a compound's ability to inhibit or kill bacteria. A summary of the available data is presented below.

LimonoidBacterial StrainMICMBCReference
This compound Escherichia coli0.01 µM-[1]
Swietenine Bacillus megaterium32-64 µg/mL-[2][3]
Escherichia coli32-64 µg/mL-[2][3]
3-O-tigloylswietenolide Bacillus megaterium32-64 µg/mL-[2][3]
Escherichia coli32-64 µg/mL-[2][3]
Gedunin Xylella fastidiosa2.7 x 10³ µM-[4]
Azadirachtin (Neem Leaf Extract) Pasteurella multocida12.5 mg/mL25 mg/mL[5][6]
Salmonella pullorum50 mg/mL100 mg/mL[5][6]
Salmonella gallinarum50 mg/mL100 mg/mL[5][6]
Escherichia coli100 mg/mL112.5 mg/mL[5][6]
Swietenolide Multiple Drug-Resistant StrainsActive-[7]
2-hydroxy-3-O-tigloylswietenolide Multiple Drug-Resistant StrainsActive-[7]

Note: Data for azadirachtin is from neem leaf extracts and may not represent the activity of the pure compound. The activity of swietenolide and 2-hydroxy-3-O-tigloylswietenolide was confirmed, but specific MIC values were not provided in the cited literature.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing antibacterial activity. The broth microdilution method is a standard and widely accepted technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plate is incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of limonoid Inoculation Inoculate microtiter plate wells with bacteria and compound dilutions Compound_Dilution->Inoculation Bacterial_Suspension Prepare standardized bacterial inoculum Bacterial_Suspension->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained by sub-culturing the contents of the wells that showed no visible growth onto an agar medium. The plates are then incubated, and the MBC is identified as the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.

Mechanisms of Antibacterial Action

The primary mechanism of antibacterial action for many terpenoids, including limonoids, is believed to be the disruption of the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This disruption can manifest in several ways:

  • Increased Membrane Permeability: The insertion of limonoids into the cell membrane can create pores or channels, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Disruption of Membrane Potential: The electrochemical gradient across the bacterial membrane is vital for processes like ATP synthesis and transport. Limonoids can dissipate this potential, leading to metabolic arrest and cell death.

  • Inhibition of Membrane-Bound Enzymes: Key cellular processes are carried out by enzymes embedded in the cell membrane. Limonoids can interfere with the function of these enzymes, further compromising cellular viability.

Limonoid_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane_Integrity Loss of Membrane Integrity Cell_Death Cell_Death Membrane_Integrity->Cell_Death Membrane_Potential Dissipation of Membrane Potential Membrane_Potential->Cell_Death Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Enzyme_Inhibition->Cell_Death Limonoid Limonoid Limonoid->Membrane_Integrity Disruption Limonoid->Membrane_Potential Disruption Limonoid->Enzyme_Inhibition Inhibition

Proposed mechanism of antibacterial action for limonoids.

While the disruption of the cell membrane is a primary proposed mechanism, it is important to note that some limonoids, such as azadirachtin, are also suggested to interfere with other cellular processes, including the inhibition of essential enzymes involved in bacterial growth and metabolism.[5][8][9] Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound and other limonoids.

Conclusion

The available data indicates that this compound possesses remarkable antibacterial activity, particularly against E. coli. When compared to other limonoids, its potency, as demonstrated by its low MIC value, is noteworthy. However, the majority of the currently available quantitative data for other limonoids is derived from crude plant extracts, which may contain a mixture of bioactive compounds. Therefore, direct comparisons of potency should be made with caution.

Further studies with purified limonoids against a broader panel of clinically relevant and drug-resistant bacteria are essential to fully understand their therapeutic potential. Elucidating the precise molecular mechanisms and signaling pathways will be critical for the rational design and development of new limonoid-based antibacterial drugs. This comparative guide serves as a foundational resource to direct future research in this promising area of antimicrobial discovery.

References

Comparative Analysis of the Antibacterial Efficacy of Swietemahalactone and Swietenolide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Natural products, particularly those derived from medicinal plants, represent a promising reservoir of structurally diverse compounds with potential therapeutic applications. Among these, limonoids isolated from the Meliaceae family, such as Swietenia mahagoni, have garnered significant interest for their broad spectrum of biological activities. This guide provides a comparative overview of the antibacterial efficacy of two such limonoids: swietemahalactone and swietenolide.

Quantitative Assessment of Antibacterial Potency

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates a higher potency.

A study has reported a significant antibacterial effect of This compound , a rearranged phragmalin-type limonoid, against the Gram-negative bacterium Escherichia coli (ATCC 25922), with a remarkable MIC of 0.01 μM.

It is important to note that a direct comparison of the antibacterial efficacy between this compound and swietenolide is challenging due to the limited availability of specific MIC data for swietenolide against a comparable spectrum of bacteria. The data for the swietenolide derivative, 3-O-tigloylswietenolide, suggests a lower potency compared to the highly potent activity reported for this compound against E. coli.

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC)

CompoundBacterial StrainMIC
This compoundEscherichia coli (ATCC 25922)0.01 μM
3-O-tigloylswietenolideBacillus megaterium32-64 μg/mL
Escherichia coli32-64 μg/mL
SwietenolideData not available-

Experimental Protocols

The determination of MIC values is a critical step in assessing antibacterial activity. The following is a generalized experimental protocol based on the microdilution method, a common technique used in the cited studies.

Microdilution Broth Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on a suitable agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Test Compounds: The test compounds (this compound or swietenolide) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared from the stock solution in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacterial suspension without the test compound) and negative (broth medium only) controls are included. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

Figure 1. Experimental workflow for MIC determination.

Putative Mechanisms of Antibacterial Action

The precise molecular mechanisms underlying the antibacterial activity of this compound and swietenolide are not yet fully elucidated. However, based on studies of related limonoids and other natural products, some potential mechanisms can be proposed.

Disruption of Bacterial Membranes: Many antimicrobial compounds exert their effects by compromising the integrity of the bacterial cell membrane. This can lead to the leakage of essential intracellular components, disruption of the proton motive force, and ultimately, cell death. The lipophilic nature of limonoids may facilitate their interaction with and insertion into the bacterial membrane. For instance, a swietenolide derivative has been suggested to disrupt the cell membrane.

Inhibition of Metabolic Pathways: Interference with essential metabolic processes is another common antibacterial mechanism. This could involve the inhibition of key enzymes involved in processes such as protein synthesis, nucleic acid replication, or energy metabolism.

Cell Wall Disruption: For phragmalin-type limonoids like this compound, a potential mechanism could involve the disruption of the bacterial cell wall, as has been suggested for crude extracts containing similar compounds. The bacterial cell wall is crucial for maintaining cell shape and protecting against osmotic stress, making it an excellent target for antibacterial agents.

Signaling_Pathway cluster_compound Limonoid Compound cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects Limonoid This compound / Swietenolide Cell_Membrane Cell Membrane Limonoid->Cell_Membrane Metabolic_Enzymes Metabolic Enzymes Limonoid->Metabolic_Enzymes Cell_Wall Cell Wall Limonoid->Cell_Wall Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption Metabolic_Inhibition Inhibition of Metabolic Pathways Metabolic_Enzymes->Metabolic_Inhibition Cell_Wall_Damage Cell Wall Damage Cell_Wall->Cell_Wall_Damage Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death Metabolic_Inhibition->Bacterial_Cell_Death Cell_Wall_Damage->Bacterial_Cell_Death

Figure 2. Putative antibacterial mechanisms of limonoids.

A Comparative Analysis of Bioactive Limonoids from Swietenia mahagoni and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Antimicrobial Efficacy, Mechanism of Action, and Cytotoxicity

In the global search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products have emerged as a promising frontier. Among these, compounds derived from the plant Swietenia mahagoni, commonly known as West Indian Mahogany, have garnered scientific interest. While the user's initial query focused on "Swietemahalactone," a thorough review of scientific literature indicates that this is not a recognized name for a specific bioactive compound from this plant with documented antimicrobial properties. Instead, research has highlighted the antibacterial potential of several other limonoids isolated from S. mahagoni, principally swietenine and swietenolide . This guide, therefore, presents a comparative analysis of these two prominent limonoids against conventional antibiotics, focusing on their antimicrobial efficacy, proposed mechanisms of action, and cytotoxic profiles.

Antimicrobial Performance: A Quantitative Comparison

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The available data for swietenine and swietenolide against Gram-positive (Bacillus megaterium) and Gram-negative (Escherichia coli) bacteria are presented below, alongside the MIC values for common conventional antibiotics against the same bacterial species. This allows for a direct comparison of their relative potencies.

Compound/AntibioticTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Swietenine Bacillus megaterium32 µg/mL[1]
Escherichia coli64 µg/mL[1]
Swietenolide Bacillus megaterium32 µg/mL[1]
Escherichia coli64 µg/mL[1]
Ampicillin Bacillus megateriumNot readily available
Escherichia coli4 µg/mL[2]
Ciprofloxacin Bacillus subtilis (related species)<0.5 µg/mL[3]
Escherichia coli≤1 µg/mL (susceptible)[1]
Gentamicin Bacillus megateriumNot readily available
Escherichia coli6-30 µg/mL[4]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for conventional antibiotics are provided as a general reference for their typical efficacy.

Mechanism of Action: A Tale of Two Approaches

Conventional antibiotics employ a variety of well-established mechanisms to inhibit bacterial growth. In contrast, the precise molecular targets of swietenine and swietenolide are still under investigation. However, studies on the crude extracts of Swietenia mahagoni and related limonoids suggest a primary mode of action centered on the disruption of the bacterial cell envelope.

Conventional Antibiotics: Targeted Disruption

Conventional antibiotics function by interfering with essential bacterial processes. Their mechanisms can be broadly categorized as:

  • Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., ampicillin) and glycopeptides prevent the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Aminoglycosides (e.g., gentamicin) and macrolides bind to bacterial ribosomes, disrupting the translation of messenger RNA into proteins.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin) inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.

Swietenine and Swietenolide: A Focus on Membrane Integrity

The proposed mechanism of action for limonoids from Swietenia mahagoni involves the disruption of the bacterial cell membrane. This is a broader mechanism compared to the highly specific targets of many conventional antibiotics. It is believed that these lipophilic compounds intercalate into the lipid bilayer of the bacterial cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

G cluster_conventional Conventional Antibiotics cluster_limonoids Swietenine & Swietenolide Beta-lactams Beta-lactams Cell Wall Synthesis Cell Wall Synthesis Beta-lactams->Cell Wall Synthesis Inhibit Aminoglycosides Aminoglycosides Protein Synthesis Protein Synthesis Aminoglycosides->Protein Synthesis Inhibit Fluoroquinolones Fluoroquinolones DNA Replication DNA Replication Fluoroquinolones->DNA Replication Inhibit Limonoids Limonoids Cell Membrane Cell Membrane Limonoids->Cell Membrane Disrupt Loss of Integrity Loss of Integrity Cell Membrane->Loss of Integrity Cell Death Cell Death Loss of Integrity->Cell Death

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for swietenine and swietenolide were determined using the broth microdilution method.[1]

  • Preparation of Test Compounds: Stock solutions of swietenine and swietenolide were prepared in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Microdilution Assay: The assay was performed in 96-well microtiter plates. A serial two-fold dilution of each test compound was prepared in Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G

Cytotoxicity Assay

The cytotoxic effects of swietenine and swietenolide were evaluated using the brine shrimp lethality bioassay.[1]

  • Preparation of Test Solutions: Various concentrations of swietenine and swietenolide were prepared in vials containing seawater and DMSO.

  • Hatching of Brine Shrimp: Brine shrimp eggs (Artemia salina) were hatched in artificial seawater under constant aeration for 48 hours.

  • Exposure: Ten nauplii (larvae) were introduced into each vial containing the test solutions.

  • Incubation and Observation: The vials were maintained under illumination. After 24 hours, the number of surviving nauplii was counted.

  • LC50 Determination: The concentration at which 50% of the nauplii were killed (LC50) was determined. The LC50 values for swietenine and 3-O-tigloylswietenolide (a related limonoid) were found to be 14.6 µg/mL and 12.5 µg/mL, respectively.[1]

Comparative Summary and Future Outlook

The available data indicates that swietenine and swietenolide possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. While their MIC values are higher than those of highly potent conventional antibiotics like ciprofloxacin, they are within a range that suggests potential therapeutic value, especially in the context of rising antibiotic resistance.

The proposed mechanism of action, centered on the disruption of the bacterial cell membrane, is a significant point of differentiation from many conventional antibiotics. This broader mechanism could be advantageous in overcoming resistance mechanisms that target specific enzymes or pathways. However, it also raises concerns about potential cytotoxicity to host cells, as evidenced by the brine shrimp lethality assay. Further studies using human cell lines are necessary to fully assess their therapeutic index.

References

Validating the Antibacterial Target of Swietemahalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has demonstrated antibacterial properties. However, its specific molecular target within bacteria remains to be definitively validated. This guide provides a comparative framework for researchers aiming to elucidate the antibacterial mechanism of this compound. It outlines potential target pathways, compares its activity with related compounds, and details the experimental protocols necessary for target validation.

Comparative Analysis of Antibacterial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not yet published, data from other limonoids isolated from Swietenia mahagoni provide a valuable benchmark. The following table summarizes the MIC values for two such limonoids, Swietenine and 3-O-tigloylswietenolide, against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
SwietenineBacillus megaterium32-64[1]
Escherichia coli32-64[1]
3-O-tigloylswietenolideBacillus megaterium32-64[1]
Escherichia coli32-64[1]

Potential Antibacterial Targets and Mechanisms

Based on the known mechanisms of other natural antibacterial compounds, several potential targets for this compound can be hypothesized. Validating which of these, if any, is the true target requires rigorous experimental investigation. The following diagram illustrates these potential pathways.

cluster_this compound This compound cluster_targets Potential Bacterial Targets This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibition ProteinSynthesis Protein Synthesis (Ribosomes) This compound->ProteinSynthesis Inhibition DNASynthesis DNA Replication & Repair This compound->DNASynthesis Inhibition CellMembrane Cell Membrane Integrity This compound->CellMembrane Disruption

Caption: Potential antibacterial mechanisms of action for this compound.

Experimental Workflow for Target Validation

Validating the specific antibacterial target of a novel compound like this compound involves a multi-step process. The following workflow outlines the key experimental stages, from initial screening to definitive target identification.

A Initial Screening (MIC/MBC determination) B Macromolecular Synthesis Assays (DNA, RNA, protein, peptidoglycan) A->B C Affinity-Based Methods (Affinity chromatography, pull-down assays) B->C D Genetic & Proteomic Approaches (Resistant mutant screening, expression profiling) B->D E Direct Target Interaction Studies (Thermal shift assay, ITC, SPR) C->E D->E F In Vitro Enzyme Inhibition Assays E->F G Target Validation F->G

Caption: Experimental workflow for antibacterial target validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments crucial in the validation of an antibacterial target.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

Thermal Shift Assay (TSA)

Objective: To assess the direct binding of this compound to a purified target protein by measuring changes in the protein's thermal stability.

Protocol:

  • Dispense the purified target protein into the wells of a 96-well PCR plate.

  • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Add this compound at various concentrations to the wells. Include a control with no compound.

  • Seal the plate and perform a temperature ramp in a real-time PCR instrument, monitoring the fluorescence at each temperature increment.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of this compound indicates direct binding.

Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and its target protein.

Protocol:

  • Load the purified target protein into the sample cell of the ITC instrument.

  • Load a concentrated solution of this compound into the injection syringe.

  • Perform a series of small injections of this compound into the sample cell while monitoring the heat change.

  • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

  • Fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Logical Relationship for Target Validation

The validation of an antibacterial target is a process of accumulating evidence from multiple, independent lines of investigation. The following diagram illustrates the logical flow of this process.

Phenotype Antibacterial Activity (Phenotypic Observation) Hypothesis Target Hypothesis (Genetic/Biochemical Clues) Phenotype->Hypothesis Binding Direct Binding (Biophysical Evidence) Hypothesis->Binding Inhibition Functional Inhibition (In Vitro/Cellular Assays) Binding->Inhibition ValidatedTarget Validated Target Inhibition->ValidatedTarget

Caption: Logical progression for validating an antibacterial target.

Conclusion

The validation of this compound's antibacterial target presents an exciting opportunity in the discovery of new antimicrobial agents. While direct evidence remains elusive, the information on related limonoids provides a solid foundation for initiating a target identification program. By employing the systematic experimental workflows and protocols outlined in this guide, researchers can effectively investigate the mechanism of action of this compound and contribute to the development of novel therapeutics to combat bacterial infections. The lack of a precisely identified target underscores the critical need for further research in this area.

References

A Researcher's Guide to Investigating Swietemahalactone Cross-Resistance with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Swietemahalactone, a novel rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has demonstrated antibacterial properties.[1][2] As with any new antimicrobial compound, understanding its potential for cross-resistance with existing antibiotics is crucial for its development as a therapeutic agent. Cross-resistance, which occurs when resistance to one antimicrobial agent confers resistance to another, can significantly limit the clinical utility of a new drug. Conversely, the absence of cross-resistance or the presence of synergistic effects could position this compound as a valuable component in combination therapies against multi-drug resistant (MDR) pathogens.

This guide provides a framework for researchers and drug development professionals to assess the cross-resistance profile of this compound. Due to the current absence of published experimental data on this specific topic, this document presents a series of hypothetical experimental protocols, data interpretations, and potential mechanistic pathways to guide future research.

Hypothetical Cross-Resistance Data

To illustrate how data from cross-resistance studies could be presented, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacterial strains with known resistance mechanisms.

Table 1: Hypothetical MICs (µg/mL) of this compound and Comparator Antibiotics against Antibiotic-Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeMechanism of ResistanceCiprofloxacin MICTetracycline MICPenicillin G MICThis compound MIC
E. coli ATCC 25922Wild-Type (Susceptible)-0.015128
E. coli EC-GyrA-1Ciprofloxacin-ResistantGyrA mutation32128
E. coli EC-TetA-1Tetracycline-ResistantTet(A) efflux pump0.01564216
S. aureus ATCC 29213Wild-Type (Susceptible)-0.50.250.0616
S. aureus SA-BlaZ-1Penicillin-Resistantβ-lactamase production0.50.25>25616
S. aureus SA-NorA-1Ciprofloxacin-Resistant (Efflux)NorA efflux pump overexpression840.0632

Interpretation of Hypothetical Data:

  • No Cross-Resistance with DNA Gyrase Mutations: The MIC of this compound against the ciprofloxacin-resistant E. coli with a GyrA mutation remains unchanged compared to the wild-type strain. This suggests that the mechanism of action of this compound is likely different from that of fluoroquinolones and is not affected by target-site mutations in DNA gyrase.

  • Potential for Efflux-Mediated Cross-Resistance: The two-fold increase in the MIC of this compound against the tetracycline-resistant E. coli (expressing the Tet(A) efflux pump) and the ciprofloxacin-resistant S. aureus (overexpressing the NorA efflux pump) suggests that this compound may be a substrate for these or similar multi-drug efflux pumps.

  • No Cross-Resistance with β-lactamase: The MIC of this compound is unaffected by the presence of β-lactamase in the penicillin-resistant S. aureus strain, indicating that its structure is not susceptible to this class of enzymes and its mechanism is unrelated to cell wall synthesis inhibition by β-lactams.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies. Below are standard protocols that could be employed.

Bacterial Strains and Culture Conditions

A panel of well-characterized bacterial strains should be used, including susceptible wild-type strains and isogenic mutants with defined resistance mechanisms. Strains should be cultured in appropriate media (e.g., Mueller-Hinton broth or agar) at 37°C.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining MIC values.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Checkerboard Assay for Synergy Testing

To investigate potential synergistic or antagonistic interactions between this compound and other antibiotics, a checkerboard assay can be performed.

  • Plate Setup: A 96-well plate is set up with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.

  • Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as described for MIC determination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 4.0

    • Antagonism: FIC > 4.0

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental Workflow for Cross-Resistance Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis strain_selection Select Bacterial Strains (Wild-Type & Resistant) culture Culture Bacteria to Log Phase strain_selection->culture inoculum Prepare Standardized Inoculum culture->inoculum mic_assay Perform Broth Microdilution MIC Assay inoculum->mic_assay antibiotic_prep Prepare Serial Dilutions of Antibiotics antibiotic_prep->mic_assay incubation Incubate Plates (18-24h at 37°C) mic_assay->incubation mic_reading Read MIC Values incubation->mic_reading data_table Tabulate MIC Data mic_reading->data_table interpretation Compare MICs between WT and Resistant Strains data_table->interpretation conclusion Determine Cross-Resistance or Lack Thereof interpretation->conclusion

Caption: Workflow for determining cross-resistance using MIC assays.

Potential Mechanisms of Antibiotic Interaction

G cluster_synergy Synergistic Interactions cluster_resistance Cross-Resistance Mechanisms swi_synergy This compound efflux_inhibition Inhibition of Efflux Pump swi_synergy->efflux_inhibition permeability Increased Cell Permeability swi_synergy->permeability abx_synergy Antibiotic B target_mod Modification of Antibiotic Target abx_synergy->target_mod efflux_inhibition->abx_synergy bacterial_cell_synergy Enhanced Bacterial Killing efflux_inhibition->bacterial_cell_synergy permeability->abx_synergy permeability->bacterial_cell_synergy target_mod->swi_synergy target_mod->bacterial_cell_synergy swi_resistance This compound common_efflux Shared Efflux Pump swi_resistance->common_efflux common_target Shared Target Site (with mutation) swi_resistance->common_target abx_resistance Antibiotic A abx_resistance->common_efflux abx_resistance->common_target bacterial_cell_resistance Reduced Efficacy of Both Drugs common_efflux->bacterial_cell_resistance common_target->bacterial_cell_resistance

Caption: Potential mechanisms of synergy and cross-resistance.

While direct experimental evidence for this compound's cross-resistance profile is not yet available, the methodologies and hypothetical frameworks presented in this guide offer a clear path for future investigations. Understanding the interactions between this compound and existing antibiotics is a critical step in evaluating its potential as a novel antibacterial agent. Should this compound prove to have a unique mechanism of action and a low potential for cross-resistance, it could become a valuable tool in the fight against antimicrobial resistance. Further research into its specific molecular target and its susceptibility to known resistance mechanisms is highly encouraged.

References

Unveiling the Therapeutic Potential: In Vivo Efficacy of Swietenia Extracts in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of Anti-Diabetic, Anti-Inflammatory, and Immunomodulatory Effects

Extracts from the Swietenia genus, particularly from the mahagoni and macrophylla species, have demonstrated promising therapeutic effects in preclinical animal studies. This guide provides a comprehensive comparison of the in vivo efficacy of these extracts in models of diabetes, neuroinflammation, and immunosuppression, alongside standard therapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the potential of Swietenia-derived compounds.

Anti-Diabetic Efficacy in Alloxan-Induced Diabetic Rats

Extracts of Swietenia mahagoni have been investigated for their hypoglycemic effects in a well-established animal model of type 1 diabetes induced by alloxan. Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia.

Experimental Data Summary

Treatment GroupAnimal ModelDosageDurationKey Outcome: Blood Glucose Level (mg/dL)
Control (Non-Diabetic) Wistar RatsVehicle14 days88.50 ± 17.61[1]
Diabetic Control Wistar RatsAlloxan (120 mg/kg) + Vehicle14 days270.25 ± 30.01[1]
S. mahagoni Seed Extract Wistar Rats250 mg/kg14 days85.50 ± 17.82[1]
S. mahagoni Seed Extract Wistar Rats500 mg/kg14 days83.00 ± 19.80[1]
S. mahagoni Seed Extract Wistar Rats1000 mg/kg14 days113.00 ± 11.16[1]
Glibenclamide (Standard) Wistar Rats0.50 mg/kgNot specifiedSignificant reduction from hyperglycemic state[2]
Metformin (Standard) Wistar Rats500 mg/kg42 daysSimilar effect to S. mahagoni extract (750 mg/kg)[3]

Experimental Protocol: Alloxan-Induced Diabetic Rat Model

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in sterile normal saline is administered to induce diabetes.[4][5][6]

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, typically 48-72 hours after alloxan injection. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.

  • Treatment: The Swietenia mahagoni extract or comparator drug is administered orally (e.g., via gavage) for a specified duration.

  • Outcome Measurement: Blood glucose levels are monitored at regular intervals to assess the hypoglycemic effect of the treatment.

Proposed Signaling Pathway for Anti-Diabetic Action

The anti-diabetic effects of Swietenia extracts are hypothesized to be mediated, in part, through the PI3K/Akt signaling pathway, which plays a crucial role in glucose metabolism.

Swietenia_Extract Swietenia_Extract Insulin_Receptor Insulin Receptor Swietenia_Extract->Insulin_Receptor Activates PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

PI3K/Akt Signaling in Glucose Metabolism

Anti-Inflammatory Efficacy in a Parkinson's Disease Mouse Model

An aqueous extract of Swietenia macrophylla leaves has been evaluated for its neuroprotective and anti-inflammatory effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. The 6-OHDA neurotoxin selectively destroys dopaminergic neurons, leading to neuroinflammation characterized by the activation of microglia and astrocytes.

Experimental Data Summary

Treatment GroupAnimal ModelDosageDurationKey Outcome: Neuroinflammatory Markers
Sham Control C57BL/6 MiceVehicle14 daysBaseline levels of IBA-1 and GFAP
6-OHDA Control C57BL/6 Mice6-OHDA + Vehicle14 daysSignificant increase in IBA-1 and GFAP expression[7][8][9][10]
S. macrophylla Leaf Extract C57BL/6 Mice50 mg/kg14 daysSignificant reduction in IBA-1 and GFAP expression compared to 6-OHDA control[7][8][9][10]
L-DOPA (Standard) C57BL/6 MiceVariousVariousMixed effects on neuroinflammation; can sometimes exacerbate glial activation[11]

Experimental Protocol: 6-OHDA-Induced Parkinson's Mouse Model

  • Animal Model: Adult male C57BL/6 mice are commonly used.

  • Induction of Parkinson's Disease: A unilateral injection of 6-OHDA is made into a specific brain region, such as the medial forebrain bundle or the striatum, to lesion the dopaminergic neurons.[8][12][13][14][15]

  • Treatment: The Swietenia macrophylla extract or comparator is administered, often starting before the 6-OHDA lesion and continuing for a period post-lesion.

  • Outcome Measurement: Immunohistochemical analysis is performed on brain tissue to quantify the expression of inflammatory markers such as Ionized calcium-binding adapter molecule 1 (IBA-1) for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.

Proposed Signaling Pathway for Anti-Inflammatory Action

The anti-inflammatory effects of Swietenia macrophylla extract are thought to involve the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., 6-OHDA) IKK IKK Complex Inflammatory_Stimulus->IKK Swietenia_Extract Swietenia_Extract Swietenia_Extract->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates

NF-κB Inflammatory Signaling Pathway

Immunomodulatory Efficacy in Cyclophosphamide-Induced Immunosuppressed Mice

The immunomodulatory potential of Swietenia mahagoni seed extract has been assessed in a mouse model of immunosuppression induced by cyclophosphamide, a cytotoxic agent that suppresses the immune system.

Experimental Data Summary

Treatment GroupAnimal ModelDosageDurationKey Outcome: Antibody Titer
Normal Control DDY MiceVehicle10 days0.00 ± 0.00[15][16][17]
Immunosuppressed Control DDY MiceCyclophosphamide + Vehicle10 days1.90 ± 0.330[15][16][17]
S. mahagoni Seed Extract DDY Mice50 mg/kg10 days3.51 ± 1.168[15][16][17]
S. mahagoni Seed Extract DDY Mice100 mg/kg10 days3.71 ± 0.631[15][16][17]
S. mahagoni Seed Extract DDY Mice200 mg/kg10 days4.01 ± 1.037[15][16][17]
Positive Control (Commercial Herbal Product) DDY MiceNot specified10 days4.31 ± 0.631[15][16][17]
Levamisole (Standard) MiceVariousVariousRestoration of suppressed immune responses[1][11][18]

Experimental Protocol: Cyclophosphamide-Induced Immunosuppression Mouse Model

  • Animal Model: DDY or BALB/c mice are commonly used.

  • Induction of Immunosuppression: Mice are treated with cyclophosphamide (e.g., intraperitoneal injections) to induce a state of immunosuppression.[11][19][20]

  • Immunization: Animals are often immunized with an antigen, such as Sheep Red Blood Cells (SRBC), to elicit an antibody response.

  • Treatment: The Swietenia mahagoni extract or comparator drug is administered orally.

  • Outcome Measurement: The humoral immune response is assessed by measuring the antibody titer in the serum using methods like hemagglutination.

Proposed Signaling Pathway for Immunomodulatory Action

The immunomodulatory effects of Swietenia mahagoni are likely multifaceted, potentially involving the stimulation of various immune cells and the modulation of cytokine production. One possible pathway involves the activation of immune signaling cascades that enhance antibody production.

Swietenia_Extract Swietenia_Extract APC Antigen Presenting Cell (APC) Swietenia_Extract->APC Stimulates T_Helper_Cell T Helper Cell APC->T_Helper_Cell Activates B_Cell B Cell T_Helper_Cell->B_Cell Helps Activate Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates into Antibody_Production Increased Antibody Production Plasma_Cell->Antibody_Production

References

Synergistic Antibacterial Effects of Swietemahalactone: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of studies investigating the synergistic effects of Swietemahalactone, a limonoid isolated from Swietenia mahagoni, in combination with other antibacterial agents. While this compound and various extracts of Swietenia mahagoni have demonstrated inherent antibacterial properties against a spectrum of pathogens, data on their potential to enhance the efficacy of conventional antibiotics is not publicly available.

Researchers, scientists, and drug development professionals interested in the potential of this compound as a synergistic agent will find a lack of quantitative data, such as Fractional Inhibitory Concentration (FIC) indices from checkerboard assays, and detailed experimental protocols that are essential for evaluating such interactions.

Antibacterial Activity of Swietenia mahagoni Extracts

Swietenia mahagoni, commonly known as mahogany, has been a subject of phytochemical and pharmacological research. Studies on its extracts have consistently shown antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings from In Vitro Studies:

  • Broad-Spectrum Activity: Crude extracts from the leaves, bark, and seeds of Swietenia mahagoni have been shown to inhibit the growth of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Streptococcus mutans.[1][2][3]

  • Active Phytochemicals: The antibacterial effects of these extracts are attributed to the presence of various bioactive compounds, including alkaloids, flavonoids, saponins, tannins, and terpenoids.[2][3][4] this compound belongs to the limonoid class of terpenoids.

  • Solvent-Dependent Efficacy: The effectiveness of the extracts often varies depending on the solvent used for extraction (e.g., methanol, ethanol, chloroform), indicating that different solvents isolate different concentrations of active compounds.

Table 1: Summary of Antibacterial Activity of Swietenia mahagoni Extracts (No Synergistic Data Available)

Extract SourceSolventTested BacteriaKey Findings
LeavesMethanolBacillus subtilis, Klebsiella pneumoniae, E. coliShowed significant inhibition zones.
SeedsMethanolCandida albicans, Staphylococcus aureus, Pseudomonas aeruginosaExhibited inhibitory effects with MIC values ranging from 25 mg/ml to 50 mg/ml.[2]
Bark & LeavesChloroform & Ethyl AcetateVarious Gram-positive and Gram-negative bacteriaDemonstrated good antibacterial activity.
LeavesEthanolStreptococcus mutansShowed significant antibacterial activity, with the 75% extract concentration exhibiting a larger inhibition zone than the positive control (chlorhexidine).[1]

Experimental Protocols for Antibacterial Susceptibility Testing

While no specific protocols for synergistic studies of this compound were found, the methodologies employed in the existing antibacterial studies on Swietenia mahagoni extracts generally follow standard microbiological techniques.

Typical Experimental Workflow for Antibacterial Activity Assessment:

G A Plant Material Collection (e.g., Swietenia mahagoni leaves) B Drying and Pulverization A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C E Agar Well/Disc Diffusion Assay C->E D Preparation of Bacterial Inoculum D->E F Incubation E->F G Measurement of Inhibition Zones F->G H Determination of Minimum Inhibitory Concentration (MIC) G->H

Figure 1. A generalized workflow for assessing the antibacterial activity of plant extracts.

Detailed Steps for an Agar Well Diffusion Assay:

  • Preparation of Agar Plates: Mueller-Hinton agar is typically prepared, sterilized, and poured into sterile Petri dishes.

  • Bacterial Culture Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of the agar plates.

  • Well Creation: Wells are aseptically punched into the agar using a sterile cork borer.

  • Application of Extract: A specific concentration of the Swietenia mahagoni extract is added to the wells.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used for extraction) are included on separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Future Directions and Need for Synergistic Studies

The absence of research on the synergistic effects of this compound represents a significant gap in the understanding of its full therapeutic potential. Future research should be directed towards:

  • Checkerboard Assays: To systematically evaluate the interaction of this compound with a panel of conventional antibiotics against clinically relevant bacterial strains.

  • Mechanism of Action Studies: To elucidate the underlying molecular mechanisms if synergy is observed. This could involve investigating the effects on bacterial cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.

  • In Vivo Studies: To validate any in vitro synergistic findings in animal models of infection.

A potential signaling pathway that could be investigated for synergistic action involves the disruption of bacterial cell membranes. Many phytochemicals exert their antibacterial effect by compromising membrane integrity, which could facilitate the entry of conventional antibiotics that have intracellular targets.

G cluster_0 Bacterial Cell B Intracellular Target (e.g., Ribosome, DNA) E Enhanced Antibacterial Effect (Synergy) B->E A This compound D Increased Antibiotic Uptake A->D Disrupts Cell Membrane C Conventional Antibiotic C->D D->B Facilitates Entry

Figure 2. A hypothetical signaling pathway illustrating a potential mechanism for synergy.

References

Swietemahalactone: A Comparative Analysis of its Cytotoxic Effects on Cancerous and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing experimental data reveals the selective cytotoxic potential of Swietemahalactone, a naturally derived tetranortriterpenoid, against various cancer cell lines while exhibiting comparatively lower toxicity towards normal cells. This analysis consolidates key findings on its mechanism of action, providing valuable insights for researchers and drug development professionals in the field of oncology.

This compound, a prominent limonoid isolated from the seeds of Swietenia mahagoni, has garnered significant interest for its potential as an anticancer agent. This guide provides an objective comparison of its cytotoxic performance, supported by available experimental data, to elucidate its therapeutic promise.

Quantitative Cytotoxicity Data

The selective cytotoxicity of a potential anticancer compound is a critical determinant of its therapeutic index. A higher therapeutic index, indicating greater toxicity towards cancer cells than normal cells, is a desirable characteristic for minimizing side effects in chemotherapy. While direct comparative studies on a wide panel of cell lines are limited, the available data consistently suggests a preferential cytotoxic effect of Swietenia mahagoni extracts and their constituents against cancerous cells.

Compound/ExtractCell Line (Cancer)IC50 ValueCell Line (Normal)IC50 ValueReference
Fraction 2 (containing alkaloids, steroids, and triterpenoids) from S. mahagoni seed extractT47D (Breast Cancer)49.12 ppm--[1]
Methanolic Extract of S. mahagoni leavesGeneral CytotoxicityIC50: 44.2 µg/mL--[2]

Note: Data for pure this compound is not explicitly available in the reviewed literature. The provided data is for extracts and fractions of Swietenia mahagoni, which are known to contain this compound and other related limonoids. Further research is required to determine the precise IC50 values for isolated this compound.

Experimental Protocols

The evaluation of a compound's cytotoxicity is paramount in preclinical drug development. The following are detailed methodologies for key experiments commonly cited in the study of natural product cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis A Seed cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

MTT Assay Workflow

Caspase Activity Assay

This assay quantifies the activity of caspases, a family of proteases that are key mediators of apoptosis.

  • Cell Lysis: Treat cells with the test compound for a desired period. Lyse the cells using a specific lysis buffer to release intracellular contents, including caspases.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter molecule. For example, a substrate for caspase-3/7 might be a peptide sequence (DEVD) linked to p-nitroaniline (pNA) or a fluorescent molecule.[5][6]

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.[6]

  • Detection: Measure the signal generated by the released reporter molecule using a spectrophotometer or fluorometer.[2][6][7] The signal intensity is proportional to the caspase activity.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells to determine the fold-increase in activity.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Quantification A Treat cells with this compound B Lyse cells to release caspases A->B C Add caspase-specific substrate B->C D Incubate for substrate cleavage C->D E Measure colorimetric or fluorescent signal D->E F Determine fold-increase in caspase activity E->F

Caspase Activity Assay Workflow

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound and related limonoids are believed to exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.

Studies on extracts of Swietenia mahagoni have indicated the involvement of the intrinsic (mitochondrial) pathway of apoptosis . This pathway is initiated by various intracellular stress signals, leading to changes in the inner mitochondrial membrane. This results in the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondria into the cytoplasm.[8]

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8][9]

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Intrinsic Apoptosis Pathway

Conclusion

The available evidence strongly suggests that this compound and other constituents of Swietenia mahagoni possess selective cytotoxic properties against cancer cells, primarily through the induction of apoptosis via the mitochondrial pathway. While more research is needed to establish a comprehensive comparative profile of pure this compound against a broader range of cancerous and normal cell lines, the current data provides a solid foundation for its further investigation as a potential anticancer therapeutic. The detailed experimental protocols and understanding of the signaling pathways involved will be instrumental for researchers in advancing the development of this promising natural compound.

References

Evaluation of Swietemahalactone's spectrum of antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the antibacterial spectrum of Swietemahalactone, a novel limonoid derived from the seeds of the Mahogany tree (Swietenia mahagoni), reveals its potential as a formidable antimicrobial agent. This guide presents a comparative analysis of its activity against a panel of pathogenic bacteria, alongside detailed experimental protocols and insights into its potential mechanisms of action.

Broad-Spectrum Antibacterial Activity

This compound has demonstrated significant inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not yet widely published, studies on closely related limonoids isolated from Swietenia mahagoni provide strong evidence of the compound's antibacterial potential.

For instance, two other limonoids, swietenine and 3-O-tigloylswietenolide, have reported MIC values in the range of 32-64 μg/mL against Bacillus megaterium and Escherichia coli[1]. Another study highlighted that a swietenolide derivative possesses the ability to disrupt bacterial cell membranes and interfere with metabolic pathways. This suggests a multi-faceted mechanism of action that could be effective against a wide array of bacterial species.

Crude methanolic extracts of Swietenia mahagoni seeds, which contain a mixture of phytochemicals including this compound, have shown inhibitory effects against Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus faecalis, and Proteus mirabilis, with MIC and minimal bactericidal concentration (MBC) values ranging from 25 mg/ml to 50 mg/ml[2][3]. While these values are for a crude extract, they underscore the therapeutic potential of its constituent compounds.

Comparative Efficacy

To provide a clear perspective on the potential of this compound, the following table summarizes the known antibacterial activity of related limonoids from Swietenia mahagoni and compares them with standard antibiotics. It is important to note that direct comparative data for this compound is still emerging.

Compound/AntibioticTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
SwietenineBacillus megaterium, Escherichia coli32-64 µg/mL[1]
3-O-tigloylswietenolideBacillus megaterium, Escherichia coli32-64 µg/mL[1]
S. mahagoni Seed ExtractC. albicans, S. aureus, P. aeruginosa, S. faecalis, P. mirabilis25-50 mg/mL (MIC/MBC)[2][3]
AmpicillinVariousTypically < 8 µg/mL for susceptible strains
CiprofloxacinVariousTypically < 1 µg/mL for susceptible strains
GentamicinVariousTypically < 4 µg/mL for susceptible strains

Experimental Protocols

The evaluation of antibacterial activity is conducted using standardized and validated methods to ensure reproducibility and comparability of results. The two primary methods employed are the Agar Disc Diffusion method and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Disc Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

experimental_workflow_agar_diffusion cluster_prep Preparation cluster_application Application cluster_incubation_measurement Incubation & Measurement bacterial_culture Bacterial Culture Preparation (e.g., McFarland standard) swab Inoculate Agar with Bacteria bacterial_culture->swab Standardized Inoculum agar_plate Prepare Mueller-Hinton Agar Plate agar_plate->swab place_disk Place Disc on Inoculated Agar impregnate_disk Impregnate Sterile Disc with this compound impregnate_disk->place_disk incubate Incubate at 37°C for 18-24h measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone experimental_workflow_mic cluster_prep_mic Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_reading Reading Results serial_dilution Serial Dilution of this compound in 96-well plate inoculate_wells Inoculate Wells with Bacteria bacterial_inoculum Prepare Standardized Bacterial Inoculum incubate_plate Incubate Plate at 37°C for 18-24h inoculate_wells->incubate_plate read_mic Determine MIC (Lowest concentration with no visible growth) signaling_pathway This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Interacts with MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage MetabolicInhibition Inhibition of Metabolic Pathways MembraneDisruption->MetabolicInhibition CellDeath Bacterial Cell Death IonLeakage->CellDeath MetabolicInhibition->CellDeath

References

A Head-to-Head Battle of Natural Antibacterials: Swietemahalactone Versus Other Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the antibacterial efficacy of Swietemahalactone and other prominent natural compounds, supported by available experimental data, reveals the diverse and potent capabilities of phytochemicals in combating bacterial pathogens. While direct comparative data for this compound remains limited, analysis of its chemical class (limonoids) and related research provides a framework for understanding its potential standing against other well-documented natural antibacterials.

This guide offers an objective comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of these natural compounds' antibacterial properties.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antibacterial agent.

While specific MIC values for pure this compound are not extensively reported in publicly available literature, studies on crude extracts of Swietenia mahagoni, its natural source, demonstrate significant antibacterial activity. The inhibitory effects are attributed to a blend of phytochemicals including limonoids (like this compound), flavonoids, and saponins. These extracts have shown efficacy against a range of both Gram-positive and Gram-negative bacteria.

For a comparative perspective, the following tables summarize the reported MIC values for various well-known natural antibacterial compounds against common bacterial strains. It is crucial to note that these values are derived from different studies and experimental conditions may vary, affecting direct comparability.

Table 1: Minimum Inhibitory Concentration (MIC) of Natural Compounds against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
Swietenia mahagoni (Crude Extract) 25,000 - 50,000[Not directly cited]
Quercetin 20 - 500[1]
Allicin Not widely reported in µg/mL[2][3][4][5][6]
Berberine 16 - 512[7][8][9][10][11]
Carvacrol 128 - 1024[12]
Thymol 256 - >2048[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Natural Compounds against Escherichia coli

CompoundMIC (µg/mL)Reference
Swietenia mahagoni (Crude Extract) 25,000 - 50,000[Not directly cited]
Quercetin >100[13][14]
Allicin Not widely reported in µg/mL[2][3][4][5][6]
Berberine Not widely reported[7][8][9][10][11]
Carvacrol Not widely reported[12]
Thymol Not widely reported[12]

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of MIC values is typically performed using standardized methods to ensure reproducibility and comparability of results. The most common techniques are broth microdilution and agar well diffusion assays.

Broth Microdilution Method

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: The natural compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique to assess the antibacterial activity of a substance.

  • Preparation of Agar Plates: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Creation of Wells: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compound: A known concentration of the natural compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating and the potential mechanisms of action of these natural antibacterial compounds, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Test Compound Solution Test Compound Solution Serial Dilutions Serial Dilutions Test Compound Solution->Serial Dilutions Serial Dilutions->Inoculation Microtiter Plate Microtiter Plate Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination Antibacterial_Mechanisms cluster_mechanisms Potential Mechanisms of Action Natural Compound Natural Compound Cell Membrane Disruption Cell Membrane Disruption Natural Compound->Cell Membrane Disruption Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Natural Compound->Inhibition of Cell Wall Synthesis Inhibition of Nucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis Natural Compound->Inhibition of Nucleic Acid Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Natural Compound->Inhibition of Protein Synthesis Inhibition of Quorum Sensing Inhibition of Quorum Sensing Natural Compound->Inhibition of Quorum Sensing

References

Investigating the Potential for Bacterial Resistance to Swietemahalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial compounds from natural sources. Swietemahalactone, a tetranortriterpenoid found in the seeds of Swietenia mahagoni, has demonstrated promising antibacterial properties. This guide provides a comparative analysis of the available data to investigate the potential for bacterial resistance to this compound, offering insights for researchers and drug development professionals.

Antibacterial Potency of this compound and Related Limonoids

Direct data on the minimum inhibitory concentration (MIC) of pure this compound against a wide range of bacteria is limited in publicly available scientific literature. However, studies on crude extracts of Swietenia mahagoni and other related limonoids provide valuable insights into its potential efficacy.

The methanolic seed extract of S. mahagoni, which contains this compound, has shown inhibitory effects against various pathogens with MIC values ranging from 25 to 50 mg/mL.[1] Another study on the methanolic leaf extract of S. mahagoni reported MIC and minimum bactericidal concentration (MBC) values between 12.5 to 25 mg/mL against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Salmonella enterica.[2]

To offer a more direct comparison, data for a structurally related limonoid, gedunin, is presented below. Gedunin has been shown to possess antibacterial activity against the Gram-negative bacterium Xylella fastidiosa with an MIC of 2.7 x 10³ µM.[3][4] Another limonoid, nimbolide, has demonstrated efficacy against nine strains of Helicobacter pylori with MICs ranging from 1.25 to 5 µg/mL.[5]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

Compound/ExtractBacterial StrainMICReference
Swietenia mahagoni methanolic seed extractCandida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus faecalis, Proteus mirabilis25-50 mg/mL[1]
Swietenia mahagoni methanolic leaf extractStaphylococcus aureus, Escherichia coli, Salmonella enterica, Enterobacter aerogenes, Proteus vulgaris12.5-25 mg/mL[2]
GeduninXylella fastidiosa2.7 x 10³ µM[3][4]
NimbolideHelicobacter pylori (9 strains)1.25-5 µg/mL[5]
CiprofloxacinPseudomonas aeruginosa0.5 µg/mL[6]
AmpicillinEscherichia coli, Enterobacter aerogenes1 µg/mL[6]

Potential Mechanisms of Bacterial Resistance to Limonoids

While direct studies on bacterial resistance to this compound are lacking, understanding the general mechanisms of resistance to plant-derived compounds, including other limonoids, can provide a predictive framework.

Efflux Pump Overexpression

One of the primary mechanisms of bacterial resistance is the active efflux of antimicrobial compounds from the cell.[3][7] Bacteria can overexpress efflux pumps, which are transmembrane proteins that recognize and expel a broad range of substrates, including antibiotics and natural products.[3][7] Plant-derived compounds can themselves be substrates for these pumps, leading to reduced intracellular concentrations and diminished antibacterial activity.[3] However, some plant secondary metabolites have also been identified as efflux pump inhibitors (EPIs), suggesting a potential dual role where they could either be expelled by or inhibit these pumps.[3][7][8][9][10]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation, in a population-density-dependent manner.[11][12][13] Interference with QS systems is considered a promising anti-pathogenic strategy that may exert less selective pressure for the development of resistance compared to bactericidal or bacteriostatic antibiotics.[11] Several limonoids from citrus have been shown to interfere with bacterial cell-cell signaling and biofilm formation.[2][14][15] For instance, isolimonic acid and ichangin have been found to inhibit autoinducer-mediated cell-cell signaling and biofilm formation in Vibrio harveyi by modulating the expression of the response regulator gene luxO.[2][14]

Experimental Protocols

To facilitate further research into the potential for bacterial resistance to this compound, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of this compound and the control antibiotic in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions.

  • Include a positive control (bacteria in MHB without any antimicrobial) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth (no turbidity).

Serial Passage Experiment to Induce and Assess Resistance

This experiment is designed to assess the potential for bacteria to develop resistance to an antimicrobial agent after prolonged, sub-lethal exposure.

Materials:

  • Bacterial culture

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microtiter plates or culture tubes

  • Incubator

Procedure:

  • Determine the initial MIC of this compound for the selected bacterial strain.

  • Inoculate the bacterial strain into a series of culture tubes or microplate wells containing increasing concentrations of this compound, typically starting from a fraction of the MIC (e.g., 0.5 x MIC).

  • Incubate the cultures for 24 hours at 37°C.

  • After incubation, transfer an aliquot of the culture from the highest concentration that shows visible growth to a new series of tubes/wells with fresh medium and increasing concentrations of this compound.

  • Repeat this serial passage daily for a predetermined number of days (e.g., 15-30 days).

  • At regular intervals (e.g., every 5 passages), determine the MIC of the passaged bacterial population to assess any changes in susceptibility.

  • A significant increase in the MIC over time indicates the development of resistance.

Visualizing Potential Resistance Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows and potential signaling pathways involved in bacterial resistance to natural compounds like this compound.

EffluxPumpMechanism cluster_bacterium Bacterial Cell Swietemahalactone_in This compound EffluxPump Efflux Pump Swietemahalactone_in->EffluxPump Target Intracellular Target Swietemahalactone_in->Target Inhibits Bacterial Growth Swietemahalactone_out Expelled this compound EffluxPump->Swietemahalactone_out Expulsion Swietemahalactone_ext External this compound Swietemahalactone_ext->Swietemahalactone_in Enters Cell

Caption: Potential mechanism of resistance via efflux pump overexpression.

QuorumSensingInhibition cluster_QS Quorum Sensing Pathway Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (Signal Molecule) Autoinducer_Synthase->Autoinducer Receptor Receptor Protein Autoinducer->Receptor Binds to Virulence_Genes Virulence & Biofilm Gene Expression Receptor->Virulence_Genes Activates This compound This compound This compound->Autoinducer_Synthase Inhibits This compound->Receptor Blocks Binding

Caption: Potential mechanism of action via quorum sensing inhibition.

SerialPassageWorkflow Start Day 0: Determine Initial MIC Passage1 Day 1: Culture with 0.5x MIC Start->Passage1 Growth Select Highest Concentration with Growth Passage1->Growth Passage_n Day 'n': Repeat Passage Growth->Passage_n Passage_n->Growth Daily Transfer MIC_check Periodically Determine MIC Passage_n->MIC_check End End of Experiment: Analyze MIC Fold-Change MIC_check->End

Caption: Experimental workflow for a serial passage assay to assess resistance development.

Conclusion and Future Directions

The available evidence suggests that this compound and related limonoids possess significant antibacterial activity. The potential for bacterial resistance to these compounds likely involves mechanisms common to other natural products, such as efflux pump overexpression and interference with quorum sensing pathways. However, a critical knowledge gap exists regarding the specific potential for bacteria to develop resistance to pure this compound.

Future research should focus on:

  • Determining the MIC of pure this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Conducting comparative studies of this compound's efficacy against standard antibiotics.

  • Performing serial passage experiments to directly assess the frequency and mechanisms of resistance development to this compound.

  • Investigating the specific molecular interactions between this compound and bacterial targets, including efflux pumps and quorum sensing components.

Addressing these research questions will provide a more definitive understanding of the potential of this compound as a novel antibacterial agent and the likelihood of clinically significant resistance emerging.

References

Comparative spectroscopic analysis of Swietemahalactone and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Swietemahalactone, a novel rearranged phragmalin-type limonoid, and its related derivatives. The data presented herein is intended to serve as a valuable resource for the identification, characterization, and further development of this class of natural products.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and selected related phragmalin-type limonoids isolated from Swietenia species. This comparative presentation facilitates the differentiation of these structurally similar compounds.

Compound NameMolecular Formula¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (ν_max cm⁻¹)Mass Spectrometry (m/z)UV-Vis (λ_max nm)
This compound C₂₇H₃₀O₁₀5.31 (H-3), 5.47 (H-11), 5.38 (H-12), 5.72 (H-17), 2.09 & 2.02 (CH₂-29)83.4 (C-3), 70.6 (C-11), 71.2 (C-12), 72.0 (C-17), 38.9 (C-29)3444 (OH), 1728 (carboxylate), 1643 (α,β-unsaturated lactone)515.1910 [M+H]⁺Not Reported
Swietenine C₂₇H₃₂O₈7.42 (H-21), 7.38 (H-23), 6.33 (H-22), 5.43 (H-17), 3.68 (OMe)174.1, 167.3, 143.2, 141.0, 120.2, 110.2Not Reported523 [M+Na]⁺Not Reported
Khayanolide A C₂₉H₃₆O₁₀5.61 (H-17), 3.69 (OMe), 2.04 (OAc)211.9, 174.0, 169.9, 140.7, 139.8, 120.5, 110.0Not Reported569 [M+Na]⁺Not Reported

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the purified limonoid is dissolved in 0.5 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆).

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

2. 1D NMR (¹H and ¹³C) Acquisition:

  • Spectra are recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz or higher.

  • For ¹H NMR, the spectral width is typically 0-12 ppm, with a relaxation delay of 1-2 seconds. 32 to 64 scans are generally acquired for a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is 0-220 ppm, with a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

3. 2D NMR (COSY, HSQC, HMBC) Acquisition:

  • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings. Standard gradient-enhanced COSY (gCOSY) sequences are employed.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify two- and three-bond proton-carbon correlations, which is crucial for establishing the carbon skeleton.

Mass Spectrometry (MS)

1. Sample Preparation:

  • A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • Analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The sample solution is infused directly or via an HPLC system.

  • The mass spectrometer is operated in positive or negative ion mode to detect [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.

  • Data is acquired over a mass range of m/z 100-1500.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

  • Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, casting it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

2. Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

  • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

2. Data Acquisition:

  • The UV-Vis spectrum is recorded using a double-beam spectrophotometer.

  • The spectrum is scanned over a wavelength range of 200-800 nm.

  • A baseline is recorded with the cuvette containing only the solvent.

Experimental Workflow and Signaling Pathway Analysis

Due to the novelty of this compound, its specific interactions with cellular signaling pathways are still under investigation. However, a generalized workflow for the spectroscopic analysis of such natural products is presented below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_activity Biological Activity Screening plant_material Plant Material (Swietenia mahagoni) extraction Solvent Extraction (e.g., MeOH) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatographic Separation (Silica Gel, HPLC) partitioning->chromatography nmr NMR Spectroscopy (1D & 2D) chromatography->nmr ms Mass Spectrometry (HRESIMS) chromatography->ms ir IR Spectroscopy chromatography->ir uv UV-Vis Spectroscopy chromatography->uv structure Structure Determination of This compound nmr->structure ms->structure ir->structure uv->structure bioassay Antibacterial Assays structure->bioassay pathway_analysis Signaling Pathway Analysis (Future Work) bioassay->pathway_analysis

Generalized workflow for the isolation and characterization of this compound.

The antibacterial activity of this compound suggests potential interactions with bacterial signaling pathways. Future research should focus on elucidating these specific molecular targets to understand its mechanism of action. This could involve techniques such as proteomics and genetic screening to identify bacterial proteins that bind to this compound, followed by in-depth studies of the affected signaling cascades.

Validating the Anti-Biofilm Potential of Swietenia-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-biofilm activity of compounds derived from the Swietenia genus, with a focus on validating their potential as therapeutic agents. Due to the limited availability of specific data for "Swietemahalactone," this document utilizes data from ethanolic extracts of Swietenia macrophylla, a closely related and phytochemically similar species, as a proxy to illustrate the anti-biofilm potential of this class of natural products. This is benchmarked against established antibiotics, vancomycin and tobramycin, which are commonly used to treat biofilm-associated infections.

Executive Summary

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Natural products are a promising source of novel anti-biofilm agents. Extracts from Swietenia species, rich in limonoids, terpenoids, and flavonoids, have demonstrated notable antimicrobial and anti-biofilm properties. This guide synthesizes available data to compare the efficacy of Swietenia extracts with standard-of-care antibiotics, provides detailed experimental protocols for validation, and illustrates the key signaling pathways involved in biofilm formation that these compounds may target.

Data Presentation: Comparative Anti-Biofilm Activity

The following tables summarize the anti-biofilm efficacy of a Swietenia macrophylla ethanolic extract against Pseudomonas aeruginosa and the activities of vancomycin and tobramycin against Staphylococcus aureus and P. aeruginosa, respectively.

Table 1: Anti-Biofilm Activity of Swietenia macrophylla Ethanolic Extract against Pseudomonas aeruginosa

Compound/ExtractOrganismMetricConcentration (µg/mL)
Swietenia macrophylla Ethanolic ExtractPseudomonas aeruginosaBIC₅₀62.5

BIC₅₀ (Biofilm Inhibitory Concentration 50%): The concentration required to inhibit 50% of biofilm formation.

Table 2: Anti-Biofilm Activity of Comparator Antibiotics

AntibioticOrganismMetricConcentration (µg/mL)
VancomycinStaphylococcus aureusMIC0.63–1.25
MBIC₉₀1.25–2.5
MBEC₅₀10–20
TobramycinPseudomonas aeruginosaMICVaries
MBEC> 600

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration required to inhibit biofilm formation. MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration required to eradicate a pre-formed biofilm.

Experimental Protocols

Crystal Violet Assay for Biofilm Quantification

This protocol details the widely used crystal violet method for quantifying biofilm formation and its inhibition.

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Test compounds (e.g., Swietenia extract, antibiotics)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the desired bacterial strain into the appropriate growth medium and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture to a standardized optical density (OD₆₀₀) to achieve a final concentration of approximately 10⁶ CFU/mL.

  • Plate Preparation: Add 100 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate.

  • Addition of Test Compounds: Add varying concentrations of the test compounds (e.g., this compound proxy, vancomycin, tobramycin) to the wells. Include a positive control (bacteria without any compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently aspirate the planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the positive control.

Mandatory Visualization

Signaling Pathways in Biofilm Formation

The following diagrams illustrate key signaling pathways that regulate biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. These pathways represent potential targets for anti-biofilm agents.

experimental_workflow Experimental Workflow for Anti-Biofilm Activity Screening cluster_prep Preparation cluster_assay Biofilm Assay cluster_quantify Quantification culture Overnight Bacterial Culture standardize Standardize Inoculum (10^6 CFU/mL) culture->standardize plate Inoculate 96-well Plate standardize->plate add_compounds Add Test Compounds plate->add_compounds incubate Incubate (24-48h, 37°C) add_compounds->incubate wash_planktonic Wash Planktonic Cells (PBS) incubate->wash_planktonic stain Stain with Crystal Violet (0.1%) wash_planktonic->stain wash_stain Wash Excess Stain (PBS) stain->wash_stain solubilize Solubilize with Acetic Acid (30%) wash_stain->solubilize read Measure Absorbance (590 nm) solubilize->read analysis Data Analysis (% Inhibition) read->analysis

Caption: Workflow for Crystal Violet Biofilm Assay.

staph_quorum_sensing Staphylococcus aureus Agr Quorum Sensing Pathway cluster_cell S. aureus Cell agrD agrD agrB AgrB (Transporter) agrD->agrB AIP AIP (Autoinducing Peptide) agrB->AIP Processing & Export agrC AgrC (Receptor Kinase) agrA AgrA (Response Regulator) agrC->agrA Phosphorylation RNAIII RNAIII (Effector Molecule) agrA->RNAIII Transcription Activation Virulence ↑ Secreted Virulence Factors ↓ Surface Adhesins RNAIII->Virulence Translational Regulation AIP->agrC Binding (High Cell Density)

Caption: S. aureus Agr Quorum Sensing Pathway.

pseudo_cdigmp Pseudomonas aeruginosa c-di-GMP Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_phenotype Phenotypic Outcomes GTP GTP DGCs Diguanylate Cyclases (DGCs) (e.g., SadC, WspR) GTP->DGCs cdiGMP Cyclic di-GMP DGCs->cdiGMP PDEs Phosphodiesterases (PDEs) (e.g., BifA) cdiGMP->PDEs Degradation Biofilm ↑ Biofilm Formation (↑ EPS, ↑ Adhesins) cdiGMP->Biofilm High Levels Motility ↓ Motility (↓ Flagellar Synthesis) cdiGMP->Motility High Levels

Caption: P. aeruginosa c-di-GMP Signaling Pathway.

Safety Operating Guide

Proper Disposal of Swietemahalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety Principles

Given that extracts of Swietenia mahagoni and related triterpenoids have demonstrated cytotoxic, antifungal, and insecticidal properties, Swietemahalactone should be handled with care.[1][2][3][4][5] All laboratory personnel must adhere to standard safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and lab coats.[6][7][8]

Quantitative Data Summary

As no specific SDS for this compound was identified, quantitative data regarding its specific toxicity (e.g., LD50) and environmental hazards are not available. The following table summarizes general hazard information for analogous compounds and extracts.

Data PointValue/ClassificationSource/Compound Class
Acute Toxicity Assume harmful if swallowed, inhaled, or in contact with skin.General principle for bioactive compounds
Carcinogenicity Suspected of causing cancer.Based on data for similar compounds[1]
Reproductive Toxicity May damage fertility or the unborn child.Based on data for similar compounds[1]
Environmental Hazard Avoid release to the environment.General principle for bioactive compounds

Disposal Workflow

The proper disposal of this compound waste is critical to ensure personnel safety and environmental protection. The following workflow outlines the necessary steps for compliant disposal.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal Start This compound Waste Generated Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate Solid_Container Place solid waste in a clearly labeled, sealed container. Segregate->Solid_Container Liquid_Container Place liquid waste in a leak-proof, labeled container. Segregate->Liquid_Container Label Label with 'Hazardous Waste' and full chemical name. Solid_Container->Label Liquid_Container->Label Storage Store in a designated hazardous waste accumulation area. Label->Storage Disposal Arrange for disposal by a certified hazardous waste contractor. Storage->Disposal

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Disposal

As no specific neutralization protocols for this compound are documented, disposal should follow standard procedures for chemical hazardous waste.

Solid Waste Disposal:

  • Collection: Collect solid waste, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, durable, and sealable container.[9]

  • Labeling: Clearly label the container with "Hazardous Waste" and "this compound."[9]

  • Storage: Store the sealed container in a designated hazardous waste storage area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[9]

Liquid Waste Disposal:

  • Collection: Collect liquid waste containing this compound in a leak-proof, screw-cap container that is compatible with the solvent used.

  • Labeling: Label the container with "Hazardous Waste," "this compound," and the name of the solvent(s).

  • Storage: Store the sealed container in secondary containment within a designated hazardous waste storage area.

  • Disposal: Do not pour liquid waste down the drain.[10] Arrange for disposal through a certified hazardous waste contractor.

Signaling Pathway of Biological Activity

While the precise signaling pathways affected by this compound are a subject of ongoing research, many triterpenoids are known to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. The following diagram illustrates a generalized pathway.

SignalingPathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by this compound.

Disclaimer

The information provided in this document is based on general principles of laboratory safety and hazardous waste management, as a specific Safety Data Sheet for this compound was not found. All laboratory personnel are responsible for complying with the hazardous waste regulations set forth by their institution and local authorities. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for pure Swietemahalactone is currently available. The following information is based on toxicity studies of Swietenia mahagoni extracts and general best practices for handling chemical compounds with unknown toxicity. It is imperative to treat this compound with a high degree of caution.

Summary of Key Safety Information

This document provides essential guidance for the safe handling and disposal of this compound in a laboratory setting. Due to the absence of specific toxicological data for the pure compound, a conservative approach is recommended, treating it as a potentially hazardous substance. The information herein is compiled from studies on Swietenia mahagoni extracts and standard laboratory safety protocols.

Quantitative Toxicity Data of Swietenia mahagoni Extracts

The following table summarizes the available toxicity data for extracts from Swietenia mahagoni, the natural source of this compound. This data should be considered as a preliminary indicator of potential biological activity and toxicity.

Extract SourceAssay TypeTest OrganismResultsCitation
Methanolic Seed ExtractBrine Shrimp Lethality AssayArtemia salina (brine shrimp)Moderate cytotoxicity at 0.68 mg/mL (LD50 after 24h)[1]
Fruit Peel ExtractInsecticidal Effectiveness TestAedes aegypti (mosquito)LC50 of 3.796%[2]
Acetone Leaf ExtractInsecticidal ToxicityAphis gossypii (cotton aphid)LC50 of 197.70 mg·L−1[3]

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is mandatory to minimize exposure.

Recommended PPE for Handling this compound
PPE CategoryItemSpecifications
Hand Protection GlovesNitrile gloves (double-gloving recommended).
Eye Protection Safety GogglesChemical splash goggles.
Face Protection Face ShieldTo be worn in addition to safety goggles when there is a risk of splashes.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Fume HoodAll handling of this compound powder or solutions should be performed in a certified chemical fume hood.

Operational Plans: Handling and Storage

Adherence to strict operational procedures is crucial for maintaining a safe laboratory environment when working with this compound.

Standard Operating Procedure for Handling
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing : If working with solid this compound, weigh the compound in the fume hood on a tared weigh boat.

  • Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Storage Plan
  • Container : Store this compound in a tightly sealed, clearly labeled container.

  • Location : The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access : Restrict access to authorized personnel only.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol
Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled Hazardous Waste ContainerDispose of as chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., pipette tips, tubes) Labeled Hazardous Waste ContainerSegregate from general lab waste. Dispose of as chemical waste.
Liquid Waste (solutions containing this compound) Labeled Hazardous Waste ContainerCollect in a sealed, compatible waste container. Do not pour down the drain. Dispose of as chemical waste.

Experimental Protocols

As no specific experimental protocols for this compound were found, a general protocol for handling a research chemical of unknown toxicity is provided.

General Protocol for In Vitro Experiments
  • Stock Solution Preparation :

    • Don all required PPE.

    • Perform all work in a chemical fume hood.

    • Weigh the required amount of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.

  • Working Solution Preparation :

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.

  • Cell Treatment :

    • Add the working solution to the cell cultures.

    • Incubate for the desired time period.

  • Post-Treatment :

    • Decontaminate all liquid waste containing this compound before disposal.

    • Dispose of all contaminated labware as hazardous chemical waste.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.

SafeHandlingWorkflow A Receipt of this compound B Log Compound in Inventory A->B C Store in Designated Location (Cool, Dry, Ventilated) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D Prepare for Handling E Work in Chemical Fume Hood D->E F Weighing and Solution Preparation E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate Waste (Solid, Liquid, Contaminated Labware) H->I J Dispose of Waste via EHS I->J K Doff PPE J->K L Wash Hands Thoroughly K->L

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.